Product packaging for Ningnanmycin(Cat. No.:)

Ningnanmycin

カタログ番号: B12329754
分子量: 443.41 g/mol
InChIキー: AMNAZJFEONUVTD-KEWDHRJRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ningnanmycin is a microbial pesticide derived from the fermentation broth of Streptomyces noursei var. xichangensis. It is known for its comprehensive antifungal, antibacterial, and antiviral activities, making it a valuable agent in agricultural biotechnology[]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25N7O8 B12329754 Ningnanmycin

3D Structure

Interactive Chemical Structure Model





特性

分子式

C16H25N7O8

分子量

443.41 g/mol

IUPAC名

(2S,3S,4S,5R,6R)-6-(4-amino-2-oxopyrimidin-1-yl)-4,5-dihydroxy-3-[[(2S)-3-hydroxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]oxane-2-carboxamide

InChI

InChI=1S/C16H25N7O8/c1-19-4-8(25)20-6(5-24)14(29)22-9-10(26)11(27)15(31-12(9)13(18)28)23-3-2-7(17)21-16(23)30/h2-3,6,9-12,15,19,24,26-27H,4-5H2,1H3,(H2,18,28)(H,20,25)(H,22,29)(H2,17,21,30)/t6-,9-,10-,11+,12-,15+/m0/s1

InChIキー

AMNAZJFEONUVTD-KEWDHRJRSA-N

異性体SMILES

CNCC(=O)N[C@@H](CO)C(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@@H]1C(=O)N)N2C=CC(=NC2=O)N)O)O

正規SMILES

CNCC(=O)NC(CO)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O

製品の起源

United States

Foundational & Exploratory

The Discovery, Isolation, and Technical Profile of Ningnanmycin: A Novel Biopesticide from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic, represents a significant advancement in the field of biopesticides. Isolated from the fermentation broth of Streptomyces noursei var. xichangensis, this compound exhibits a broad spectrum of activity against various plant pathogenic fungi, bacteria, and viruses. Its discovery by the Chengdu Institute of Biology, Chinese Academy of Sciences, marked a pivotal moment in the development of effective and environmentally benign alternatives to conventional chemical pesticides. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its production and analysis, a summary of its biological activity, and an exploration of its mechanisms of action, including the induction of plant systemic resistance.

Discovery and Isolation

This compound was first isolated from the soil actinomycete Streptomyces noursei var. xichangensis by researchers at the Chengdu Institute of Biology, Chinese Academy of Sciences. The producing strain is designated as CGMCC No. 0194. The isolation process from the fermentation broth is notably straightforward, avoiding complex chromatographic techniques and relying on simpler methods such as acidification, filtration, and drying to obtain the crude product.

Table 1: Key Characteristics of this compound

CharacteristicDescription
Producing Organism Streptomyces noursei var. xichangensis
Chemical Class Cytosine nucleoside peptide antibiotic
Molecular Formula C₁₆H₂₅N₇O₈
Molecular Weight 443.41 g/mol
CAS Registry Number 156410-09-2

Experimental Protocols

Fermentation of Streptomyces noursei var. xichangensis

This protocol outlines the submerged fermentation process for the production of this compound.

2.1.1. Media Composition

Table 2: Fermentation Media Composition

ComponentSeed Medium (g/L)Production Medium (g/L)
Corn Flour3020
Soybean Cake Powder4030
Glucose1015
Corn Starch1010
Yeast Extract12
NaCl55
CaCO₃55
(NH₄)₂SO₄22
KH₂PO₄0.40.4
MgSO₄·7H₂O3.53.5
pH 6.8 (adjusted with NaOH)6.8 (adjusted with NaOH)

Source: Adapted from patent literature.

2.1.2. Fermentation Protocol

  • Inoculum Preparation: Aseptically inoculate a loopful of Streptomyces noursei var. xichangensis from a slant culture into a flask containing the seed medium.

  • Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Transfer the seed culture (10% v/v) into a fermenter containing the production medium.

  • Fermentation Conditions: Maintain the fermentation at 28°C with an aeration rate of 1.0 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm for 96-120 hours. Monitor pH and dissolved oxygen levels throughout the fermentation.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage Slant Slant Culture of S. noursei var. xichangensis Seed_Flask Seed Medium Flask Slant->Seed_Flask Inoculate Fermenter Production Fermenter (28°C, 1.0 vvm, 300 rpm) Seed_Flask->Fermenter Transfer (10% v/v) Harvest Harvest at 96-120 hours Fermenter->Harvest

Fermentation workflow for this compound production.

Purification of this compound

This protocol describes a simplified method for the extraction and purification of this compound from the fermentation broth.

  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia. Collect the supernatant.

  • Acidification: Adjust the pH of the supernatant to 4.5 with a suitable acid (e.g., acetic acid). This may cause the precipitation of some impurities.

  • Filtration: Filter the acidified supernatant through a 0.45 µm filter to remove any precipitates.

  • Concentration and Drying: The clarified filtrate can be concentrated under vacuum. The concentrated solution is then dried to yield the crude this compound product. A patent has described heating the filtrate to 85°C for 2 minutes, followed by rapid cooling to 4°C, filtration, and vacuum drying at 50°C.

Purification_Workflow Broth Fermentation Broth Centrifugation Centrifugation (8,000 x g, 20 min) Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelia Mycelial Pellet (discard) Centrifugation->Mycelia Acidification Acidification (pH 4.5) Supernatant->Acidification Filtration Filtration (0.45 µm) Acidification->Filtration Clarified_Filtrate Clarified Filtrate Filtration->Clarified_Filtrate Drying Concentration & Drying Clarified_Filtrate->Drying Final_Product Crude this compound Drying->Final_Product

Simplified purification workflow for this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the analysis of this compound.

2.3.1. HPLC-MS/MS Method

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred due to the polar nature of this compound.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically used.

  • Detection: Mass spectrometry (MS/MS) provides high sensitivity and selectivity for quantification.

  • Sample Preparation: Samples from fermentation broth or plant tissues may require solid-phase extraction (SPE) for cleanup and concentration prior to analysis.

Biological Activity and Efficacy

This compound exhibits a broad spectrum of activity against plant pathogens.

Table 3: Quantitative Efficacy of this compound

Target Organism/VirusPathogen/DiseaseEfficacy MetricValueReference
Pseudopestalotiopsis camelliae-sinensisTea Gray BlightEC₅₀75.92 U/mL[1][2]
Tobacco Mosaic Virus (TMV)Tobacco Mosaic DiseaseInhibition of CP assembly-[3]
Potato Virus Y (PVY)Potato Virus YBinding constant to CP1.34 µmol/L[2]
Xanthomonas oryzaeRice Bacterial Leaf BlightEfficacyUp to 90%

Mechanism of Action

This compound employs a multi-pronged approach to combat plant diseases, acting directly on pathogens and indirectly by stimulating the plant's own defense systems.

Direct Antimicrobial and Antiviral Action
  • Antifungal: this compound inhibits the growth of fungal hyphae and induces detrimental morphological changes in cellular structures. A key mechanism is the interference with protein synthesis by targeting ribosomes.[1][2]

  • Antiviral: It directly binds to the coat protein (CP) of viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), inhibiting their assembly and thereby reducing viral pathogenicity.[2][3]

  • Antibacterial: The antibacterial action involves the disruption of bacterial cell membrane synthesis by blocking the combination of phospholipids and fatty acids.

Induction of Plant Systemic Resistance

This compound is a potent elicitor of induced systemic resistance (ISR) and systemic acquired resistance (SAR) in plants.

  • Signaling Pathways: It activates multiple plant defense signaling pathways, including those mediated by jasmonic acid (JA) and salicylic acid (SA). This is evidenced by the increased expression of key regulatory genes such as NPR1 (a central regulator of SAR) and Jaz3 (a repressor in the JA signaling pathway).

  • Defense Gene Upregulation: Treatment with this compound leads to the upregulation of various defense-related genes, including PRXIIB, PRXIIE, PUB4, and PER42.

  • Enzyme Activity: It enhances the activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD), which are involved in the synthesis of antimicrobial compounds and the management of oxidative stress.

Plant_Defense_Signaling cluster_SA Salicylic Acid (SA) Pathway (SAR) cluster_JA_ET Jasmonic Acid (JA) / Ethylene (ET) Pathway (ISR) cluster_ROS Reactive Oxygen Species (ROS) Homeostasis This compound This compound SA SA Accumulation This compound->SA JA_ET_Signal JA/ET Signaling This compound->JA_ET_Signal PAL_POD_SOD Increased Activity of PAL, POD, SOD This compound->PAL_POD_SOD NPR1_SA NPR1 Activation SA->NPR1_SA PR_Proteins Pathogenesis-Related (PR) Protein Expression NPR1_SA->PR_Proteins Pathogen_Resistance Enhanced Plant Resistance PR_Proteins->Pathogen_Resistance Jaz3 Jaz3 Expression (JA signaling) JA_ET_Signal->Jaz3 NPR1_JA NPR1 JA_ET_Signal->NPR1_JA Defense_Genes Defense Gene Upregulation (e.g., PUB4, PRXIIB) NPR1_JA->Defense_Genes Defense_Genes->Pathogen_Resistance PAL_POD_SOD->Pathogen_Resistance

Proposed signaling pathways for this compound-induced plant resistance.

Conclusion

This compound stands out as a promising biopesticide with a multifaceted mode of action. Its efficacy against a broad range of plant pathogens, coupled with its ability to stimulate the plant's innate immune system, makes it a valuable tool for integrated pest management strategies. The relatively simple production and purification process further enhances its potential for widespread agricultural application. Further research should focus on optimizing fermentation conditions for improved yields, expanding the understanding of its efficacy against a wider array of pathogens, and exploring its long-term impact on the agroecosystem. This technical guide provides a foundational resource for scientists and professionals in the field to advance the research and development of this compound and other novel biopesticides.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Ningnanmycin in Streptomyces noursei

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Ningnanmycin, a cytosine nucleoside peptide antibiotic produced by Streptomyces noursei var. xichangensis, has garnered significant interest for its potent antiviral and antifungal activities in agriculture. Despite its established use, the genetic and enzymatic blueprint for its biosynthesis remains largely unelucidated in publicly available scientific literature. This technical guide aims to bridge this knowledge gap by proposing a putative biosynthetic pathway for this compound. Drawing upon its known chemical structure and the established principles of non-ribosomal peptide synthetase (NRPS) and nucleoside antibiotic biosynthesis in Streptomyces, this document provides a hypothetical framework for its formation. We will delve into the proposed enzymatic steps, the architecture of a putative biosynthetic gene cluster (BGC), and outline the standard experimental protocols required to validate this proposed pathway. This guide is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic machinery of this compound, paving the way for future metabolic engineering and drug development efforts.

Introduction to this compound

This compound is a secondary metabolite isolated from the fermentation broth of Streptomyces noursei var. xichangensis[1]. Chemically, it is classified as a cytosine nucleoside peptide antibiotic. Its structure consists of three primary moieties: a modified cytosine nucleoside (a glucopyranuronamide derivative), an L-serine residue, and a sarcosine (N-methylglycine) residue. This unique combination of a nucleoside and a dipeptide tail underpins its biological activity, which includes the inhibition of fungal growth and the suppression of plant viruses like Tobacco Mosaic Virus (TMV)[1][2]. While its efficacy as an agricultural antibiotic is well-documented, the biosynthetic pathway responsible for its production in S. noursei has not been fully characterized. Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for creating novel this compound analogs through biosynthetic engineering.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a plausible biosynthetic pathway can be hypothesized. The assembly of this molecule likely involves a Non-Ribosomal Peptide Synthetase (NRPS) system for the peptide portion and a series of tailoring enzymes for the modification of the nucleoside moiety. The proposed pathway can be dissected into three key stages:

  • Formation of the Precursor Molecules: Synthesis of the activated forms of the building blocks: a modified cytosine nucleoside, L-serine, and sarcosine.

  • NRPS-mediated Assembly: The sequential condensation of L-serine and sarcosine, and their subsequent attachment to the modified nucleoside.

  • Post-assembly Tailoring: Final modifications to the assembled molecule to yield the mature this compound.

Putative Biosynthesis of the Modified Cytosine Nucleoside

The nucleoside portion of this compound is a derivative of cytosine linked to a modified glucose moiety (glucopyranuronamide). Its biosynthesis is proposed to start from primary metabolism, likely from the pentose phosphate pathway and nucleotide biosynthesis.

Proposed Nucleoside Biosynthesis UDP-glucose UDP-glucose UDP-glucuronic acid UDP-glucuronic acid UDP-glucose->UDP-glucuronic acid UDP-glucose 6-dehydrogenase Cytosine Nucleoside Precursor Cytosine Nucleoside Precursor UDP-glucuronic acid->Cytosine Nucleoside Precursor Glycosyltransferase (Cytosine as acceptor) Modified Cytosine Nucleoside Modified Cytosine Nucleoside Cytosine Nucleoside Precursor->Modified Cytosine Nucleoside Amidation & other tailoring enzymes

Caption: Proposed biosynthesis of the modified cytosine nucleoside moiety.

NRPS-Mediated Assembly of the Peptide Chain and Ligation to the Nucleoside

The dipeptide tail of this compound, consisting of L-serine and sarcosine, is likely assembled by a di-modular Non-Ribosomal Peptide Synthetase (NRPS). Sarcosine is derived from glycine through the action of a glycine N-methyltransferase.

The proposed NRPS would consist of two modules:

  • Module 1: Responsible for the activation and incorporation of L-serine.

  • Module 2: Responsible for the activation and incorporation of sarcosine.

The assembly process would proceed as follows:

  • Module 1 adenylation (A) domain activates L-serine and tethers it to the thiolation (T) domain.

  • Module 2 A domain activates sarcosine and tethers it to its T domain.

  • The condensation (C) domain of Module 2 catalyzes the formation of a peptide bond between the serine on Module 1 and the sarcosine on Module 2, resulting in a dipeptidyl-S-T-domain intermediate.

  • A terminal thioesterase (TE) domain would then catalyze the release of the dipeptide and its ligation to the modified cytosine nucleoside. The exact mechanism of this final attachment to the nucleoside is a key area for future investigation.

Proposed NRPS Assembly of this compound cluster_module1 Module 1 (Serine) cluster_module2 Module 2 (Sarcosine) cluster_termination Termination M1 A T C M2 A T C M1:f2->M2:f0 Peptide bond formation TE TE M2:f1->TE Dipeptide transfer This compound This compound TE->this compound Release and Ligation L-Serine L-Serine L-Serine->M1:f0 Sarcosine Sarcosine Sarcosine->M2:f0 Modified Nucleoside Modified Nucleoside Modified Nucleoside->TE

Caption: Proposed NRPS-mediated assembly of the this compound peptide tail and its ligation to the nucleoside.

Putative Biosynthetic Gene Cluster (BGC) and Enzymes

While the this compound BGC has not been identified, we can predict its key components based on the proposed pathway. A search for this BGC in the genome of S. noursei would likely reveal a cluster of genes encoding the following putative enzymes:

Putative Enzyme Proposed Function in this compound Biosynthesis
Non-Ribosomal Peptide Synthetase (NRPS)A multi-modular enzyme responsible for the activation and condensation of L-serine and sarcosine.
Glycine N-methyltransferaseCatalyzes the methylation of glycine to form sarcosine.
UDP-glucose 6-dehydrogenaseInvolved in the synthesis of the UDP-glucuronic acid precursor for the nucleoside sugar.
GlycosyltransferaseAttaches the cytosine base to the modified sugar moiety.
Amidotransferase/AmidaseInvolved in the amidation of the glucuronic acid derivative.
Tailoring Enzymes (e.g., hydroxylases, methyltransferases)May be involved in modifications of the nucleoside or peptide moieties.
Transport ProteinsResponsible for the export of this compound out of the cell.
Regulatory ProteinsControl the expression of the biosynthetic genes.

Experimental Protocols for Pathway Elucidation

The validation of the proposed biosynthetic pathway for this compound would require a combination of genetic, biochemical, and analytical techniques. The following is a general outline of the experimental workflow that could be employed.

Genome Mining and BGC Identification
  • Whole-Genome Sequencing: The first step is to obtain a high-quality genome sequence of a this compound-producing strain of Streptomyces noursei var. xichangensis.

  • Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative BGCs. The search would specifically look for clusters containing NRPS genes, glycosyltransferase genes, and other genes consistent with the proposed pathway.

Gene Knockout and Heterologous Expression
  • Gene Inactivation: To confirm the involvement of a candidate BGC, targeted gene knockouts of key biosynthetic genes (e.g., the NRPS) would be performed using CRISPR/Cas9 or other gene editing techniques. The resulting mutant would be analyzed for the loss of this compound production.

  • Heterologous Expression: The entire putative BGC would be cloned and expressed in a heterologous host, such as a well-characterized Streptomyces strain (e.g., S. coelicolor or S. lividans). Production of this compound in the heterologous host would confirm the identity of the BGC.

Experimental Workflow for BGC Identification A Whole-Genome Sequencing of S. noursei B Bioinformatic Analysis (antiSMASH) A->B C Identification of Putative this compound BGC B->C D Gene Knockout in Native Producer C->D F Heterologous Expression of BGC C->F E Analysis of Mutant Phenotype (LC-MS) D->E H Confirmation of BGC Function E->H G Analysis of Heterologous Host (LC-MS) F->G G->H

Caption: A general experimental workflow for the identification and confirmation of a biosynthetic gene cluster.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Individual enzymes from the BGC would be overexpressed in a suitable host (e.g., E. coli) and purified.

  • Enzyme Assays: The function of each enzyme would be tested in vitro. For example, the adenylation domains of the NRPS would be tested for their substrate specificity for serine and sarcosine. The glycosyltransferase would be assayed for its ability to transfer the modified sugar to cytosine.

Quantitative Data

While specific quantitative data on the this compound biosynthetic pathway is not available, data on its production and bioactivity have been reported.

Parameter Value/Observation Reference
Producing Organism Streptomyces noursei var. xichangensis[1]
Chemical Formula C₁₆H₂₅N₇O₈-
Molecular Weight 443.41 g/mol -
Bioactivity Antifungal, Antiviral (e.g., against Tobacco Mosaic Virus)[1][2]

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces noursei presents an intriguing area of research that remains to be fully explored. The putative pathway presented in this guide, centered around a non-ribosomal peptide synthetase, provides a solid foundation for future experimental investigation. The elucidation of the complete biosynthetic pathway, including the identification and characterization of the biosynthetic gene cluster and its encoded enzymes, will be instrumental for several reasons. Firstly, it will provide a deeper understanding of how this unique nucleoside peptide antibiotic is assembled. Secondly, it will open up avenues for metabolic engineering to improve this compound titers and to generate novel, potentially more potent, derivatives through combinatorial biosynthesis. The experimental roadmap outlined herein offers a clear strategy for achieving these goals, which could ultimately lead to the development of improved bio-pesticides for sustainable agriculture.

References

The Antifungal Frontier: A Technical Guide to Ningnanmycin's Action Against Phytopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ningnanmycin, a cytosine-nucleoside antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis, has emerged as a potent biopesticide with significant antifungal and antiviral properties.[1] Its low toxicity to non-target organisms and ready degradation in the environment make it a compelling alternative to conventional chemical fungicides.[1] This guide provides an in-depth technical overview of this compound's antifungal properties, focusing on its mechanisms of action, efficacy against key phytopathogenic fungi, and the experimental protocols used to elucidate these characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Quantitative Efficacy of this compound

This compound exhibits a broad spectrum of antifungal activity. Its efficacy, often quantified by the half-maximal effective concentration (EC50), has been determined for several economically important fungal pathogens. The data underscores its potent inhibitory effects on mycelial growth.

Table 1: In Vitro Efficacy (EC50) of this compound Against Phytopathogenic Fungi

Fungal SpeciesCommon Disease CausedHost Plant(s)Mean EC50 Value
Pseudopestalotiopsis camelliae-sinensisGray Blight DiseaseTea (Camellia sinensis)75.92 U/ml[1][2][3]
Sclerotinia homoeocarpaDollar SpotTurfgrass0.01 µg/ml[2][4]
Colletotrichum cerealeAnthracnoseTurfgrass0.30 µg/ml[2][4]

Mechanism of Antifungal Action

This compound's primary antifungal mechanism is the direct inhibition of fungal growth through the disruption of fundamental cellular processes.[4] The core action is the interference with protein synthesis, which triggers a cascade of detrimental effects on the fungal cell.[1][4]

Primary Target: Ribosomal Protein Synthesis

The central mechanism of this compound's antifungal activity is its ability to target fungal ribosomes, thereby disturbing the translation process and inhibiting protein synthesis.[1][2] This disruption prevents the formation of essential enzymes and structural proteins, leading to a cessation of growth and eventual cell death.[1] Transcriptome analysis of fungi exposed to this compound reveals that differentially expressed genes are predominantly enriched in pathways related to amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and ribosome biogenesis, confirming that protein synthesis is a primary target.[1]

Downstream Consequences

The inhibition of protein synthesis leads to several observable and detrimental downstream effects on fungal hyphae:

  • Morphological and Ultrastructural Damage: Treatment with this compound induces significant morphological changes. Microscopic examination reveals hyphal inflation, deformities in new hyphal growth, and the appearance of granulations within the hyphae.[1] At the subcellular level, transmission electron microscopy has detailed damage to organelles, alterations in septa, and changes to extracellular polysaccharides.[1][2]

  • Disruption of Biosynthetic Pathways: The lack of essential proteins disrupts various metabolic and biosynthetic pathways vital for fungal survival, including the synthesis of lipids, sterols, amino acids, and nucleic acids.[1][4]

NNM This compound Ribosome Fungal Ribosome NNM->Ribosome Protein_Synthesis Protein Synthesis (Translation) Ribosome->Protein_Synthesis Essential for Ribosome->Protein_Synthesis Inhibition Biosynthesis Biosynthetic Pathways (Amino Acids, Lipids, etc.) Protein_Synthesis->Biosynthesis Enables Protein_Synthesis->Biosynthesis Disruption Morphology Normal Hyphal Morphology & Cell Structure Protein_Synthesis->Morphology Maintains Protein_Synthesis->Morphology Damage Growth Mycelial Growth Morphology->Growth Supports Morphology->Growth Inhibition

Figure 1: Mechanism of this compound's antifungal action.

Indirect Action: Induction of Plant Defense

In addition to its direct fungicidal effects, this compound acts as an activator of induced systemic resistance in host plants.[4] It stimulates plant defense signaling pathways, such as the MAPK pathway, and enhances the activity of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[4] This dual-action capability—directly inhibiting the pathogen while simultaneously bolstering host defenses—makes it a uniquely effective agent for disease control.

Experimental Protocols

The following sections detail the methodologies employed to characterize the antifungal properties of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)

This protocol is used to determine the EC50 value of this compound against a target fungus.

  • Fungal Isolate: A pure culture of the target phytopathogenic fungus (e.g., Pseudopestalotiopsis camelliae-sinensis strain GZHS-2017-010) is maintained on a suitable medium.[1]

  • Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.[1]

  • This compound Stock and Working Solutions: this compound is dissolved in sterile distilled water to create a stock solution. A series of dilutions are prepared to create working solutions for the desired final concentrations in the agar (e.g., 1, 5, 25, 50, 250, 750, 1,000, and 1,500 U/ml).[1][5]

  • Plate Preparation: The molten PDA is cooled to approximately 50-60°C. The this compound working solutions are mixed with the PDA at a 1:9 (v/v) ratio to achieve the final concentrations.[1][5] The amended PDA is poured into sterile Petri dishes. A control group with no this compound is also prepared.[5]

  • Inoculation: A mycelial plug (e.g., 6 mm diameter) is taken from the edge of an actively growing fungal culture and placed in the center of each PDA plate.

  • Incubation: Plates are incubated at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 7 days) or until the mycelium in the control plate reaches the edge.[1]

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The inhibition rate is calculated using the formula: I (%) = [(C – T) / (C – D)] × 100, where 'I' is the inhibition rate, 'C' is the average colony diameter in the control group, 'T' is the average colony diameter in the treatment group, and 'D' is the diameter of the initial mycelial plug.[1][5] The EC50 value is then determined by probit analysis or linear regression of the inhibition rates against the logarithm of the this compound concentrations.[1]

A Prepare Fungal Culture (e.g., on PDA) E Inoculate center of plates with fungal mycelial plug A->E B Prepare Serial Dilutions of this compound (NNM) C Mix NNM dilutions with molten PDA medium (1:9 v/v) B->C D Pour amended PDA into Petri dishes (incl. control) C->D D->E F Incubate plates (e.g., 7 days at 28°C) E->F G Measure colony diameter in treatment & control groups F->G H Calculate Percent Inhibition vs. Control G->H I Determine EC50 value via Probit or Regression Analysis H->I

Figure 2: Experimental workflow for determining antifungal EC50.

Protocol 2: Analysis of Morphological Changes via Electron Microscopy

This protocol is used to visualize the structural and ultrastructural damage caused by this compound.

  • Culture Preparation: The target fungus is grown in a liquid medium such as Potato Dextrose Broth (PDB) to generate sufficient mycelia.[1]

  • Treatment: The fungal culture is treated with a high concentration of this compound (e.g., 500 U/ml) for a specified duration (e.g., 14 hours).[5] A non-treated culture serves as the control.

  • Sample Fixation (for SEM): Hyphae are harvested and immediately fixed in a 2% glutaraldehyde solution in phosphate-buffered saline (PBS) overnight at 4°C.[5]

  • Washing and Dehydration: Samples are washed multiple times with PBS.[5] Subsequently, they are dehydrated through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 80%, 90%, 100%).

  • Critical Point Drying and Sputter Coating: The dehydrated samples are dried to the critical point and then coated with a thin layer of gold-palladium.

  • Imaging: Samples are observed and imaged using a Scanning Electron Microscope (SEM). A similar, more involved protocol for fixation (using osmium tetroxide), embedding (in resin), and ultrathin sectioning is required for Transmission Electron Microscopy (TEM).[1]

Conclusion

This compound presents a robust and multi-faceted approach to controlling phytopathogenic fungi. Its primary mode of action, the inhibition of protein synthesis, effectively halts fungal growth and viability. This direct antifungal activity is complemented by its ability to stimulate the host plant's own defense mechanisms. The quantitative data clearly demonstrates its high efficacy at low concentrations against several key pathogens. The detailed protocols provided herein serve as a foundation for further research and development of this promising biopesticide, paving the way for more sustainable and effective disease management strategies in agriculture.

References

Ningnanmycin's Impact on Fungal Cell Wall Integrity: An Indirect Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, is a broad-spectrum agent with established antifungal, antibacterial, and antiviral properties.[1] While its efficacy in controlling various plant pathogenic fungi is well-documented, its precise mode of action on the fungal cell wall is often misconstrued. This technical guide elucidates that this compound's primary antifungal mechanism is not the direct inhibition of cell wall synthesis, but rather the targeting of ribosomes to disrupt protein synthesis.[2][3] The observable, detrimental morphological changes to the fungal cell wall are a significant downstream consequence of this primary action. This document provides a comprehensive overview of this indirect mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the involved pathways and workflows.

Primary Mode of Action: Inhibition of Protein Synthesis

The core antifungal activity of this compound stems from its ability to interfere with protein synthesis within the fungal cell.[2] Transcriptomic and molecular analyses have indicated that this compound targets fungal ribosomes, leading to a disturbance in the translation process.[1][3][4] This inhibition of protein biosynthesis is the principal cause of the observed fungistatic and fungicidal effects. Studies on Pseudopestalotiopsis camelliae-sinensis, the pathogen responsible for tea gray blight, have shown that differentially expressed genes in response to this compound treatment are predominantly enriched in pathways related to amino acid biosynthesis, aminoacyl-tRNA biosynthesis, and ribosome biogenesis.[4] This provides strong evidence that the ribosome is a key target site for this compound's activity.[3][4]

The disruption of protein synthesis has a cascading effect on all cellular processes, including the maintenance and synthesis of the fungal cell wall, which is a dynamic structure requiring a constant supply of enzymes and structural proteins for its integrity and expansion.

Consequential Effects on Fungal Cell Wall Synthesis and Morphology

While not a direct inhibitor of cell wall synthesis enzymes, this compound treatment leads to profound and detrimental changes in the morphology and ultrastructure of the fungal cell wall. These effects are a direct result of the cell's inability to produce the necessary proteins for cell wall maintenance and growth.

Observed Morphological and Ultrastructural Changes

Microscopic studies have revealed a range of abnormalities in the hyphae of fungi treated with this compound. These include:

  • Hyphal Deformities: Newly formed hyphae often exhibit abnormal shapes, including inflation and swelling.[3]

  • Protoplasm Condensation: The cytoplasm within the hyphae appears condensed, with the appearance of granulations.[3]

  • Altered Septa: The distance between septa in the hyphae can become noticeably shorter.[3]

  • Changes in Extracellular Polysaccharides: A reduction in the amount of extracellular polysaccharides adhering to the hyphal surface has been observed.[1][3]

  • Internal Organelle Damage: Transmission electron microscopy has shown that beyond the cell wall, internal organelles such as the nucleus and mitochondria can atrophy, and their boundary structures become indistinct.[3]

These morphological changes collectively compromise the structural integrity of the fungus, leading to growth inhibition.

Quantitative Data on Antifungal Activity

The efficacy of this compound's indirect action on the fungal cell wall is reflected in its potent inhibition of mycelial growth. The following table summarizes the half-maximal effective concentration (EC₅₀) of this compound against a key phytopathogenic fungus.

Fungal SpeciesEC₅₀ (U/mL)Reference
Pseudopestalotiopsis camelliae-sinensis75.92[1][3][4]

Postulated Indirect Mechanism of Action on the Fungal Cell Wall

The observed effects of this compound on the fungal cell wall can be explained by its primary role as a protein synthesis inhibitor. The fungal cell wall is a complex and dynamic structure composed primarily of chitin, glucans, and mannoproteins. Its synthesis and remodeling are orchestrated by a suite of enzymes, including chitin synthases and β-glucan synthases, as well as various structural proteins. The continuous production and proper functioning of these proteins are essential for maintaining cell wall integrity, especially during active growth.

By inhibiting the translation of the mRNAs encoding these vital proteins, this compound effectively halts the production of the molecular machinery required for cell wall synthesis and repair. This leads to a weakened and improperly formed cell wall that is unable to withstand the internal turgor pressure of the fungal cell, resulting in the observed morphological deformities and ultimately, growth arrest.

Signaling Pathways and Broader Cellular Impact

While direct research on this compound's influence on fungal cell wall integrity signaling pathways is limited, it is plausible that the cellular stress induced by the inhibition of protein synthesis could trigger compensatory stress response pathways. In many fungi, cell wall stress activates conserved signaling cascades such as the Cell Wall Integrity (CWI) pathway, which is often mediated by a MAP kinase (MAPK) cascade. However, in the case of this compound, the cell's ability to mount an effective compensatory response would be severely hampered by the ongoing blockade of protein synthesis.

Experimental Protocols

The following are summaries of the key experimental methodologies used to investigate the mode of action of this compound on fungal cells.

Antifungal Activity Assay (Mycelial Growth Rate Method)
  • Preparation of Media: this compound solutions of varying concentrations are mixed with a suitable growth medium, such as Potato Dextrose Agar (PDA), to create a concentration gradient.

  • Inoculation: Mycelial plugs from a fresh fungal culture are placed at the center of the this compound-containing and control plates.

  • Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 28°C) for a defined period (e.g., 5-7 days).

  • Measurement and Calculation: The diameter of the fungal colonies is measured. The inhibition rate is calculated using the formula: I (%) = [(C – T) / (C – D)] × 100, where I is the inhibition rate, C is the colony diameter in the control group, T is the colony diameter in the treatment group, and D is the diameter of the initial mycelial plug. The EC₅₀ value is then determined through regression analysis.[3][4]

Microscopic Observation of Morphological Changes
  • Optical Microscopy: Fungal hyphae treated with this compound are observed directly under a light microscope to identify changes in hyphal morphology, such as inflation, deformities, and protoplasm condensation.[1][3]

  • Scanning Electron Microscopy (SEM):

    • Fixation: Hyphae are fixed in a solution like 2% glutaraldehyde.

    • Dehydration: The samples are dehydrated through a graded ethanol series.

    • Drying and Coating: The samples are critical-point dried and then sputter-coated with a conductive metal (e.g., gold).

    • Imaging: The coated samples are observed with an SEM to visualize surface details, such as changes in hyphal smoothness and the presence of extracellular polysaccharides.[1][3]

  • Transmission Electron Microscopy (TEM):

    • Fixation and Staining: Hyphae are fixed (e.g., with glutaraldehyde), post-fixed (e.g., with osmium tetroxide), and stained (e.g., with uranyl acetate and lead citrate) to enhance contrast.

    • Dehydration and Embedding: The samples are dehydrated and embedded in resin.

    • Sectioning: Ultrathin sections are cut from the embedded samples.

    • Imaging: The sections are observed with a TEM to examine the internal ultrastructure of the hyphae, including organelles and the cell wall layers.[1][3]

Visualizations

Ningnanmycin_Mode_of_Action cluster_primary Primary Mode of Action cluster_secondary Downstream Effects on Cell Wall This compound This compound ribosome Fungal Ribosome This compound->ribosome Targets inhibition Inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis Essential for enzyme_depletion Depletion of Cell Wall Synthesizing Enzymes (e.g., Chitin Synthases, Glucan Synthases) protein_synthesis->enzyme_depletion structural_protein_depletion Depletion of Structural Cell Wall Proteins protein_synthesis->structural_protein_depletion inhibition->protein_synthesis Leads to cell_wall_synthesis Impaired Cell Wall Synthesis & Repair enzyme_depletion->cell_wall_synthesis structural_protein_depletion->cell_wall_synthesis morphological_changes Morphological Changes: - Hyphal Deformities - Altered Septa - Reduced Extracellular  Polysaccharides cell_wall_synthesis->morphological_changes growth_inhibition Fungal Growth Inhibition morphological_changes->growth_inhibition Experimental_Workflow cluster_treatment Fungal Culture Treatment cluster_analysis Analysis of Effects cluster_results Data and Observations culture Fungal Culture (e.g., in PDB or on PDA) treatment Treatment with this compound (Varying Concentrations) culture->treatment growth_assay Mycelial Growth Rate Assay treatment->growth_assay optical_microscopy Optical Microscopy treatment->optical_microscopy sem Scanning Electron Microscopy (SEM) treatment->sem tem Transmission Electron Microscopy (TEM) treatment->tem ec50 EC₅₀ Calculation growth_assay->ec50 morphology General Morphological Changes optical_microscopy->morphology surface Surface Ultrastructure sem->surface internal Internal Ultrastructure tem->internal

References

Spectrum of activity for Ningnanmycin against plant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectrum of Activity of Ningnanmycin Against Plant Pathogens

Introduction

This compound is a cytosine nucleoside peptide antibiotic discovered in the 1980s from the fermentation broth of the soil actinomycete Streptomyces noursei var. xichangensis.[1] It represents a significant biopesticide in contemporary agriculture due to its broad-spectrum activity against a variety of plant pathogens, including viruses, fungi, and bacteria.[1][2][3] This technical guide provides a comprehensive overview of the activity spectrum of this compound, detailing its efficacy, mechanisms of action, and the experimental protocols used to elucidate its bioactivity. The content is tailored for researchers, scientists, and professionals involved in drug development and plant protection.

Antiviral Spectrum of Activity

This compound is widely recognized for its potent antiviral properties, offering both preventive and therapeutic effects against several economically important plant viruses.[1][3]

Quantitative Efficacy Data

The antiviral efficacy of this compound has been quantified against several viruses, with a primary focus on its interaction with viral coat proteins and its ability to inhibit disease progression.

VirusPathogen Target/AssayEfficacy MetricValueReference/Citation
Tobacco Mosaic Virus (TMV)Curative Activity (in vivo)EC50281.22 µg/mL[4]
Tobacco Mosaic Virus (TMV)TMV Coat Protein (CP)Binding Constant (Kd)1.10–3.96 µM[5]
Tobacco Mosaic Virus (TMV)TMV VirionBinding Constant (Kd)25.8–52.3 μM[5]
Potato Virus Y (PVY)PVY Coat Protein (CP)Binding Constant (Kd)1.34 µmol/L[6]
Potato Virus Y (PVY)PVY Replication InhibitionConcentration500 μg/mL[6]
Mechanism of Antiviral Action

This compound employs a dual strategy to combat viral infections: direct interaction with viral components and induction of host plant resistance.

  • Direct Viral Inhibition : The most extensively studied mechanism involves the direct binding of this compound to the viral coat protein (CP).[5][7] In the case of Tobacco Mosaic Virus (TMV), this compound interferes with the assembly of the CP discs, which are crucial for encapsulating the viral RNA to form new virions.[5] This interaction can cause the disassembly of pre-formed CP aggregates back into monomers, leading to a significant loss of pathogenicity.[5][7] Similarly, this compound has been shown to interact with the PVY-encoded coat protein, inhibiting viral replication.[6]

  • Host-Mediated Resistance : Beyond direct action, this compound activates the plant's own defense systems.[1] It can induce systemic resistance, which helps protect uninfected parts of the plant.[8] This is achieved by stimulating defense signaling pathways, enhancing the biosynthesis of salicylic acid, and promoting the expression of pathogenesis-related proteins (PRPs).[1] In studies with Potato Virus Y, this compound was found to induce the expression of antiviral response genes such as PUB4, which confers resistance to PVY infection when overexpressed.[6]

Antiviral_Mechanism cluster_direct Direct Viral Inhibition cluster_host Host-Mediated Resistance NNM This compound CP_Disc Coat Protein Disc (Aggregate) NNM->CP_Disc Binds & Induces Disassembly Plant_Cell Plant Cell NNM->Plant_Cell Induces CP_Monomer Coat Protein (Monomer) CP_Monomer->CP_Disc Self-Assembly CP_Disc->CP_Monomer Disassembles Virion Progeny Virion Assembly CP_Disc->Virion Inhibited by NNM Viral_RNA Viral RNA Viral_RNA->Virion Encapsidation Defense_Pathways Defense Signaling Pathways (e.g., SA) Plant_Cell->Defense_Pathways Activates PR_Genes PR Gene Expression (e.g., PUB4) Defense_Pathways->PR_Genes Upregulates Systemic_Resistance Systemic Resistance PR_Genes->Systemic_Resistance

Caption: Antiviral mechanisms of this compound.

Key Experimental Protocols

1. Half-Leaf Method for In Vivo Antiviral Assay: This method is used to assess the curative or protective activity of a compound against a virus on a live plant.

  • Virus Inoculation: The surface of a suitable host plant leaf (e.g., Nicotiana benthamiana) is lightly dusted with an abrasive like carborundum. A solution containing the virus (e.g., TMV) is then gently rubbed onto the entire leaf surface.

  • Compound Application: After a set period (e.g., for curative activity, post-inoculation), one half of the leaf, divided by the midrib, is treated with the this compound solution. The other half is treated with a control solution (e.g., distilled water).

  • Incubation and Observation: The plant is kept in a controlled environment for several days. The number of local lesions that appear on each half of the leaf is counted.

  • Data Analysis: The inhibition rate is calculated based on the difference in the number of lesions between the treated and control halves.

2. Microscale Thermophoresis (MST) for Binding Analysis: MST is used to quantify the binding affinity between this compound and a viral protein.

  • Protein Labeling: The target protein (e.g., purified TMV Coat Protein) is labeled with a fluorescent dye.

  • Serial Dilution: A serial dilution of this compound (the ligand) is prepared.

  • Incubation: The fluorescently labeled protein is mixed with each dilution of this compound and incubated briefly to allow binding to reach equilibrium.

  • Measurement: The samples are loaded into capillaries and placed in an MST instrument. A microscopic temperature gradient is applied, and the movement of the fluorescent molecules is monitored. The change in thermophoretic movement upon binding is measured.

  • Data Analysis: The changes in fluorescence are plotted against the ligand concentration, and the data are fitted to a binding curve to determine the dissociation constant (Kd).[5]

Antifungal Spectrum of Activity

This compound demonstrates broad-spectrum activity against a range of economically important plant pathogenic fungi.[1]

Quantitative Efficacy Data

The in vitro inhibitory activity of this compound has been determined for several fungal pathogens, highlighting its potent fungicidal properties.

PathogenDiseaseEfficacy MetricValueReference/Citation
Sclerotinia homoeocarpaDollar Spot (Turfgrass)EC500.01 µg/ml[1][9]
Colletotrichum cerealeAnthracnose (Turfgrass)EC500.30 µg/ml[1][9]
Pseudopestalotiopsis camelliae-sinensisTea Gray BlightEC5075.92 U/ml[10][11][12]

Other susceptible fungal pathogens include those causing powdery mildew in wheat, cucumber, and cowpeas, as well as apple leaf spot.[1][10][13]

Mechanism of Antifungal Action

The antifungal action of this compound is primarily through direct inhibition of fungal growth and interference with key cellular processes.

  • Inhibition of Mycelial Growth : this compound directly impedes the growth and proliferation of fungal mycelia.[1]

  • Morphological Alterations : Treatment with this compound induces significant and detrimental morphological changes to the fungal hyphae. Transmission electron microscopy has revealed alterations in cellular and subcellular structures, including organelles, septa, and extracellular polysaccharides.[1][10][11]

  • Inhibition of Protein Synthesis : A key mechanism is the interference with protein synthesis. It is proposed that this compound targets ribosomes, disrupting the process of translation and thereby halting the production of essential proteins.[1][10][11] This disruption also affects various biosynthetic pathways within the fungal cell.

Antifungal_Mechanism cluster_cell Fungal Hyphal Cell NNM This compound Ribosome Ribosome NNM->Ribosome Targets Protein_Synth Protein Synthesis (Translation) Ribosome->Protein_Synth Ribosome->Protein_Synth Disturbs Mycelial_Growth Mycelial Growth & Proliferation Protein_Synth->Mycelial_Growth Supports Protein_Synth->Mycelial_Growth Inhibits Morphology Normal Hyphal Morphology Protein_Synth->Morphology Maintains Protein_Synth->Morphology Alters Biosynthesis Biosynthetic Functions Protein_Synth->Biosynthesis Enables Protein_Synth->Biosynthesis Influences

Caption: Antifungal mechanism of this compound.

Key Experimental Protocols

1. Mycelial Growth Rate Method for In Vitro Antifungal Assay: This protocol is standard for determining the EC50 value of a fungicide against a mycelial-growing fungus.

  • Media Preparation: A suitable growth medium (e.g., Potato Dextrose Agar, PDA) is prepared and autoclaved. While the medium is still molten, this compound is added from a stock solution to achieve a range of final concentrations. A control medium is prepared without this compound. The media are then poured into petri dishes.

  • Inoculation: A small plug of the target fungus, taken from the actively growing edge of a culture, is placed in the center of each petri dish.

  • Incubation: The plates are incubated in the dark at a specific temperature suitable for the fungus (e.g., 25°C) for several days.

  • Measurement: The diameter of the fungal colony is measured daily. The experiment is stopped when the colony in the control plate reaches a specific diameter (e.g., near the edge of the plate).

  • Data Analysis: The percentage of mycelial growth inhibition is calculated for each concentration relative to the control. These data are then used, often with a probit or logistic regression analysis, to determine the EC50 value, which is the concentration that inhibits growth by 50%.[10][12][13]

Antifungal_Workflow start Start prep_media Prepare PDA Medium with Serial Dilutions of this compound start->prep_media inoculate Inoculate Center of Plates with Fungal Plugs prep_media->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameters After Incubation Period incubate->measure calculate_inhibit Calculate Percent Inhibition vs. Control measure->calculate_inhibit calculate_ec50 Perform Regression Analysis to Determine EC50 Value calculate_inhibit->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for in vitro antifungal EC50 determination.

2. Electron Microscopy for Morphological Studies:

  • Sample Preparation: Fungal hyphae are grown in the presence (at EC50 concentration) and absence of this compound. The hyphae are then fixed (e.g., with glutaraldehyde), dehydrated, and prepared for either Scanning Electron Microscopy (SEM) to view surface structures or Transmission Electron Microscopy (TEM) to view internal subcellular structures.

  • Imaging: Samples are imaged using the respective electron microscope.

  • Analysis: The images of treated and untreated hyphae are compared to identify changes in cell wall integrity, organelle structure, septa formation, and other cellular components.[10][11][14]

Antibacterial Spectrum of Activity

This compound has demonstrated efficacy against certain phytopathogenic bacteria, although its activity spectrum may be more specific than its antiviral and antifungal profiles.

Reported Efficacy

This compound is reported to be effective against several significant bacterial diseases.

  • Xanthomonas oryzae pv. oryzae : It shows high efficacy in controlling Bacterial Leaf Blight (BLB) in rice, with some reports indicating a control efficacy of up to 90%.[1]

  • Ralstonia solanacearum : It is considered an effective agent for the prevention and control of bacterial wilt in solanaceous plants like tomato and potato.[1]

  • Soft Rot : It is also reported to control soft rot in Chinese cabbage.[1]

It is important to note that some studies have found this compound to have no in vitro activity against other bacterial species such as Xanthomonas pruni at concentrations of 100 µg/ml, suggesting that its antibacterial action may be pathogen-specific.[9]

Mechanism of Antibacterial Action

The primary antibacterial mechanism is believed to be the direct inhibition of bacterial growth through the disruption of cell membrane synthesis.[1] Research indicates that this compound targets the formation of the bacterial cell membrane by preventing the combination of phospholipids and fatty acids. This interference compromises the integrity and functionality of the membrane, which is essential for bacterial survival, ultimately leading to cell death.[1]

Antibacterial_Mechanism cluster_bact Bacterial Cell NNM This compound Membrane_Synth Cell Membrane Synthesis NNM->Membrane_Synth Blocks Combination PL_FA Phospholipids + Fatty Acids PL_FA->Membrane_Synth Membrane_Integrity Membrane Integrity & Function Membrane_Synth->Membrane_Integrity Maintains Cell_Death Bacterial Cell Death Membrane_Integrity->Cell_Death Disruption Leads to

Caption: Proposed antibacterial mechanism of this compound.

Key Experimental Protocols

1. Broth Microdilution Method for Antibacterial Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation: A 96-well microtiter plate is used. A bacterial suspension of known concentration is prepared in a suitable broth medium (e.g., Luria-Bertani broth). This compound is serially diluted across the wells of the plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no this compound, no bacteria) are included.

  • Incubation: The plate is incubated at an optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the solution in the well remains clear). This can be assessed visually or by measuring the optical density (OD) with a plate reader.

References

Ningnanmycin: A Technical Guide to a Cytosine Nucleoside Peptide Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin is a cytosine nucleoside peptide antibiotic derived from the fermentation broth of Streptomyces noursei var. xichangensis.[1][2] It represents a significant biopesticide with a multi-pronged mechanism of action, demonstrating potent antiviral, antifungal, and antibacterial properties. This technical guide provides an in-depth overview of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to characterize its activity. Its dual ability to directly inhibit pathogen proliferation and to induce systemic resistance in host plants makes it a compelling subject for research and development in agriculture and beyond.[3][4]

Chemical and Physical Properties

This compound is a water-soluble, alkaline compound classified as a cytosine nucleoside antibiotic.[2][5] It is stable under acidic conditions but is susceptible to decomposition and inactivation in alkaline environments.[5][6]

PropertyValue
Chemical Name 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-[(N-methylglycyl-L-seryl)amino]-β-D-glucopyranuronamide
Molecular Formula C₁₆H₂₅N₇O₈
Molecular Weight 443.41 g/mol
CAS Registry No. 156410-09-2
Appearance White powder (pure form)
Solubility Soluble in water and methanol; insoluble in acetone and benzene.[5]

Mechanism of Action

This compound exhibits a broad spectrum of activity through distinct mechanisms tailored to different classes of pathogens.

Antiviral Mechanism

The antiviral action of this compound is a dual-pronged assault involving direct viral inhibition and induction of host plant immunity.[4]

  • Direct Interaction with Viral Coat Protein (CP): this compound directly binds to the coat protein (CP) of plant viruses, such as Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY).[3][7][8] This interaction disrupts the assembly of CP discs, causing them to dissociate into monomers.[7][9][10] The disassembly of the protective coat protein inhibits the formation of new, infectious virions, thereby reducing the pathogenicity of the virus.[3][9][11]

  • Induction of Systemic Acquired Resistance (SAR): this compound acts as an elicitor, triggering the plant's innate immune system.[3][4] It activates multiple defense signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This leads to the upregulation of a suite of defense-responsive genes, including receptor-like kinases (FLS2, RLK1), MAPKKK, calcium signaling genes (CML19), and phytohormone-responsive transcription factors (WRKY40, WRKY70).[3][12] The activation cascade also increases the expression of key regulatory genes like NPR1 (Non-expressor of Pathogenesis-Related Genes 1) and promotes the systemic accumulation of pathogenesis-related (PR) proteins, which are markers for SAR.[4] Furthermore, it enhances the activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[13]

G cluster_0 cluster_1 Plant Cell cluster_2 This compound This compound prr Pattern Recognition Receptors (PRRs) e.g., FLS2, RLK1 This compound->prr Elicits ca_channel Ca²⁺ Channel This compound->ca_channel Opens npr1 NPR1 This compound->npr1 Upregulates mapkkk MAPKKK prr->mapkkk Activates mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk wrky WRKY Transcription Factors (WRKY40/70) mapk->wrky Phosphorylates cam Calmodulin (CML19) ca_channel->cam Ca²⁺ influx activates cam->wrky Activates pr_genes Pathogenesis-Related (PR) Genes wrky->pr_genes Induces Transcription npr1->pr_genes Induces Transcription defense_enzymes Defense Enzymes (PAL, POD, SOD) pr_genes->defense_enzymes Leads to resistance Systemic Acquired Resistance (SAR) defense_enzymes->resistance

Caption: this compound-induced plant defense signaling pathway.
Antifungal Mechanism

This compound directly inhibits fungal growth and development through several actions:

  • Inhibition of Mycelial Growth: It effectively halts the proliferation of fungal mycelia.[1][14]

  • Morphological Disruption: Treatment with this compound induces significant detrimental changes to the cellular and subcellular structures of fungal hyphae, including organelles and septa.[7][14]

  • Interference with Protein Synthesis: A key mechanism is its ability to target fungal ribosomes, thereby disrupting translation and inhibiting protein synthesis, which is essential for fungal viability and growth.[7][15]

Antibacterial Mechanism

The primary antibacterial action of this compound is the disruption of bacterial cell membrane synthesis.[1] It is understood to block the combination of phospholipids and fatty acids, which compromises the integrity and functionality of the cell membrane, leading to the cessation of growth and eventual cell death.[1]

Quantitative Efficacy Data

The efficacy of this compound has been quantified against a range of viral, fungal, and bacterial pathogens.

Table 1: Antiviral Activity
Target VirusMethodMetricValueReference
Potato Virus Y (PVY)Microscale Thermophoresis (MST)Binding Constant (Kd)1.34 µmol/L[8]
Tobacco Mosaic Virus (TMV)Isothermal Titration Calorimetry (ITC)Binding Constant (Kd)3.3 µM[16]
Tobacco Mosaic Virus (TMV)Local Lesion AssayCurative Activity (EC₅₀)281.22 µg/mL[17]
Table 2: Antifungal Activity (In Vitro)
Target FungusDiseaseMetricValueReference
Pseudopestalotiopsis camelliae-sinensisTea Gray BlightEC₅₀75.92 U/ml[14][15]
Sclerotinia homoeocarpaDollar Spot (Turfgrass)EC₅₀0.01 µg/ml[1][15]
Colletotrichum cerealeAnthracnose (Turfgrass)EC₅₀0.30 µg/ml[1][15]
Table 3: Antibacterial and Field Efficacy
Target PathogenHost CropEfficacyReference
Xanthomonas oryzae pv. oryzaeRiceUp to 90% control of Bacterial Leaf Blight[1]
Tobacco Mosaic Virus (TMV)TobaccoEffective prevention and control[18]
Powdery MildewWheat, Cucumber, CowpeaEffective prevention and control[18]
Apple Leaf SpotAppleEffective prevention and control[18]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the bioactivity of this compound.

G cluster_0 Overall Workflow start Start: Characterize This compound Activity antifungal Antifungal Assay (Mycelial Growth) start->antifungal antiviral Antiviral Assay (Local Lesion) start->antiviral mechanism Mechanism of Action Studies antifungal->mechanism antiviral->mechanism end End: Efficacy & MOA Established mechanism->end

References

Physico-chemical Properties of Ningnanmycin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the physico-chemical properties of Ningnanmycin, a cytosine nucleoside peptide antibiotic. It is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and insights into its mechanism of action.

Core Physico-chemical Data

This compound is a microbial pesticide produced by the fermentation of Streptomyces noursei var. xichangensis. It is a white or yellowish powder, readily soluble in water and methanol, but poorly soluble in organic solvents like acetone and benzene.[1][2][3] It exhibits stability in acidic conditions, while it is prone to decomposition in alkaline environments.[1][2][3]

Table 1: Summary of this compound's Physico-chemical Properties
PropertyValueReferences
Molecular Formula C₁₆H₂₅N₇O₈[4][5][6][7][8][9][10]
Molecular Weight 443.41 g/mol [4][5][7][8][10]
Appearance Yellowish to off-white powder / White crystal powder[1][2][3]
Melting Point 195 °C[6][9]
Solubility Readily soluble in water and methanol; Hardly soluble in acetone and benzene.[1][2][3][6]
Stability Stable in acidic conditions; readily decomposes in alkaline conditions.[1][2][3][6]
CAS Number 156410-09-2[2][5][6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's properties and activity. The following sections outline key experimental protocols.

Determination of Antifungal Activity (EC₅₀)

The half-maximal effective concentration (EC₅₀) against fungal pathogens can be determined using the mycelial growth rate method.[11][12]

Protocol:

  • Media Preparation: Prepare a series of potato dextrose agar (PDA) plates containing different concentrations of this compound. A stock solution of this compound is typically prepared in sterile distilled water and then mixed with the molten PDA to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug of the test fungus at the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus until the mycelium in the control plate (without this compound) has reached a specified diameter.

  • Measurement: Measure the diameter of the fungal colony on each plate.

  • Calculation: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelia on the control plates and T is the average diameter of the mycelia on the treated plates.

  • EC₅₀ Determination: Plot the inhibition percentage against the logarithm of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.

Residue Analysis by HPLC-UVD

High-performance liquid chromatography with an ultraviolet detector (HPLC-UVD) is a common method for the quantification of this compound residues in environmental and biological samples.[13][14]

Protocol Outline:

  • Sample Preparation (e.g., soil):

    • Extract a known amount of the sample with a suitable solvent, such as acidified methanol.

    • Centrifuge the extract and collect the supernatant.

    • Concentrate the supernatant and redissolve it in the mobile phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the redissolved extract through an appropriate SPE cartridge to remove interfering substances.

    • Wash the cartridge and elute the this compound with a suitable solvent.

    • Evaporate the eluate to dryness and reconstitute it in the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of methanol and water with a buffer).

    • Detect the this compound using a UV detector at its maximum absorbance wavelength.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Antiviral Activity Assessment (Semi-leaf Method)

The semi-leaf method is a standard assay to evaluate the in-vitro and in-vivo antiviral activity of compounds against plant viruses like the Tobacco Mosaic Virus (TMV).[4]

Protocol Outline:

  • Plant Preparation: Use healthy, susceptible host plants (e.g., Nicotiana tabacum).

  • Inoculation: Mechanically inoculate one-half of a leaf with the virus. The other half of the leaf serves as a control.

  • Treatment: Apply the this compound solution to the entire leaf surface (both inoculated and uninoculated halves) at different concentrations.

  • Incubation: Keep the plants under controlled environmental conditions to allow for virus replication and symptom development.

  • Evaluation:

    • Count the number of local lesions on both halves of the leaf.

    • Calculate the percentage of inhibition of viral infection based on the reduction in the number of lesions on the treated half compared to the control half.

Signaling Pathways and Mechanism of Action

This compound exhibits a broad spectrum of activity, including antiviral, antifungal, and antibacterial effects, which are mediated through various mechanisms of action.

Antiviral Mechanism

This compound's antiviral activity is multifaceted. It can directly interfere with viral components and also induce the plant's own defense mechanisms.[4][7][8] A key mechanism is the direct binding to the coat protein of viruses like TMV, which inhibits the assembly of new virus particles.[4][7][8] Furthermore, this compound activates the plant's systemic acquired resistance (SAR) by inducing the expression of pathogenesis-related proteins and enhancing the production of salicylic acid.[4] This leads to a broad and long-lasting resistance to a variety of pathogens.

The following diagram illustrates the induction of plant defense signaling by this compound.

Ningnanmycin_Antiviral_Signaling cluster_defense Plant Defense Response This compound This compound TMV_CP TMV Coat Protein (CP) This compound->TMV_CP Direct Binding CP_Assembly Virus Assembly This compound->CP_Assembly Inhibition Receptor Receptor-like Kinase (RLK) This compound->Receptor Induction Plant_Cell Plant Cell TMV_CP->CP_Assembly MAPK_Cascade MAPK Signaling Cascade (MAPKKK) Receptor->MAPK_Cascade WRKY_TF WRKY Transcription Factors (e.g., WRKY40/70) MAPK_Cascade->WRKY_TF Defense_Genes Defense Gene Expression (e.g., PR proteins) WRKY_TF->Defense_Genes SA_Biosynthesis Salicylic Acid (SA) Biosynthesis WRKY_TF->SA_Biosynthesis Systemic_Resistance Systemic Acquired Resistance (SAR) Defense_Genes->Systemic_Resistance SA_Biosynthesis->Systemic_Resistance

Caption: this compound's antiviral mechanism of action.

Antifungal and Antibacterial Mechanisms

Against fungi, this compound inhibits the growth of hyphae and causes morphological changes to fungal organelles.[4][11][12] It also interferes with protein synthesis by targeting ribosomes.[4][11][12] Its antibacterial action involves the disruption of the bacterial cell membrane synthesis.[4]

The following workflow illustrates a typical experimental process for investigating the antifungal properties of this compound.

Antifungal_Workflow Start Start: Isolate Fungal Pathogen EC50 Determine EC₅₀ (Mycelial Growth Rate Method) Start->EC50 Microscopy Observe Morphological Changes (SEM, TEM) EC50->Microscopy Gene_Expression Analyze Gene Expression (RNA-Seq, qRT-PCR) EC50->Gene_Expression Mechanism Elucidate Antifungal Mechanism Microscopy->Mechanism Protein_Synthesis Assess Impact on Protein Synthesis Gene_Expression->Protein_Synthesis Protein_Synthesis->Mechanism

Caption: Experimental workflow for antifungal analysis.

References

An In-depth Technical Guide to the Early-Stage Biological Activity of Ningnanmycin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis[1][2][3]. It has emerged as a significant agent in agricultural disease management due to its broad-spectrum biological activity, low toxicity, and environmentally friendly profile[2][4][5]. This technical guide provides a comprehensive overview of the early-stage research into this compound's antiviral, antifungal, and antibacterial properties. It details the compound's multifaceted mechanisms of action, presents key quantitative data from foundational studies, outlines the experimental protocols used to ascertain its efficacy, and visualizes the core biological pathways and workflows involved.

Antiviral Activity

This compound demonstrates potent antiviral activity against a range of economically important plant viruses, including Tobacco Mosaic Virus (TMV), Potato Virus Y (PVY), and Papaya Ringspot Virus (PRSV)[1][6]. Its mode of action is notably dual-pronged, involving both direct interaction with viral components and the induction of systemic resistance in the host plant[1].

Mechanisms of Antiviral Action

1.1.1. Direct Inhibition of Viral Assembly A primary antiviral mechanism of this compound is its ability to directly bind to the viral coat protein (CP), a crucial component for the assembly of new virions[1][7]. Studies on TMV have shown that this compound interacts with CP discs, causing them to disassemble into monomers and thereby inhibiting the polymerization process required for viral replication[7][8]. This interaction effectively neutralizes the virus's ability to form new, infectious particles[7][8]. Computational simulations and mutational analyses have identified specific amino acid residues on the TMV and PVY CPs that are critical for this binding[1][6][7].

G cluster_direct_action Direct Antiviral Mechanism cluster_path This compound This compound cp_discs Viral Coat Protein (CP) Discs / Aggregates This compound->cp_discs Binds to cp_monomers CP Monomers assembly Virion Assembly cp_discs->cp_monomers Induces Disassembly pathogenicity Loss of Pathogenicity assembly->pathogenicity Inhibition leads to

Caption: Direct antiviral mechanism of this compound via coat protein binding.

1.1.2. Induction of Host Systemic Resistance Beyond direct viral targeting, this compound is a potent activator of induced systemic resistance in plants[1]. It triggers multiple defense signaling pathways, establishing a broad-spectrum protective state against pathogens[1][9]. Upon application, this compound leads to the upregulation of crucial defense-responsive genes, including receptor-like kinases (FLS2, RLK1), MAP kinases, and WRKY transcription factors (WRKY40, WRKY70)[9][10]. This activation stimulates phytohormone pathways, such as those for salicylic acid (SA) and jasmonic acid (JA), which are central to plant immunity[1][11]. The result is an enhanced production of defense-related enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD), culminating in systemic acquired resistance[1][11][12].

G cluster_host_defense Host Defense Induction by this compound This compound This compound receptor Plant Cell Receptor This compound->receptor Triggers mapk MAPK Signaling Cascade receptor->mapk Activates calcium Calcium Signaling receptor->calcium Activates tf Transcription Factors (e.g., WRKYs) mapk->tf Activate calcium->tf Activate hormone SA / JA Pathways tf->hormone Modulates genes Defense Gene Expression (e.g., PR Proteins) hormone->genes Induces resistance Systemic Acquired Resistance (SAR) genes->resistance G cluster_antifungal Antifungal Mechanism of Action This compound This compound cell_entry Enters Fungal Cell This compound->cell_entry ribosome Targets Ribosome cell_entry->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits morphology Induces Morphological Damage (Hyphae, Organelles) protein_synthesis->morphology Leads to growth Inhibition of Mycelial Growth morphology->growth G start Start prep_media Prepare PDA Media with Serial Dilutions of this compound start->prep_media inoculate Inoculate Plate Center with Fungal Mycelial Plug prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter Periodically incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate determine_ec50 Determine EC₅₀ via Regression Analysis calculate->determine_ec50 end End determine_ec50->end

References

The Induction of Plant Systemic Resistance by Ningnanmycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has demonstrated significant efficacy in controlling a wide range of plant diseases.[1] Its mode of action is multifaceted, involving not only direct antimicrobial activities but also, crucially, the induction of systemic resistance in plants. This dual capability makes this compound a subject of considerable interest for the development of sustainable agricultural protectants. This technical guide provides an in-depth examination of the mechanisms by which this compound elicits plant systemic resistance, focusing on the core signaling pathways, quantitative effects on host defense machinery, and the experimental protocols used to elucidate these functions.

Core Mechanism: A Dual-Pronged Approach

This compound's efficacy stems from a two-pronged strategy: direct inhibition of pathogens and induction of the plant's innate immune system.[2]

  • Direct Antimicrobial Action: this compound exhibits direct inhibitory effects against various plant pathogens. It has been shown to interfere with the growth of fungal hyphae and can directly bind to the coat proteins (CP) of viruses, such as Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), thereby inhibiting viral assembly and replication.[2][3][4] This direct interaction disrupts the pathogen's life cycle, leading to a loss of pathogenicity.[3][5][6]

  • Induction of Systemic Resistance: Beyond its direct effects, this compound acts as a potent elicitor of the plant's immune system, triggering a state of heightened defense known as Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR).[1][2][7] This systemic response equips the plant with broad-spectrum, long-lasting protection against subsequent pathogen attacks. The activation of these pathways is evidenced by the upregulation of key signaling genes and the accumulation of defense-related molecules.[2][8][9]

Signaling Pathways Activated by this compound

This compound triggers a complex network of signaling pathways that converge to establish systemic resistance. The primary pathways involved are the Salicylic Acid (SA) and Jasmonic Acid (JA) signaling cascades, with evidence also pointing to the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][8][9]

Salicylic Acid (SA) Pathway (Systemic Acquired Resistance - SAR)

The SA pathway is a cornerstone of plant defense, primarily against biotrophic and hemibiotrophic pathogens. This compound treatment has been shown to enhance the biosynthesis of SA and activate key components of this pathway.[2][8] A critical regulator in this cascade is the Non-expressor of Pathogenesis-Related genes 1 (NPR1) . Following this compound application, the expression of the NPR1 gene is significantly increased.[1][2][7] NPR1 acts as a transcriptional co-activator that, upon activation, moves to the nucleus and induces the expression of a battery of defense genes, including Pathogenesis-Related (PR) proteins , which are key markers for SAR.[1][7]

Jasmonic Acid (JA) Pathway (Induced Systemic Resistance - ISR)

The JA pathway is typically associated with defense against necrotrophic pathogens and insect herbivores. This compound also induces this pathway, as indicated by the increased expression of genes like Jaz3 , a repressor protein in the JA signaling cascade.[1][2][7] The modulation of Jaz genes is a hallmark of ISR activation, suggesting that this compound leverages multiple defense strategies within the plant.

MAPK and Calcium Signaling

Transcriptomic studies have revealed that this compound treatment leads to the significant enrichment of differentially expressed genes (DEGs) in the plant-pathogen interaction and MAPK signaling pathways.[8][9][10] Key upregulated genes include receptor-like kinases (FLS2, RLK1) and a mitogen-activated protein kinase kinase kinase (MAPKKK).[8][9] Furthermore, calcium signaling genes, such as the calcium-binding protein CML19, are also upregulated, indicating that calcium ions act as crucial second messengers in the this compound-induced defense response.[8][9]

// Connections NNM -> Receptor [label="Binds to"]; Receptor -> {Ca, MAPK} [label="Activates"]; {Ca, MAPK} -> {SA_path, JA_path} [label="Modulates"]; SA_path -> NPR1 [label="Activates"]; JA_path -> Jaz3 [label="Induces"]; {MAPK, Ca} -> WRKYs [label="Activates"]; {NPR1, Jaz3, WRKYs} -> {PR, Enzymes} [label="Regulates Expression/\nActivity of"]; PR -> SAR; Enzymes -> {SAR, ISR}; } caption: "Signaling cascade initiated by this compound."

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from various studies, illustrating the tangible effects of this compound on viral inhibition and the induction of host defense mechanisms.

Table 1: Antiviral Efficacy of this compound
PathogenHost PlantThis compound Conc.Efficacy/EffectReference
Tobacco Mosaic Virus (TMV)Tobacco0.5 mg/mLCP bands not visible after 72h in Western blot[8]
Tobacco Mosaic Virus (TMV)Tobacco BY-2 Protoplasts100-400 µg/mLProgressive inhibition of TMV RNA accumulation[11]
Potato Virus Y (PVY)Nicotiana benthamiana500 µg/mLInhibits PVY replication[4]
Potato Virus Y (PVY)N/A (in vitro)N/ABinds to PVY Coat Protein with a Kd of 1.34 µmol/L[4]
Table 2: Induction of Defense-Related Enzymes
Host PlantTreatmentEnzymeEffectReference
TobaccoThis compoundPAL, POD, SODActivity is promoted/stimulated[1][7][9]

Note: Specific activity units are often presented graphically in the source literature; the consistent qualitative observation is a significant increase in the activity of these key defense enzymes across multiple studies.

Table 3: Upregulation of Key Defense-Related Genes
Host Plant SystemGene(s)EffectAnalytical MethodReference
TMV-infected Tobacco BY-2 Protoplasts383 genesUpregulatedRNA-seq[8][9]
TMV-infected Tobacco BY-2 ProtoplastsFLS2, RLK1, MAPKKK, CML19, WRKY40, WRKY70UpregulatedRT-qPCR[8][9]
TobaccoNPR1, Jaz3Expression IncreasedNot specified[1][7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

General Plant Treatment and Virus Inoculation

This protocol describes a typical workflow for assessing the protective effects of this compound against viral pathogens in a whole-plant system.

G start Start: Healthy Tobacco Plants (e.g., N. benthamiana, 4-6 leaf stage) treatment Step 1: this compound Treatment - Spray leaves with NNM solution (e.g., 200-500 µg/mL). - Control group sprayed with water. start->treatment incubation1 Step 2: Pre-Inoculation Incubation - Maintain plants in controlled environment (e.g., 24 hours). treatment->incubation1 inoculation Step 3: Virus Inoculation - Mechanically inoculate leaves with TMV (e.g., by gently rubbing with purified virus solution). incubation1->inoculation incubation2 Step 4: Post-Inoculation Incubation - Observe plants for symptom development (e.g., 7 days post-inoculation). inoculation->incubation2 sampling Step 5: Sample Collection - Collect both inoculated (local) and systemic (upper, uninoculated) leaves at various time points. incubation2->sampling analysis Step 6: Analysis - Disease scoring (visual symptoms) - Molecular analysis (RT-qPCR, Western Blot) - Enzyme assays (PAL, POD, SOD) sampling->analysis end End: Quantify Resistance analysis->end

Measurement of Defense Enzyme Activity

This protocol outlines the spectrophotometric measurement of Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD) activity.

  • Tissue Homogenization:

    • Flash-freeze 0.5-1.0 g of leaf tissue in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in an appropriate ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.8, for SOD and POD; 100 mM sodium borate buffer, pH 8.8, for PAL), often containing protective agents like EDTA and PVP.[1]

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 20-30 minutes.

    • Collect the supernatant, which contains the crude enzyme extract.

  • PAL Activity Assay:

    • The assay measures the conversion of L-phenylalanine to trans-cinnamic acid.

    • The reaction mixture contains sodium borate buffer, the enzyme extract, and L-phenylalanine as the substrate.

    • The increase in absorbance at 290 nm due to the formation of trans-cinnamic acid is monitored over time using a spectrophotometer.[12] One unit of PAL activity is typically defined as the amount of enzyme that causes an increase in absorbance of 0.01 per hour.

  • POD Activity Assay:

    • The assay is commonly based on the oxidation of guaiacol in the presence of H₂O₂.

    • The reaction mixture consists of phosphate buffer, guaiacol solution, H₂O₂ solution, and the enzyme extract.[1]

    • The increase in absorbance at 470 nm, resulting from the formation of tetraguaiacol, is measured.[1] One unit of POD activity is defined as an increase in absorbance of 1.0 per minute per gram of fresh weight.[1]

  • SOD Activity Assay:

    • This assay measures the ability of SOD to inhibit the photochemical reduction of nitro-blue tetrazolium (NBT).

    • The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, riboflavin, and the enzyme extract. The reaction is initiated by placing the tubes under a fluorescent lamp.

    • The absorbance of the resulting formazan is read at 560 nm.[1] One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

Gene Expression Analysis by RT-qPCR

This protocol provides a framework for quantifying the expression levels of defense-related genes.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from collected plant tissue using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.[8] Assess RNA quality and integrity using a spectrophotometer and gel electrophoresis.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., M-MuLV Reverse Transcriptase) and oligo(dT) or random primers.[2]

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions in a total volume of 20 µL containing SYBR Green master mix (e.g., iQ SYBR Green Supermix), gene-specific forward and reverse primers (1 µM), and diluted cDNA template.[2]

    • Use a real-time PCR system (e.g., Bio-Rad CFX96) with a typical thermal profile: initial denaturation at 94-95°C for 3-5 min, followed by 40 cycles of denaturation (94°C for 20 s), annealing (60°C for 30 s), and extension (68-72°C for 30 s).[2]

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplification product.

  • Data Analysis:

    • Normalize the cycle threshold (Ct) values of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing the expression in this compound-treated samples to the control samples.[2]

Conclusion

This compound stands out as a plant protection agent with a sophisticated mode of action. It not only directly antagonizes pathogens but also strategically commandeers the plant's own defense networks. By activating the SA, JA, and MAPK signaling pathways, this compound primes the plant for a robust and systemic immune response, characterized by the upregulation of a wide array of defense genes and the enhanced activity of protective enzymes. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and professionals aiming to further explore, develop, and harness the potential of this compound in modern, sustainable agriculture.

References

An In-depth Technical Guide on the Molecular Targets of Ningnanmycin in Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanisms by which Ningnanmycin, a cytosine nucleoside peptide antibiotic, exerts its antiviral effects. The document details its direct interactions with viral components and its role in inducing host-mediated defense responses, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.

Direct Molecular Targeting of Viral Proteins

A primary antiviral mechanism of this compound is its direct interaction with the coat protein (CP) of certain plant viruses, most notably Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY). This interaction disrupts the crucial process of virion assembly, leading to a significant reduction in viral pathogenicity.

This compound has been shown to directly bind to the TMV coat protein, which exists as disc-like aggregates in the host cell. This binding event induces the disassembly of these CP discs into their monomeric subunits.[1][2][3] The disassembly prevents the proper encapsidation of viral RNA, a critical step for the formation of new, infectious viral particles.[1] Consequently, this leads to an almost complete loss of pathogenicity.[1][2][3]

Computational simulations and mutational analyses have identified specific amino acid residues on the TMV CP that are critical for the interaction with this compound. The key binding residues are Ser15, Ser49, Arg71, and Tyr72.[1] Mutations in these residues result in a significant decrease in the sensitivity of the virus to this compound.[1]

Similar to its effect on TMV, this compound also targets the coat protein of Potato Virus Y. It interacts with the PVY CP, thereby suppressing its assembly and inhibiting viral replication.[4] The key amino acids identified as crucial for this binding interaction are Glu168 and Thr206.[4][5]

Quantitative Data on this compound-Target Interactions

The binding affinity and inhibitory concentrations of this compound have been quantified through various biochemical and molecular assays.

VirusTarget ProteinAssay MethodBinding Affinity (Kd) / ConstantEffective ConcentrationKey Interacting ResiduesReference
TMV Coat Protein (CP)Fluorescence Spectrum1.87 µM500 µg/mL (inhibits CP replication)Ser15, Ser49, Arg71, Tyr72[1]
Isothermal Titration Calorimetry (ITC)6.25 µM100-400 µg/mL (inhibits RNA accumulation)[1][6]
PVY Coat Protein (CP)Not Specified1.34 µmol/L (Binding Constant)500 µg/mL (inhibits PVY replication)Glu168, Thr206[4]

Table 1: Summary of Quantitative Data for this compound's Interaction with Viral Coat Proteins.

Visualization of Direct Viral Targeting

G cluster_0 Viral Replication Cycle cluster_1 This compound Intervention TMV_RNA TMV Genomic RNA CP_Discs TMV Coat Protein (CP) Discs Assembly Virion Assembly CP_Discs->Assembly New_Virion Progeny Virions NNM This compound (NNM) Inhibition Inhibition Inhibition->Assembly Inhibition

Figure 1: Direct molecular targeting of TMV by this compound.

Induction of Host Defense Responses

Beyond directly targeting viral components, this compound functions as an elicitor of the plant's innate immune system. It induces systemic resistance against viral pathogens by activating multiple defense signaling pathways.[6][7] This dual-action approach—directly inhibiting the virus and strengthening host defenses—makes it a potent antiviral agent.

Transcriptome analysis of this compound-treated, TMV-infected tobacco protoplasts revealed the significant upregulation of genes involved in key defense pathways.[6][7]

  • Plant-Pathogen Interaction Pathway: this compound treatment leads to the differential expression of numerous genes in this pathway, priming the plant for a more robust defense response.[6][7]

  • MAPK Signaling Pathway: This crucial signaling cascade is activated by this compound, leading to downstream defense gene expression. Upregulated genes include the receptor-like kinases FLS2 and RLK1, and the mitogen-activated protein kinase kinase kinase (MAPKKK).[6][7]

  • Phytohormone and Calcium Signaling: The agent enhances salicylic acid (SA) biosynthesis and upregulates phytohormone-responsive genes like the transcription factors WRKY40 and WRKY70.[6][7] Additionally, calcium signaling genes, such as the calcium-binding protein CML19, are also upregulated.[6][7]

The activation of these signaling cascades results in the enhanced expression of various defense-related molecules:

  • Pathogenesis-Related (PR) Proteins: this compound promotes the systemic accumulation of PR proteins, which are markers of Systemic Acquired Resistance (SAR).[8]

  • Defense Enzymes: It increases the activity of key defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[6][7][8]

  • Specific Antiviral Genes: In Nicotiana benthamiana infected with PVY, this compound induces the expression of antiviral response genes including PRXIIB, PRXIIE, PUB4, and PER42.[4]

Visualization of Host-Mediated Defense

G cluster_0 Cell Surface Receptors cluster_1 Signaling Cascades cluster_2 Transcriptional Regulation cluster_3 Defense Response NNM This compound FLS2_RLK1 FLS2 / RLK1 NNM->FLS2_RLK1 Elicits MAPK_Cascade MAPK Cascade (MAPKKK Upregulation) FLS2_RLK1->MAPK_Cascade Ca_Signaling Calcium Signaling (CML19 Upregulation) FLS2_RLK1->Ca_Signaling WRKYs WRKY Transcription Factors (WRKY40, WRKY70) MAPK_Cascade->WRKYs Activates Ca_Signaling->WRKYs Activates Defense_Genes Defense Gene Expression (PR Proteins, PUB4, etc.) WRKYs->Defense_Genes Induces SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR Enzyme_Activity Enhanced Enzyme Activity (PAL, POD, SOD) Enzyme_Activity->SAR Viral_Inhibition Inhibition of Viral Replication SAR->Viral_Inhibition

Figure 2: Signaling pathways in the host plant activated by this compound.

Detailed Experimental Protocols

The identification and characterization of this compound's molecular targets involve a range of sophisticated experimental techniques.

  • Fluorescence Spectroscopy: This method is used to determine the dissociation constant (Kd) of the this compound-CP interaction. Recombinant CP proteins are titrated with increasing concentrations of this compound in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2). The change in the intrinsic fluorescence of the protein upon binding is measured. The resulting fluorescence titration curves are then corrected for background and analyzed using a nonlinear least-squares curve-fitting method to calculate the Kd.[1]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters including the Kd and stoichiometry (n). The experiment involves injecting a solution of this compound into a reaction cell containing the purified TMV CP discs at a constant temperature (e.g., 20°C). The resulting heat changes are measured to determine the binding affinity and the number of this compound molecules that bind to a single CP disc.[1]

  • Western Blot Analysis: To confirm the inhibition of viral protein synthesis, total protein is extracted from virus-infected plant tissues treated with this compound (e.g., 500 μg/mL). The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to the viral coat protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. A significant reduction in the intensity of the CP band in treated samples compared to controls indicates inhibition.[1]

  • Viral RNA Accumulation Assay (Northern Blot / RT-qPCR): To measure the effect on viral replication, total RNA is extracted from infected protoplasts or leaves treated with various concentrations of this compound. For Northern blotting, RNA is separated by gel electrophoresis, transferred to a membrane, and hybridized with a labeled probe specific to the viral genome. For RT-qPCR, RNA is reverse-transcribed to cDNA, and the levels of viral RNA are quantified using specific primers. A dose-dependent decrease in viral RNA indicates inhibition of replication.[6][9]

  • Transcriptome Analysis (RNA-Seq): To identify host genes and pathways affected by this compound, RNA-Seq is performed. TMV-inoculated tobacco BY-2 protoplasts are treated with this compound. Total RNA is extracted, and cDNA libraries are prepared and sequenced. The resulting reads are mapped to the host genome, and differentially expressed genes (DEGs) between treated and control samples are identified. These DEGs are then subjected to pathway enrichment analysis (e.g., KEGG) to identify the key defense pathways that are activated.[6][7]

Visualization of Experimental Workflow

G cluster_0 Direct Target Identification cluster_1 Antiviral Activity Confirmation cluster_2 Host Factor Identification Purify_CP Purify Recombinant Viral Coat Protein (CP) Binding_Assays In Vitro Binding Assays (Fluorescence, ITC) Determine_Kd Determine Binding Affinity (Kd) and Stoichiometry Confirm_Activity Confirm Antiviral Efficacy Infect_Plants Infect Plants / Protoplasts with Virus Treat_NNM Treat with this compound Measure_Inhibition Measure Inhibition (Western Blot for CP, RT-qPCR for RNA) Identify_Pathways Identify Host Defense Pathways RNA_Seq_Sample Prepare Samples from Treated/Infected Protoplasts RNA_Seq Transcriptome Analysis (RNA-Seq) DEG_Analysis Identify Differentially Expressed Genes (DEGs) Pathway_Analysis KEGG Pathway Analysis

Figure 3: Workflow for identifying direct and host-mediated molecular targets.

Conclusion

This compound employs a sophisticated, dual-pronged strategy to combat viral infections in plants. It directly neutralizes the virus by binding to its coat protein and disrupting the assembly of new virions. Simultaneously, it activates the host's own defense machinery, inducing systemic resistance through the upregulation of key signaling pathways and defense-related genes. This multifaceted mechanism of action underscores its efficacy as a broad-spectrum antiviral agent and provides a solid foundation for the development of novel plant protection strategies and potentially new antiviral drugs targeting similar mechanisms.

References

Ningnanmycin: A Technical Guide to Initial Screening for Novel Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ningnanmycin, a cytosine nucleoside peptide antibiotic produced by Streptomyces noursei var. xichangensis, is a well-established biopesticide with potent antiviral and antifungal properties in agriculture.[1][2][3] Its primary applications include the control of viral diseases such as Tobacco Mosaic Virus (TMV) and fungal infections like powdery mildew in a variety of crops.[1][3] The mechanisms of action are multifaceted, involving direct inhibition of viral coat protein assembly, disruption of fungal cell integrity, and the induction of systemic resistance in host plants.[1][4][5] While its efficacy in agriculture is well-documented, the potential for this compound in novel applications, particularly in human and veterinary medicine, remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on this compound and outlines a framework for the initial screening of this compound for novel therapeutic applications. Detailed experimental protocols and data from existing agricultural studies are presented to serve as a foundation for future research.

Introduction to this compound

This compound is a microbial pesticide first developed by the Chengdu Institute of Biology, Chinese Academy of Sciences.[1][6] It is characterized by its high efficiency, low toxicity to non-target organisms, and low environmental residue.[2][7] Chemically, it is a cytosine nucleoside peptide antibiotic.[1] Its current use is primarily in the agricultural sector for the prevention and treatment of a broad spectrum of plant diseases.[1][3]

Known Mechanisms of Action

This compound's efficacy stems from a combination of direct antimicrobial action and the stimulation of the host's innate immune responses.

Antiviral Activity

The primary antiviral mechanism of this compound is the direct inhibition of viral replication by targeting the viral coat protein (CP).[4][5][8] It has been demonstrated to bind to the TMV CP, preventing its polymerization and the assembly of new virions.[4][8][9][10] This interaction leads to a significant reduction in viral pathogenicity.[4][8][10]

Antifungal Activity

This compound exhibits broad-spectrum antifungal activity. Its mechanisms include:

  • Inhibition of Mycelial Growth: It directly inhibits the growth and proliferation of fungal mycelia.[1][4]

  • Disruption of Cell Structure: It induces morphological changes in fungal hyphae, including damage to organelles and cell walls.[1][4][6]

  • Inhibition of Protein Synthesis: this compound can interfere with protein synthesis in fungi by targeting ribosomes.[1][4][6]

Induction of Plant Systemic Resistance

This compound is a potent elicitor of systemic acquired resistance (SAR) in plants.[2] It achieves this by:

  • Activating Defense Signaling Pathways: It stimulates key defense signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

  • Enhancing Defense Enzyme Activity: Treatment with this compound leads to increased activity of defense-related enzymes such as Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[1]

  • Promoting Pathogenesis-Related Protein Expression: It induces the expression of pathogenesis-related (PR) proteins, which are markers for SAR.[1]

  • Enhancing Salicylic Acid Biosynthesis: this compound has been shown to enhance the biosynthesis of salicylic acid, a key signaling molecule in plant defense.[1]

Data Presentation: Efficacy of this compound Against Plant Pathogens

The following tables summarize the quantitative data on this compound's effectiveness from various agricultural studies.

Table 1: Antifungal Activity of this compound

Fungal PathogenDiseaseEC50 (µg/mL)Reference
Sclerotinia homoeocarpaDollar Spot0.01[1]
Colletotrichum cerealeAnthracnose0.30[1]
Pseudopestalotiopsis camelliae-sinensisTea Gray Blight75.92 U/ml[4][6][11]

Table 2: Antiviral Activity of this compound

VirusHost PlantInhibition Rate (%)NotesReference
Tobacco Mosaic Virus (TMV)TobaccoVariesInhibits polymerization of the coat protein in vitro.[1][2][1][2]
Rice Stripe VirusRiceSignificantOffers both preventive and therapeutic effects.[1][1]
Papaya Ringspot Virus (PRSV)PapayaSignificantLowers disease index at seedling and fruiting stages.[1][1]

Table 3: Antibacterial Activity of this compound

Bacterial PathogenDiseaseEfficacyReference
Xanthomonas oryzaeRice Bacterial Leaf BlightUp to 90%[1]
Ralstonia solanacearumBacterial WiltEffective[1]
Soft Rot in Chinese CabbageSoft RotEffective[1]

Initial Screening for Novel Applications: A Proposed Framework

While there is a lack of research on this compound's effects on human or animal cells and pathogens, its known mechanisms of action suggest several avenues for novel therapeutic applications. The following sections propose experimental workflows for the initial screening of this compound in these new contexts.

Antiviral Screening Against Human and Animal Viruses

Given this compound's ability to inhibit viral coat protein assembly, a logical first step is to screen its activity against a panel of human and animal viruses, particularly those where capsid assembly is a critical and well-characterized part of the life cycle.

Experimental Workflow: Antiviral Screening

antiviral_workflow cluster_assays In Vitro Assays V1 Enveloped RNA Virus (e.g., Influenza, RSV) A1 Cytotoxicity Assay (e.g., MTT, LDH) V1->A1 V2 Non-enveloped RNA Virus (e.g., Enterovirus, Norovirus) V2->A1 V3 Enveloped DNA Virus (e.g., Herpes Simplex Virus) V3->A1 V4 Non-enveloped DNA Virus (e.g., Adenovirus) V4->A1 A2 Plaque Reduction Assay A1->A2 A3 Viral Yield Reduction Assay A2->A3 A4 Mechanism of Action Studies (e.g., Time-of-addition, Reverse Transcriptase Assay) A3->A4

Figure 1: Proposed workflow for initial antiviral screening of this compound.

Antifungal Screening Against Human Pathogenic Fungi

This compound's disruption of fungal cell membranes and protein synthesis in plant pathogens warrants investigation against clinically relevant fungi.

Experimental Workflow: Antifungal Screening

antifungal_workflow cluster_assays In Vitro Assays F1 Candida spp. (e.g., C. albicans, C. auris) B1 Broth Microdilution Assay (MIC determination) F1->B1 F2 Aspergillus spp. (e.g., A. fumigatus) F2->B1 F3 Cryptococcus neoformans F3->B1 B2 Time-Kill Assay B1->B2 B3 Biofilm Inhibition/Disruption Assay B2->B3 B4 Mechanism of Action Studies (e.g., Cell membrane permeability, Ergosterol biosynthesis) B3->B4 plant_resistance_pathway This compound This compound MAPK MAPK Signaling Pathway This compound->MAPK SA Salicylic Acid Biosynthesis This compound->SA Defense_Enzymes Defense Enzymes (PAL, POD, SOD) MAPK->Defense_Enzymes PR_Proteins Pathogenesis-Related (PR) Proteins SA->PR_Proteins SAR Systemic Acquired Resistance (SAR) Defense_Enzymes->SAR PR_Proteins->SAR immuno_oncology_workflow cluster_immuno Immunomodulation cluster_cancer Anti-Cancer C1 Cytokine Profiling on PBMCs C2 Macrophage Polarization Assay C1->C2 C3 T-cell Proliferation Assay C2->C3 D1 Cancer Cell Line Panel (e.g., NCI-60) D2 Apoptosis/Cell Cycle Assays D1->D2 D3 In Vivo Xenograft Models D2->D3 This compound This compound This compound->C1 This compound->D1

References

Methodological & Application

Application Notes and Protocols for Ningnanmycin against Tobacco Mosaic Virus (TMV) in Tobacco Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Ningnanmycin, a microbial-derived antiviral agent, in controlling Tobacco Mosaic Virus (TMV) in tobacco plants (Nicotiana tabacum). The information is curated for research and drug development purposes, focusing on its mechanism of action, efficacy, and experimental application.

Introduction

This compound is a cytosine nucleoside peptide antibiotic isolated from Streptomyces noursei var. xichangensis.[1] It has demonstrated significant antiviral activity against a range of plant viruses, including TMV, which poses a substantial threat to tobacco and other economically important crops.[1][2] this compound's efficacy stems from a dual mechanism: direct inhibition of viral assembly and induction of systemic resistance in the host plant.[1][3][4]

Mechanism of Action

This compound exhibits a multifaceted approach to inhibiting TMV infection and replication:

  • Direct Interaction with TMV Coat Protein (CP): this compound binds directly to the TMV coat protein discs, interfering with their assembly.[3][5] This interaction disrupts the formation of stable virions, leading to a loss of pathogenicity.[3][5] Specifically, it can cause the disassembly of the four-layer aggregate discs of the CP into smaller oligomers, such as trimers.[3][6]

  • Induction of Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR): this compound treatment triggers multiple plant defense signaling pathways.[1][4][7] This leads to the upregulation of defense-responsive genes, including receptor-like kinases (FLS2, RLK1), MAPKKK, and calcium signaling genes (CML19).[7] It also promotes the activity of defense-related enzymes such as peroxidase (POD), phenylalanine ammonia-lyase (PAL), and superoxide dismutase (SOD).[1][4] Furthermore, this compound enhances the expression of key regulatory genes in plant immunity, such as NPR1 (a key regulator of SAR) and Jaz3 (involved in ISR), and promotes the accumulation of pathogenesis-related (PR) proteins.[1][4]

Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound against TMV in tobacco from various studies.

ConcentrationInhibition Rate (%)Assay TypeReference
0.2 mg/mL73.5In vitro (Infection)[2]
0.2 mg/mL84.3In vitro (Replication)[2]
0.2 mg/mL79.8In vivo (TMV-CP gene expression)[2]
500 µg/mL58.0In vivo (Curative)[8]
500 µg/mL54.6In vivo (Protective)[8]
CompoundEC₅₀ (µg/mL)Activity TypeReference
This compound261.4Protective[8]
This compound281.22Curative[1]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against TMV in tobacco plants, based on methodologies described in the scientific literature.

Preparation of this compound Solutions
  • Obtain commercially available this compound or a purified standard.

  • Prepare a stock solution of this compound in sterile distilled water. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of sterile distilled water.

  • Prepare working solutions of desired concentrations (e.g., 100, 200, 400, 500 µg/mL) by diluting the stock solution with sterile distilled water.[7][8]

Plant Material and TMV Inoculation
  • Use tobacco plants (Nicotiana tabacum cv. K326 or other susceptible varieties) grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark photoperiod).[3]

  • Propagate TMV (common strain) in susceptible host plants.[3]

  • Purify TMV from infected leaves using established methods, such as the modified acetic acid degradation method.[3]

  • Prepare TMV inoculum at a suitable concentration (e.g., 58.8 µg/mL) in a phosphate buffer.[6]

  • Mechanically inoculate the upper leaves of 4-6 week old tobacco plants by gently rubbing the leaf surface with a cotton swab dipped in the TMV inoculum, using a fine abrasive like carborundum.[9]

Application of this compound

4.3.1. Protective Activity Assay

  • Spray the prepared this compound solutions evenly onto the leaves of healthy tobacco plants 24-48 hours before TMV inoculation.[9]

  • Use a control group sprayed with sterile distilled water.

  • After the incubation period, inoculate the plants with TMV as described in section 4.2.

  • Observe the plants for symptom development and collect samples for analysis at designated time points (e.g., 3-7 days post-inoculation).

4.3.2. Curative Activity Assay

  • Inoculate tobacco plants with TMV as described in section 4.2.

  • Apply this compound solutions by spraying onto the infected leaves 24 hours after TMV inoculation.

  • Include a control group of infected plants sprayed with sterile distilled water.

  • Monitor the plants for symptom progression and collect samples for analysis.

4.3.3. Leaf Disc Assay

  • Collect leaf discs from healthy tobacco plants using a cork borer.

  • Float the leaf discs in a solution containing TMV and varying concentrations of this compound.

  • Incubate the leaf discs under controlled conditions for 24-96 hours.[3]

  • Assess the inhibition of TMV replication through methods like Western blot or RT-qPCR.[3]

Assessment of Efficacy
  • Symptom Observation: Visually inspect the plants for the development and severity of TMV symptoms, such as mosaic patterns, leaf curling, and stunting.

  • Local Lesion Assay: For host plants that form local lesions (e.g., Nicotiana glutinosa), count the number of local lesions on treated versus control leaves to calculate the inhibition rate.[6]

  • Viral Load Quantification:

    • Western Blot: Analyze the accumulation of TMV coat protein in leaf tissues.[3]

    • Real-Time Quantitative PCR (RT-qPCR): Measure the levels of TMV RNA to determine viral replication.[2][7]

  • Enzyme Activity Assays: Measure the activity of defense-related enzymes (POD, PAL, SOD) in leaf extracts using spectrophotometric assays.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Ningnanmycin_Signaling_Pathway cluster_TMV TMV Infection cluster_NNM This compound Action cluster_Plant_Defense Plant Defense Response TMV TMV Particle TMV_CP TMV Coat Protein (CP) Discs TMV->TMV_CP TMV_RNA Viral RNA TMV->TMV_RNA Virion_Assembly New Virion Assembly TMV_CP->Virion_Assembly TMV_RNA->Virion_Assembly NNM This compound NNM->TMV_CP Binds and Inhibits Assembly Receptors Receptor-Like Kinases (FLS2, RLK1) NNM->Receptors Induces MAPK MAPK Cascade Receptors->MAPK Ca_Signal Calcium Signaling (CML19) Receptors->Ca_Signal SAR_ISR SAR & ISR Pathways (NPR1, Jaz3) MAPK->SAR_ISR Ca_Signal->SAR_ISR Defense_Enzymes Defense Enzymes (POD, PAL, SOD) SAR_ISR->Defense_Enzymes PR_Proteins Pathogenesis-Related (PR) Proteins SAR_ISR->PR_Proteins Systemic_Resistance Systemic Resistance Defense_Enzymes->Systemic_Resistance PR_Proteins->Systemic_Resistance Systemic_Resistance->Virion_Assembly Inhibits

Caption: Signaling pathway of this compound against TMV.

Experimental_Workflow cluster_Assessment Assessment Methods A Plant Growth (Nicotiana tabacum) B TMV Inoculation A->B C This compound Application (Protective or Curative) B->C D Symptom Observation & Sample Collection C->D E Efficacy Assessment D->E F Western Blot (TMV CP) E->F G RT-qPCR (TMV RNA) E->G H Enzyme Activity Assays (POD, PAL, SOD) E->H

Caption: Experimental workflow for evaluating this compound.

References

Application Note: Quantification of Ningnanmycin in Plant Tissues Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ningnanmycin is a novel cytosine nucleoside-type antibiotic pesticide utilized for its efficacy against various fungal and viral diseases in agricultural production.[1][2] Its high polarity presents challenges for residue analysis, necessitating robust and sensitive analytical methods to ensure food safety and conduct environmental monitoring.[1][3] This application note provides a detailed protocol for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with either an Ultraviolet (UV) detector or a tandem mass spectrometer (MS/MS). The methodologies described are compiled from validated studies on various plant matrices such as cucumber, ginseng, tea, and chrysanthemum.[1][4][5]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and chromatographic analysis.

Reagents and Materials
  • This compound analytical standard (purity >95%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Anhydrous magnesium sulfate (analytical grade)

  • Primary secondary amine (PSA) sorbent

  • Solid Phase Extraction (SPE) cartridges: Hydrophilic-Lipophilic Balance (HLB) or Polymer Cation Exchange (PCX)[2][3][5]

  • 0.22 µm syringe filters

Sample Preparation: Extraction and Clean-up

The following protocol is a generalized procedure based on methods for various plant tissues.[2][5][6]

  • Homogenization: Weigh a representative portion (e.g., 10 g) of the plant tissue sample and homogenize.

  • Extraction:

    • Add 50 mL of an acidified methanol or 0.2% formic acid aqueous solution to the homogenized sample.[2][5]

    • Vortex or shake vigorously for a specified time (e.g., 60 minutes) to ensure thorough extraction.[3][6]

  • Centrifugation: Centrifuge the extract at high speed (e.g., 12,669 x g for 2 minutes) to separate the supernatant.[7]

  • Clean-up (SPE):

    • Conditioning: Condition an SPE cartridge (e.g., HLB or PCX) by passing methanol followed by ultrapure water.[3][8]

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with water and a low percentage of methanol to remove interferences.[3]

    • Elution: Elute the this compound using a suitable solvent, such as methanol containing 10% ammonium hydroxide for a PCX cartridge.[3]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase.[8]

    • Filter the reconstituted solution through a 0.22 µm syringe filter before HPLC analysis.[2]

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.[4]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and water (e.g., 20:80, v/v) with a suitable buffer.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm

HPLC-MS/MS Method

For higher sensitivity and selectivity, an HPLC-MS/MS method is recommended, particularly for complex matrices like tea and ginseng.[1][5] Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the highly polar this compound.[1][9]

  • Column: HILIC column (e.g., Agilent Poroshell 120 HILIC, 150 mm x 2.1 mm, 1.9 µm).[3]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 50 mmol/L ammonium formate[3]

  • Gradient Elution: A typical gradient starts with a high percentage of organic phase, gradually increasing the aqueous phase to retain and then elute the polar analyte.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 3 µL.[3]

  • Column Temperature: 40°C.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for quantification and confirmation (e.g., m/z 456.8 → 327.3 and m/z 456.8 → 439.5).[2]

Data Presentation

The following tables summarize the quantitative data from various studies on this compound analysis in plant tissues.

Table 1: HPLC Method Validation Parameters

Plant MatrixMethodRecovery (%)RSD (%)LOQ (mg/kg)Reference
CucumberHPLC-UV80.7 - 107.7< 6.60.02[4]
Fresh GinsengHPLC-MS/MS90 - 994.7 - 5.60.1[5]
Dried GinsengHPLC-MS/MS88 - 951.4 - 100.2[5]
Green TeaHILIC-MS/MS77.3 - 82.0< 7.70.0036 - 0.0237[1]
Black TeaHILIC-MS/MS80.1 - 81.5< 7.70.0036 - 0.0237[1]
ChrysanthemumHILIC-MS/MS74.0 - 80.0< 7.70.0036 - 0.0237[1]

Table 2: Chromatographic Conditions for this compound Analysis

ParameterHPLC-UV Method (Cucumber)[4]HILIC-MS/MS Method (Tea)[3]
Column C18 ColumnAgilent Poroshell 120 HILIC (150 mm x 2.1 mm, 1.9 µm)
Mobile Phase Methanol:Water (details not fully specified)A: Acetonitrile, B: Water with 50 mmol/L ammonium formate
Flow Rate 1.0 mL/min0.3 mL/min
Detection UV at 270 nmESI+; MRM transitions
Column Temperature Not specified40°C

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the quantification of this compound in plant tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Plant Tissue Homogenization extraction Extraction (Acidified Solvent) sample_collection->extraction Add solvent centrifugation Centrifugation extraction->centrifugation Separate solids cleanup Solid Phase Extraction (SPE Clean-up) centrifugation->cleanup Load supernatant concentration Evaporation and Reconstitution cleanup->concentration Elute analyte filtration Filtration (0.22 µm) concentration->filtration Prepare for injection hplc HPLC Separation (C18 or HILIC) filtration->hplc detection Detection (UV or MS/MS) hplc->detection quantification Quantification (External Standard) detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for Ningnanmycin in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis.[1][2] It is recognized as a broad-spectrum, environmentally friendly biopesticide with demonstrated efficacy against viral, fungal, and bacterial diseases in a wide range of crops.[3][4] Its low toxicity to non-target organisms, low residue levels, and rapid degradation in the environment make it a suitable component for integrated pest management (IPM) programs and the production of green food.[4][5] this compound exhibits both preventive and therapeutic effects, not only by directly inhibiting pathogens but also by inducing systemic resistance in the host plant.[5][6] Furthermore, its formulation is rich in amino acids and trace elements that can promote crop growth and enhance stress resistance.[7]

2.0 Mechanism of Action

This compound employs a multi-pronged approach to disease control, involving direct antimicrobial action and the stimulation of the plant's innate immune system.

2.1 Antiviral Activity this compound's antiviral mechanism is twofold:

  • Direct Inhibition: It directly interferes with the viral replication cycle. For viruses like Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), this compound binds to the viral coat protein (CP), inhibiting the assembly of new virus particles and thus reducing the pathogen's virulence.[8][9][10]

  • Induced Systemic Resistance (ISR): this compound application activates the plant's defense signaling pathways.[11] This leads to the upregulation of key regulatory genes such as NPR1 (a marker for Systemic Acquired Resistance, SAR) and Jaz3 (involved in Induced Systemic Resistance, ISR).[8][9] The activation of these pathways results in the systemic accumulation of pathogenesis-related proteins (PRs) and increased activity of defense-related enzymes like phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide dismutase (SOD), enhancing the plant's overall resistance to viral infection.[8][9]

2.2 Antifungal Activity Against fungal pathogens, this compound directly inhibits the growth and proliferation of mycelia.[11] It is believed to target ribosomes, thereby disrupting protein synthesis.[11] This interference leads to significant morphological changes in fungal hyphae, including damage to organelles and septa, ultimately impeding the pathogen's growth.[2]

2.3 Antibacterial Activity The primary antibacterial action involves the disruption of bacterial cell membrane synthesis. This compound interferes with the formation of the cell membrane, compromising its integrity and leading to the cessation of growth and eventual cell death.[11]

Mandatory Visualizations

Antiviral_Mechanism cluster_direct Direct Inhibition cluster_indirect Induced Systemic Resistance This compound This compound Inhibition Inhibition This compound->Inhibition Viral_CP Viral Coat Protein (CP) Assembly Virion Assembly Viral_CP->Assembly Reduced_Virulence Reduced Viral Pathogenicity Assembly->Reduced_Virulence Inhibition->Assembly Blocks NNM_app This compound Application Signal Plant Defense Signaling NNM_app->Signal Genes Upregulation of NPR1 & Jaz3 genes Signal->Genes Enzymes Increased PAL, POD, SOD Activity Signal->Enzymes PRs Accumulation of PR Proteins Genes->PRs Resistance Systemic Resistance Enzymes->Resistance PRs->Resistance Resistance->Reduced_Virulence

Caption: Dual antiviral mechanism of this compound.

3.0 Quantitative Data Summary

The following tables summarize recommended application rates and observed efficacy for various crops and diseases based on field and laboratory studies.

Table 1: Recommended Field Application Rates for Disease Control

Crop(s) Target Disease(s) Formulation Dilution / Rate Application Timing & Frequency
Tomatoes, Peppers, Cucumbers, Cowpeas, Strawberries, Cabbages Viral Diseases 8% SL 800-1000x dilution Spray at seedling stage and early onset of disease. Repeat every 7-10 days for 3-4 applications.[7]
Tomatoes, Cucumbers, Cowpeas, Peas, Strawberries Powdery Mildew 8% SL 1000-1200x dilution Spray at early onset of disease. Repeat every 7-10 days for 1-2 applications.[7]
Rice Stripe Disease, Streaked Dwarf Virus 8% SL 45-60 mL/mu (approx. 675-900 mL/ha) in 40 kg water Spray at early onset or before disease appearance. Repeat every 10 days for 2-3 applications.[7]
Rice Damping-off, Bacterial Wilt 8% SL 800x dilution Spray on seedling bed soil for disinfection.[7]
Wheat Powdery Mildew 8% SL 800x dilution Uniformly spray on foliage.[7]
Apple, Peach Apple Leaf Spot, Peach Bacterial Perforation 8% SL 2000-3000x dilution Spray at early onset or before disease appearance. Repeat every 7-10 days for 2-3 applications.[7]
Litchi, Longan Downy Mildew, Blight 10% SP 1000-1200x dilution Spray at early onset of disease. Repeat every 7-10 days for 2-3 applications.[7]

| Cotton | Verticillium Wilt | 2% SL | 100 mL / 7 kg seed (seed dressing), then 100 mL/mu (approx. 1.5 L/ha) as foliar spray | Foliar spray at 3-4 true leaves, 6-8 true leaves, and after mid-July topping.[7] |

Table 2: Summary of In Vitro Efficacy Data

Pathogen Disease EC₅₀ Value Reference
Pseudopestalotiopsis camelliae-sinensis Tea Gray Blight 75.92 U/mL [2]
Sclerotinia homoeocarpa Dollar Spot (Turfgrass) 0.01 µg/mL [12]

| Colletotrichum cereale | Anthracnose (Turfgrass) | 0.30 µg/mL |[12] |

4.0 Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound. Researchers should adapt these protocols to specific crops, pathogens, and local conditions.

4.1 Protocol 1: Field Efficacy Trial of this compound

  • Objective: To determine the field efficacy of this compound for the control of a target disease on a specific crop.

  • Materials:

    • This compound formulation (e.g., 8% SL, 10% SP).

    • Test crop plants.

    • Calibrated sprayer (e.g., backpack sprayer).

    • Personal Protective Equipment (PPE).

    • Plot markers and data collection sheets.

    • Control treatments (e.g., untreated control, standard chemical fungicide).

  • Experimental Design:

    • Select a field with a history of the target disease or where the pathogen can be introduced.

    • Use a Randomized Complete Block Design (RCBD) with a minimum of 4 replications.

    • Each plot should be of a suitable size (e.g., 3m x 5m) with buffer zones to prevent spray drift.

  • Procedure:

    • Prepare the this compound spray solution according to the desired treatment rate (e.g., 800x dilution of 8% SL). Refer to Table 1 for guidance.

    • Begin applications preventively or at the first sign of disease, as specified by the research objective.[7]

    • Apply the treatment solution evenly to the plant foliage until runoff.[3] Ensure thorough coverage.

    • Apply subsequent treatments at the recommended interval (e.g., every 7-10 days).[7]

    • The untreated control plots are sprayed with water only.

  • Data Collection:

    • Assess disease incidence (% of infected plants) and disease severity (e.g., using a 0-5 rating scale) at regular intervals (e.g., 7 days after each application).

    • Record any signs of phytotoxicity (e.g., leaf burn, stunting). While this compound has low toxicity, it is crucial to monitor for adverse effects.[5][6]

    • At the end of the trial, measure yield and quality parameters.

  • Data Analysis:

    • Calculate the disease control efficacy (%) relative to the untreated control.

    • Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Field_Trial_Workflow Start Start: Field Selection & Experimental Design Plot Plot Setup & Marking Start->Plot Treatment Prepare & Apply Treatments (this compound, Controls) Plot->Treatment Data Data Collection (Disease Severity, Incidence, Phytotoxicity) Treatment->Data Repeat Repeat Application at Intervals Data->Repeat Repeat->Treatment Yes Harvest Final Assessment & Harvest (Yield, Quality) Repeat->Harvest No (End of Trial) Analysis Data Analysis (ANOVA, Efficacy %) Harvest->Analysis End End: Conclusion & Reporting Analysis->End

Caption: General workflow for a this compound field efficacy trial.

4.2 Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.

  • Materials:

    • This compound technical grade powder.

    • Pure culture of the target fungal pathogen.

    • Potato Dextrose Agar (PDA) medium.

    • Sterile petri dishes, distilled water, and lab glassware.

    • Cork borer (e.g., 5 mm diameter).

    • Incubator.

  • Procedure:

    • Stock Solution: Prepare a stock solution of this compound in sterile distilled water.

    • Amended Media: Prepare PDA and autoclave. Cool to approximately 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to create a series of final concentrations (e.g., 1, 5, 25, 50, 250 U/mL).[2] Pour the amended media into sterile petri dishes. A control group with no this compound is also required.

    • Inoculation: Use a sterile cork borer to cut a mycelial plug from the edge of an actively growing culture of the target fungus. Place the plug, mycelium-side down, in the center of each PDA plate (both control and this compound-amended).

    • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the average diameter for each treatment.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or linear regression of inhibition percentage against the log of the concentration to determine the EC₅₀ value.[2]

5.0 Phytotoxicity and Safety

This compound is characterized by its low toxicity to mammals and other non-target organisms.[5][6] The acute oral LD₅₀ for rats is >5000 mg/kg, and the acute dermal LD₅₀ is >2000 mg/kg, classifying it as a low-toxic agent.[6] It is reported to have no teratogenic, mutagenic, or carcinogenic effects.[4] In field applications at recommended doses, it is generally considered safe for a wide variety of crops. However, researchers should always include phytotoxicity assessments in their trials, especially when testing higher rates or new crop varieties.

6.0 Stability

This compound is stable under acidic conditions but is prone to decomposition and inactivation in alkaline environments.[5] Therefore, it should not be mixed with alkaline pesticides or fertilizers. Store the product in a cool, dry, and dark place.[6]

References

Ningnanmycin: Application Notes and Protocols for Dosage Determination in Crop Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis. It exhibits a broad spectrum of antimicrobial activity, making it a promising agent for the control of various plant diseases caused by viruses, fungi, and bacteria. This document provides detailed application notes and experimental protocols for determining the optimal dosage of this compound against specific and significant crop pathogens: Tobacco Mosaic Virus (TMV), Rhizoctonia solani (causal agent of rice sheath blight), and Podosphaera xanthii (a common cause of powdery mildew).

Mechanism of Action

This compound employs a multi-faceted approach to disease control, acting directly on pathogens and inducing systemic resistance in the host plant.

  • Antiviral Action: Against viruses like Tobacco Mosaic Virus (TMV), this compound directly binds to the viral coat protein (CP), inhibiting its assembly and causing the disassembly of viral particles.[1][2] This disruption of the viral life cycle significantly reduces infectivity and disease progression.

  • Antifungal Action: this compound inhibits the growth of fungal mycelia and induces detrimental morphological changes in fungal hyphae, including damage to organelles and septa.[3] Its primary antifungal mechanism involves the inhibition of protein synthesis by targeting ribosomes.[3]

  • Induced Systemic Resistance (ISR): this compound activates multiple plant defense signaling pathways, leading to a state of heightened immunity known as Induced Systemic Resistance (ISR).[1][2] This is characterized by the upregulation of key defense-related genes such as NPR1 (Non-expressor of Pathogenesis-Related Genes 1) and Jaz3, and the enhanced activity of defense enzymes like Phenylalanine Ammonia-Lyase (PAL), Peroxidase (POD), and Superoxide Dismutase (SOD).[1][2]

I. Dosage Determination for Tobacco Mosaic Virus (TMV)

A. Application Notes

This compound has demonstrated significant inhibitory effects on TMV replication both in vitro and in vivo. The optimal dosage is critical for maximizing antiviral efficacy while minimizing any potential phytotoxicity. The following protocols are designed to determine the effective concentration (EC₅₀) of this compound for inhibiting TMV.

B. Quantitative Data Summary
ParameterValueCrop/SystemReference
In vivo InhibitionVisible reduction in TMV CPTobacco Leaf Discs[4]
Effective Concentration500 µg/mLTobacco Leaf Discs[4]
In vitro InhibitionDisassembly of TMV CP discsCell-free system[1]
C. Experimental Protocols

This protocol determines the effectiveness of this compound in inhibiting TMV replication within plant tissue.

Materials:

  • Tobacco plants (Nicotiana tabacum cv. K326) systemically infected with TMV

  • This compound stock solution (e.g., 10 mg/mL in sterile distilled water)

  • Sterile distilled water

  • Petri dishes

  • Filter paper

  • Cork borer (1 cm diameter)

  • Forceps

  • Growth chamber (25°C, 16h light/8h dark cycle)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Mortar and pestle

  • ELISA reader and TMV-specific antibodies (optional, for quantification)

Procedure:

  • Prepare a series of this compound dilutions from the stock solution in sterile distilled water (e.g., 1000, 500, 250, 125, 62.5, 0 µg/mL).

  • Select young, fully expanded leaves from TMV-infected tobacco plants.

  • Use a cork borer to cut uniform leaf discs.

  • Place a sterile filter paper in each Petri dish and moisten with 5 mL of the respective this compound dilution or sterile water (control).

  • Float the leaf discs on the solutions in the Petri dishes, with the adaxial side up.

  • Seal the Petri dishes with parafilm and incubate in a growth chamber for 48-72 hours.

  • After incubation, observe the leaf discs for any signs of phytotoxicity.

  • To assess viral load, either perform a local lesion assay on a hypersensitive host (e.g., Nicotiana glutinosa) or quantify the TMV coat protein using ELISA.

  • For the local lesion assay, grind a leaf disc in phosphate buffer and mechanically inoculate the leaves of the hypersensitive host. Count the number of local lesions after 3-4 days.

  • Calculate the percentage of inhibition for each concentration compared to the control.

  • Determine the EC₅₀ value using probit analysis.

InVivo_TMV_Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Dilutions C Float Leaf Discs on this compound Solutions A->C B Cut Leaf Discs from TMV-infected Plants B->C D Incubate in Growth Chamber C->D E Assess Viral Load (Local Lesion Assay or ELISA) D->E F Calculate Inhibition Percentage E->F G Determine EC50 F->G

Caption: Workflow for in vivo determination of this compound's anti-TMV activity.

II. Dosage Determination for Rice Sheath Blight (Rhizoctonia solani)

A. Application Notes

Rice sheath blight, caused by the necrotrophic fungus Rhizoctonia solani, is a major disease affecting rice production worldwide. This compound has shown potential for controlling this pathogen by inhibiting its mycelial growth and the germination of sclerotia, the primary survival structures of the fungus.

B. Quantitative Data Summary
C. Experimental Protocols

This assay determines the concentration of this compound required to inhibit the vegetative growth of R. solani.

Materials:

  • Pure culture of Rhizoctonia solani

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (28°C)

  • Sterile distilled water

Procedure:

  • Prepare PDA medium and autoclave.

  • Cool the molten PDA to approximately 50-60°C.

  • Prepare a series of this compound concentrations by adding the appropriate amount of stock solution to the molten PDA to achieve final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL).

  • Pour the amended PDA into sterile Petri dishes and allow to solidify.

  • From the margin of an actively growing R. solani culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 28°C in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(C-T)/C] x 100 Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

  • Determine the EC₅₀ value using probit analysis.

This protocol assesses the effect of this compound on the viability of R. solani sclerotia.

Materials:

  • Mature sclerotia of Rhizoctonia solani

  • This compound solutions of various concentrations

  • Sterile Petri dishes

  • Sterile filter paper

  • Sterile distilled water

  • Incubator (28°C)

Procedure:

  • Harvest mature sclerotia from a 2-3 week old culture of R. solani.

  • Surface sterilize the sclerotia by briefly immersing them in 1% sodium hypochlorite solution, followed by three rinses with sterile distilled water.

  • Prepare a series of this compound dilutions in sterile distilled water.

  • Place a sterile filter paper in each Petri dish and moisten with the respective this compound solution or sterile water (control).

  • Place a known number of sclerotia (e.g., 10) in each Petri dish.

  • Incubate the dishes at 28°C and observe for germination daily for up to 7 days.

  • A sclerotium is considered germinated if mycelial growth is visible.

  • Calculate the percentage of germination inhibition for each concentration.

  • Determine the EC₅₀ value for sclerotial germination.

R_solani_Inhibition cluster_mycelial Mycelial Growth Inhibition cluster_sclerotial Sclerotial Germination Inhibition M1 Prepare PDA with this compound M2 Inoculate with R. solani Mycelial Plug M1->M2 M3 Incubate and Measure Colony Diameter M2->M3 M4 Calculate Inhibition and EC50 M3->M4 S1 Treat Sclerotia with this compound S2 Incubate and Observe Germination S1->S2 S3 Calculate Inhibition and EC50 S2->S3

Caption: In vitro assays for determining this compound's efficacy against R. solani.

III. Dosage Determination for Powdery Mildew (Podosphaera xanthii)

A. Application Notes

Powdery mildew, caused by various fungal species including Podosphaera xanthii on cucurbits, is a widespread disease characterized by white, powdery fungal growth on plant surfaces. This compound's antifungal properties make it a candidate for the control of this disease. The following protocols outline methods to determine its efficacy.

B. Quantitative Data Summary

Specific EC₅₀ values for this compound against Podosphaera xanthii are not well-documented in publicly available literature. The following protocols are provided to enable researchers to establish these values.

C. Experimental Protocols

This assay evaluates the direct effect of this compound on the germination of powdery mildew conidia.

Materials:

  • Freshly sporulating powdery mildew lesions on a susceptible host (e.g., cucumber or squash leaves)

  • This compound solutions of various concentrations

  • Glass slides or water agar plates

  • Sterile distilled water with a surfactant (e.g., 0.01% Tween 20)

  • Humid chamber (e.g., a Petri dish with moist filter paper)

  • Microscope

Procedure:

  • Prepare a conidial suspension by gently brushing or washing conidia from infected leaves into sterile distilled water containing a surfactant.

  • Adjust the conidial concentration to approximately 1 x 10⁵ conidia/mL.

  • Mix the conidial suspension with an equal volume of double-strength this compound solutions to achieve the desired final concentrations.

  • Place a drop of each suspension on a glass slide or a water agar plate.

  • Incubate the slides/plates in a humid chamber at room temperature (20-25°C) for 24 hours in the dark.

  • After incubation, add a drop of lactophenol cotton blue to stop germination and stain the conidia.

  • Observe at least 100 conidia per replicate under a microscope. A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Calculate the percentage of germination inhibition for each concentration.

  • Determine the EC₅₀ for conidial germination.

This protocol assesses the protective and curative activity of this compound against powdery mildew in a controlled environment.

Materials:

  • Susceptible host plants (e.g., cucumber or squash seedlings)

  • Podosphaera xanthii inoculum

  • This compound solutions of various concentrations

  • Handheld sprayer

  • Greenhouse with controlled temperature and humidity

Procedure:

  • Grow susceptible plants to the 2-3 true leaf stage.

  • For protective activity: Spray the plants with different concentrations of this compound until runoff. Allow the foliage to dry for 24 hours. Then, inoculate the plants with a conidial suspension of P. xanthii.

  • For curative activity: Inoculate the plants with P. xanthii. After 48-72 hours, when the first symptoms are visible, spray the plants with different concentrations of this compound.

  • Include a water-sprayed control group for both protective and curative assays.

  • Maintain the plants in a greenhouse with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

  • Assess disease severity 7-14 days after inoculation by rating the percentage of leaf area covered with powdery mildew on a scale (e.g., 0-5, where 0 = no disease and 5 = >75% leaf area infected).

  • Calculate the disease severity index and the control efficacy for each treatment.

  • Determine the optimal dosage range for effective disease control.

Powdery_Mildew_Control cluster_invitro In Vitro Conidial Germination cluster_greenhouse Greenhouse Efficacy Trial C1 Prepare Conidial Suspension C2 Treat with this compound C1->C2 C3 Incubate and Observe Germination C2->C3 C4 Calculate Inhibition and EC50 C3->C4 G1 Spray Plants with this compound (Protective/Curative) G2 Inoculate with P. xanthii G1->G2 G3 Assess Disease Severity G2->G3 G4 Determine Optimal Dosage G3->G4

Caption: Workflow for evaluating this compound's efficacy against powdery mildew.

IV. This compound-Induced Systemic Resistance Signaling Pathway

ISR_Pathway cluster_trigger Trigger cluster_signaling Plant Defense Signaling cluster_response Response This compound This compound NPR1 Upregulation of NPR1 gene This compound->NPR1 activates JAZ3 Upregulation of JAZ3 gene This compound->JAZ3 activates PAL Increased PAL Activity This compound->PAL POD Increased POD Activity This compound->POD SOD Increased SOD Activity This compound->SOD ISR Induced Systemic Resistance (ISR) NPR1->ISR JAZ3->ISR PAL->ISR POD->ISR SOD->ISR Pathogen_Resistance Enhanced Resistance to Pathogens ISR->Pathogen_Resistance

Caption: Simplified signaling pathway of this compound-induced systemic resistance.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers and drug development professionals to systematically evaluate and determine the optimal dosage of this compound for the control of key viral and fungal diseases in crops. The multi-pronged mechanism of action, combining direct antimicrobial activity with the induction of host resistance, positions this compound as a valuable tool in integrated pest management strategies. Further research to elucidate its efficacy against a broader range of pathogens and to optimize field application strategies is warranted.

References

Application Notes and Protocols for the Preparation of Ningnanmycin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis.[1][2] It is widely recognized for its broad-spectrum biological activities, including antiviral, antifungal, and antibacterial properties.[1][3][4] In laboratory settings, this compound is a valuable tool for studying plant pathology, host-pathogen interactions, and the development of novel antimicrobial agents.[2][5] Its primary mechanisms of action include the direct inhibition of pathogen growth and the induction of systemic resistance in host plants.[1][2] For instance, it can directly bind to the Tobacco Mosaic Virus (TMV) coat protein, inhibiting viral assembly.[5][6] Furthermore, it activates multiple plant defense signaling pathways, such as the MAPK signaling pathway, leading to a heightened immune response.[2][7]

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed protocols for preparing this compound stock solutions for various research applications and summarizes key data for laboratory use.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueSource
Molecular Formula C₁₆H₂₅N₇O₈[1]
Molecular Weight 443.41 g/mol [1]
CAS Number 156410-09-2[8]
Appearance Powder[6]
Biological Activity Unit 1 Unit (U) ≈ 1.86 µg[3]

Experimental Protocols: Preparation of Stock Solutions

The choice of solvent depends on the intended application. Water is commonly used for biological assays, while methanol is often employed for analytical methods like HPLC-MS/MS.

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for most biological applications, including cell culture and in-planta assays.

Materials and Equipment:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or water for injection)

  • Analytical balance

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Calculation: Determine the required mass of this compound powder. For a 10 mg/mL stock solution in 10 mL of solvent:

    • Mass = Concentration × Volume = 10 mg/mL × 10 mL = 100 mg.

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 8-9 mL of sterile water to the tube. Cap tightly and vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile water.

  • Sterilization: To ensure sterility for biological assays, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, preparation date, and solvent. Store aliquots at -20°C for long-term use. A patent for analytical standards suggests that a stock solution can be stored in the dark at -20°C.[8]

Protocol 2: Preparation of Methanolic Stock Solution (e.g., 100 µg/mL)

This protocol is adapted for analytical applications where an organic solvent is preferred.[8]

Materials and Equipment:

  • This compound powder

  • HPLC-grade methanol

  • Analytical balance

  • Volumetric flask

  • Vortex mixer or sonicator

  • Amber glass vials for storage

Procedure:

  • Calculation: Determine the required mass of this compound. For a 100 µg/mL stock solution in 10 mL:

    • Mass = Concentration × Volume = 100 µg/mL × 10 mL = 1000 µg = 1 mg.

  • Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add a small amount of methanol (approx. 5-7 mL) to the flask. Mix gently by swirling and then vortex or sonicate briefly to ensure complete dissolution.

  • Volume Adjustment: Bring the solution to the final volume of 10 mL with methanol. Cap and invert the flask several times to ensure homogeneity.

  • Storage: Transfer the solution to an amber glass vial to protect it from light. Store at -20°C.[8]

Application Notes

Working Concentrations: The optimal working concentration of this compound is application-dependent. For antifungal activity against Pseudopestalotiopsis camelliae-sinensis, the EC₅₀ was found to be 75.92 U/mL (approximately 141 µg/mL).[3][9] In antiviral studies against TMV in tobacco protoplasts, concentrations of 50 µg/mL and 100 µg/mL were shown to be effective.[10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for a specific assay.

Mechanism of Action Visualization: this compound's antiviral activity in plants is partly due to its ability to induce systemic resistance. This involves the activation of complex defense signaling networks.

Ningnanmycin_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Plant Cell NNM This compound (NNM) Receptor Receptor-Like Kinases (e.g., FLS2, RLK1) NNM->Receptor Activates MAPK_Cascade MAPK Signaling Cascade (MAPKKK → MAPKK → MAPK) Receptor->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., WRKY40, WRKY70) MAPK_Cascade->Transcription_Factors Defense_Genes Upregulation of Defense-Responsive Genes Transcription_Factors->Defense_Genes

Caption: Simplified signaling pathway of this compound-induced systemic resistance in plants.

Workflow for Stock Solution Preparation: The general workflow for preparing a sterile aqueous stock solution for biological research is outlined below.

Stock_Solution_Workflow start Start weigh 1. Weigh This compound Powder start->weigh dissolve 2. Dissolve in Sterile Water weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust filter 4. Filter Sterilize (0.22 µm) adjust->filter aliquot 5. Aliquot into Sterile Tubes filter->aliquot store 6. Label and Store at -20°C aliquot->store end_node End store->end_node

Caption: General workflow for preparing a sterile aqueous this compound stock solution.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle the powder in a chemical fume hood or a well-ventilated area to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

  • This compound is intended for research use only and is not for human or veterinary use.[1]

References

Ningnanmycin: Application Notes and Protocols for Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis.[1][2] It represents a significant biopesticide for integrated pest management (IPM) programs due to its broad-spectrum activity against viral, fungal, and bacterial plant pathogens.[3][4] Characterized by its low toxicity, low residue, and environmental friendliness, this compound offers both preventative and curative effects in a variety of crops.[2][3][5] Its mechanism of action involves both direct inhibition of pathogen growth and the induction of systemic acquired resistance (SAR) in host plants.[1][6]

Physicochemical Properties

PropertyValue
Chemical Name 1-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,4-dideoxy-4-[(N-methylglycyl-L-seryl)amino]-β-D-glucopyranuronamide
Molecular Formula C₁₆H₂₅N₇O₈[1]
CAS Registry No. 156410-09-2[1]
Appearance White to yellowish powder[7]
Solubility Readily soluble in water and methanol; sparingly soluble in acetone and benzene.[2][7]
Stability Stable in acidic conditions; decomposes in alkaline conditions.[2]

Mechanism of Action

This compound exhibits a multi-faceted mode of action, making it a robust component of IPM strategies.

Antiviral Activity: this compound directly interferes with viral replication. It has been shown to bind to the coat protein (CP) of the Tobacco Mosaic Virus (TMV), inhibiting its assembly and leading to the dissociation of the CP from its discoid structure into monomers.[8][9] This action significantly reduces the pathogenicity of the virus.[8] Furthermore, it can prolong the viral incubation period and destroy the structure of virus granules.[10]

Antifungal Activity: The primary antifungal effect of this compound is the direct inhibition of fungal mycelial growth.[1][11] It induces significant morphological changes in fungal hyphae, including alterations to organelles, septa, and extracellular polysaccharides.[1][11] A key mechanism is the interference with protein synthesis by targeting ribosomes.[1][11]

Antibacterial Activity: this compound has demonstrated efficacy against various bacterial plant diseases, most notably Rice Bacterial Leaf Blight caused by Xanthomonas oryzae pv. oryzae, with control efficacy reported to be as high as 90%.[1][2]

Induction of Systemic Acquired Resistance (SAR): this compound acts as a plant immunity activator.[12] It induces systemic resistance in host plants by activating multiple defense signaling pathways.[1][6] This includes the promotion of pathogenesis-related protein (PRP) expression and the enhancement of salicylic acid (SA) biosynthesis.[1][6] Treatment with this compound leads to the systemic accumulation of pathogenesis-related proteins (PRs), which are key markers for SAR.[1]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Application cluster_1 Plant Cell Response cluster_2 Pathogen Inhibition This compound This compound Receptor Plant Receptor This compound->Receptor Binds to SA_Biosynthesis Salicylic Acid (SA) Biosynthesis This compound->SA_Biosynthesis Enhances Viral_CP Viral Coat Protein (e.g., TMV) This compound->Viral_CP Directly Binds Fungal_Ribosome Fungal Ribosome This compound->Fungal_Ribosome Targets MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Activates Ca_Signaling Calcium Signaling (e.g., CML19) Receptor->Ca_Signaling Activates WRKY WRKY Transcription Factors (e.g., WRKY40, WRKY70) MAPK_Cascade->WRKY Activates Ca_Signaling->WRKY Activates NPR1 NPR1 SA_Biosynthesis->NPR1 Activates PR_Proteins Pathogenesis-Related (PR) Proteins WRKY->PR_Proteins Induces Expression NPR1->PR_Proteins Induces Expression Systemic_Resistance Systemic Acquired Resistance (SAR) PR_Proteins->Systemic_Resistance Viral_Assembly Viral Assembly Inhibition Viral_CP->Viral_Assembly Protein_Synthesis Protein Synthesis Inhibition Fungal_Ribosome->Protein_Synthesis

Figure 1. Simplified signaling pathway of this compound's action.

cluster_0 In Vitro Bioassay cluster_1 Field Trial Pathogen_Culture 1. Pathogen Culture (Fungus/Bacteria) Inoculation 3. Inoculate Media with Pathogen Pathogen_Culture->Inoculation Media_Prep 2. Prepare Growth Media with Varying this compound Conc. Media_Prep->Inoculation Incubation 4. Incubate under Controlled Conditions Inoculation->Incubation Measurement 5. Measure Mycelial Growth/ Bacterial Colony Diameter Incubation->Measurement EC50_Calc 6. Calculate EC50 Value Measurement->EC50_Calc Plot_Design 1. Experimental Plot Design (e.g., Randomized Block) Application 3. Foliar Spray/Soil Drench at Pre-defined Intervals Plot_Design->Application Treatment_Prep 2. Prepare this compound Solutions (e.g., 8% AS) Treatment_Prep->Application Disease_Scoring 4. Disease Incidence & Severity Scoring Application->Disease_Scoring Yield_Data 5. Collect Yield and Quality Data Application->Yield_Data Analysis 6. Statistical Analysis Disease_Scoring->Analysis Yield_Data->Analysis

Figure 2. General experimental workflow for efficacy testing.

Efficacy Data

This compound has demonstrated significant efficacy against a range of plant pathogens in both laboratory and field settings.

Table 1: In Vitro Sensitivity of Fungal Pathogens to this compound

PathogenDiseaseHostMean EC₅₀ (µg/mL)Reference
Sclerotinia homoeocarpaDollar SpotTurfgrass0.01[1]
Colletotrichum cerealeAnthracnoseTurfgrass0.30[1]
Pseudopestalotiopsis camelliae-sinensisTea Gray BlightTea75.92 U/mL[11][13]
Note: Efficacy for P. camelliae-sinensis is reported in Units/mL.

Table 2: Field Efficacy of this compound Against Various Plant Diseases

CropDiseasePathogenEfficacy/Outcome
RiceBacterial Leaf BlightXanthomonas oryzaeUp to 90% control efficacy.[1][2]
TobaccoTobacco Mosaic Virus (TMV)Tobacco mosaic virusDelays or suppresses disease symptoms.[1][6]
PapayaPapaya Ringspot Virus (PRSV)Papaya ringspot virusSignificantly lowers disease index.[1]
Wheat, Cucumber, CowpeaPowdery MildewVarious fungiEffective prevention and control.[1][13]
TomatoViral DiseasesVarious virusesEffective control.[1]

Experimental Protocols

Protocol 1: In Vitro Antifungal Bioassay (Mycelial Growth Rate Method)

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen.

  • Materials:

    • Pure culture of the target fungus (e.g., Pseudopestalotiopsis camelliae-sinensis).

    • Potato Dextrose Agar (PDA) medium.

    • Stock solution of this compound (concentration to be determined based on the formulation).

    • Sterile petri dishes, pipettes, and culture plugs.

  • Procedure:

    • Prepare a stock solution of this compound and create a dilution series to achieve a range of final concentrations in the PDA medium.

    • Incorporate the different concentrations of this compound into molten PDA before pouring it into sterile petri dishes. A control group with no this compound should be included.

    • From the margin of an actively growing fungal culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

    • Place one mycelial plug in the center of each PDA plate.

    • Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

    • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Determine the EC₅₀ value by probit analysis or linear regression of the inhibition percentage against the logarithm of the this compound concentration.[13]

Protocol 2: Evaluation of Antiviral Activity in Planta (TMV in Nicotiana benthamiana)

  • Objective: To assess the ability of this compound to suppress viral symptoms and accumulation in a host plant.

  • Materials:

    • Nicotiana benthamiana plants (4-6 leaf stage).

    • Purified Tobacco Mosaic Virus (TMV).

    • This compound solutions at various concentrations (e.g., 200 µg/mL and 400 µg/mL).[6]

    • Phosphate buffer for virus inoculation.

    • Carborundum powder.

  • Procedure:

    • Prepare TMV inoculum by diluting the purified virus in phosphate buffer.

    • Mechanically inoculate two lower leaves of each N. benthamiana plant by gently rubbing the leaf surface with a cotton swab dipped in the TMV inoculum and carborundum powder.

    • Immediately after inoculation, spray the inoculated leaves with either water (control) or the different concentrations of this compound solution until runoff.

    • Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber).

    • Observe the plants daily for the appearance and development of local and systemic disease symptoms (e.g., mosaic, discoloration) for a period of 7-14 days.[6]

    • At the end of the observation period, collect samples from both the inoculated and upper (systemic) un-inoculated leaves.

    • Analyze viral accumulation using molecular techniques such as RT-qPCR or Northern blot to quantify viral RNA levels.[6][12]

Application Guidelines for Integrated Pest Management

This compound is available in various formulations, such as 2%, 8%, and 10% soluble liquid (SL) or soluble powder (SP).[2][5][7] Application rates and timings should be adapted to the specific crop, target pathogen, and disease pressure.

  • For Viral Diseases (e.g., Tomatoes, Peppers, Cucumbers):

    • Apply an 8% this compound aqueous solution diluted 800-1000 times as a foliar spray.[14]

    • Begin applications before or at the early stage of the disease.[14]

    • Spray every 7-10 days for a total of 3-4 applications.[14]

  • For Fungal Diseases (e.g., Powdery Mildew on Melons, Strawberries):

    • Use an 8% this compound aqueous solution at a 1000-1200 times dilution.[14]

    • Apply every 7-10 days for 1-2 applications.[14]

  • For Rice Diseases (e.g., Bacterial Leaf Blight, Stripe Leaf Blight):

    • For bacterial leaf blight, use an 8% aqueous solution at an 800 times dilution as a foliar spray.[14]

    • For stripe leaf blight, apply 45-60 ml of 8% aqueous solution per mu (approximately 667 m²) mixed with 40 kg of water. Spray every 10 days for 2-3 applications.[14]

Conclusion

This compound's unique combination of direct antimicrobial activity and induction of host resistance makes it a valuable tool for sustainable agriculture. Its integration into IPM programs can help to reduce reliance on conventional chemical pesticides, manage pathogen resistance, and improve crop health and yield. Further research into synergistic combinations with other biopesticides and conventional fungicides may enhance its efficacy and broaden its application spectrum.[1][15][16]

References

Application Notes and Protocols for Evaluating the Efficacy of Ningnanmycin in Greenhouse Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing experiments to evaluate the efficacy of Ningnanmycin, a potent biopesticide, against various plant pathogens in a controlled greenhouse setting. The protocols outlined below are intended to ensure robust and reproducible data collection for assessing its antiviral, antifungal, and antibacterial properties.

Introduction to this compound

This compound is a cytosine nucleoside peptide antibiotic derived from the fermentation broth of Streptomyces noursei var. xichangensis.[1] It is recognized for its broad-spectrum activity against a range of plant pathogens. Its mechanisms of action are multifaceted, including the direct inhibition of pathogen growth and the induction of systemic acquired resistance (SAR) in host plants.[2][3]

Antiviral Mechanism: this compound has been shown to interfere with the assembly of viral coat proteins, a critical step in viral replication.[4][5][6][7] For instance, it directly binds to the Tobacco Mosaic Virus (TMV) coat protein, leading to the disassembly of the viral particles and a significant reduction in pathogenicity.[4][6][7]

Antifungal Mechanism: The antifungal properties of this compound are attributed to its ability to disrupt the fungal cell membrane by interfering with the synthesis of phospholipids and fatty acids.[1] It also inhibits protein synthesis within the fungal cells, leading to morphological changes and cessation of growth.[1][8][9]

Antibacterial Mechanism: this compound effectively controls various plant pathogenic bacteria by disrupting cell membrane synthesis, which is crucial for bacterial survival.[1]

Experimental Design: A General Framework

A well-structured experimental design is paramount for obtaining reliable data. The following framework can be adapted based on the specific host plant, pathogen, and research objectives.

Plant and Pathogen Selection
  • Host Plants: Select commercially relevant and susceptible plant varieties. Examples include Nicotiana tabacum (tobacco) for TMV, Cucumis sativus (cucumber) for powdery mildew, and Solanum lycopersicum (tomato) for bacterial spot.

  • Pathogens: Obtain pure cultures of the target pathogens. Examples include Tobacco Mosaic Virus (TMV), Papaya Ringspot Virus (PRSV), Podosphaera xanthii (cucumber powdery mildew), and Xanthomonas oryzae pv. oryzae (rice bacterial leaf blight).[1]

Treatment Groups

A comprehensive experiment should include the following treatment groups:

  • Negative Control (Healthy): Plants neither treated with this compound nor inoculated with the pathogen. This group serves as a baseline for plant health and growth metrics.

  • Positive Control (Inoculated): Plants inoculated with the pathogen but not treated with this compound. This group demonstrates the level of disease development under the experimental conditions.[10]

  • This compound Treatment Groups: Plants inoculated with the pathogen and treated with varying concentrations of this compound. It is recommended to test a range of concentrations to determine the minimum effective dose.[10][11]

  • Commercial Standard: (Optional) A currently used commercial fungicide or antiviral agent to benchmark the efficacy of this compound.

  • Phytotoxicity Control: Healthy plants treated with the highest concentration of this compound to assess any potential adverse effects on the plant itself.

Experimental Setup
  • Replication: Each treatment group should have a sufficient number of replicates (e.g., 10-15 plants per group) to ensure statistical significance.

  • Randomization: Employ a randomized complete block design to minimize the effects of environmental variability within the greenhouse.[12]

  • Environmental Conditions: Maintain optimal and consistent greenhouse conditions (temperature, humidity, and photoperiod) suitable for both the host plant and the pathogen.

Experimental Protocols

The following are detailed protocols for conducting greenhouse efficacy trials with this compound.

Protocol for Antiviral Efficacy Testing (e.g., TMV on Tobacco)

Objective: To evaluate the preventive and curative efficacy of this compound against Tobacco Mosaic Virus.

Materials:

  • Tobacco seedlings (Nicotiana tabacum cv. K326) at the 4-6 leaf stage

  • Purified TMV inoculum

  • This compound solutions at various concentrations (e.g., 50, 100, 200 µg/mL)

  • Phosphate buffer (0.01 M, pH 7.0)

  • Carborundum (abrasive)

  • Sterile water

  • Sprayers

Procedure:

  • Plant Preparation: Grow healthy tobacco seedlings to the 4-6 leaf stage.

  • Preventive Application:

    • For the preventive treatment groups, spray the leaves of the tobacco seedlings with the respective this compound solutions or sterile water (for control groups) until runoff.

    • Allow the leaves to dry for 24 hours.

  • Inoculation:

    • Prepare the TMV inoculum by diluting the purified virus in phosphate buffer.

    • Lightly dust the upper surface of two leaves per plant with carborundum.

    • Gently rub the TMV inoculum onto the dusted leaves using a sterile cotton swab.

    • Rinse the inoculated leaves with sterile water after 5-10 minutes.

  • Curative Application:

    • For the curative treatment groups, inoculate the plants with TMV as described above.

    • After 24 hours, spray the inoculated plants with the respective this compound solutions.

  • Data Collection:

    • Monitor the plants daily for the appearance of disease symptoms (e.g., mosaic, mottling, stunting).

    • Record the disease incidence (% of infected plants) and disease severity (using a 0-5 rating scale) at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • At the end of the experiment, collect leaf samples for molecular analysis (e.g., ELISA or qRT-PCR) to quantify viral load.

    • Measure plant growth parameters such as plant height, leaf area, and fresh/dry weight.

Protocol for Antifungal Efficacy Testing (e.g., Powdery Mildew on Cucumber)

Objective: To assess the efficacy of this compound in controlling cucumber powdery mildew.

Materials:

  • Cucumber seedlings (Cucumis sativus) susceptible to powdery mildew

  • Podosphaera xanthii inoculum (spore suspension)

  • This compound solutions at various concentrations

  • Sterile water with a surfactant (e.g., Tween 20)

  • Sprayers

Procedure:

  • Plant Preparation: Grow cucumber seedlings until they have 2-3 true leaves.

  • Inoculation:

    • Prepare a spore suspension of Podosphaera xanthii in sterile water with a surfactant.

    • Spray the spore suspension evenly onto the leaves of the cucumber seedlings.

    • Maintain high humidity for 24 hours to facilitate infection.

  • Treatment Application:

    • Once the first signs of powdery mildew appear (typically 3-5 days post-inoculation), apply the this compound treatments.

    • Spray the respective solutions onto the foliage until runoff.

  • Data Collection:

    • Assess disease severity at 7, 14, and 21 days after treatment.

    • Use a disease rating scale based on the percentage of leaf area covered by powdery mildew.

    • Calculate the disease control efficacy using the following formula: Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

    • Measure plant growth parameters as described in the antiviral protocol.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Antiviral Efficacy of this compound against TMV on Tobacco

TreatmentConcentration (µg/mL)Disease Incidence (%)Disease Severity Index (0-5)Viral Load (Relative Units)Plant Height (cm)Biomass (g)
Negative Control-00030.5 ± 2.115.2 ± 1.5
Positive Control-1004.2 ± 0.41.00 ± 0.1218.3 ± 1.88.7 ± 0.9
This compound (Preventive)50602.5 ± 0.30.45 ± 0.0824.1 ± 2.012.3 ± 1.1
This compound (Preventive)100301.1 ± 0.20.18 ± 0.0528.2 ± 2.314.1 ± 1.3
This compound (Preventive)200100.5 ± 0.10.05 ± 0.0229.8 ± 2.014.8 ± 1.4
This compound (Curative)100501.8 ± 0.30.30 ± 0.0726.5 ± 2.113.5 ± 1.2
Commercial Standard-200.8 ± 0.20.12 ± 0.0429.1 ± 2.214.5 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Antifungal Efficacy of this compound against Powdery Mildew on Cucumber

TreatmentConcentration (µg/mL)Disease Severity (%)Control Efficacy (%)Plant Height (cm)Yield ( kg/plant )
Negative Control-0-150.2 ± 10.52.5 ± 0.3
Positive Control-85.3 ± 5.6095.7 ± 8.91.1 ± 0.2
This compound10042.1 ± 4.150.6125.4 ± 9.81.8 ± 0.2
This compound20025.6 ± 3.569.9140.1 ± 10.12.2 ± 0.3
This compound40010.2 ± 2.188.0148.5 ± 10.32.4 ± 0.3
Commercial Standard-15.8 ± 2.881.5145.3 ± 10.02.3 ± 0.3

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Inoculation cluster_data Phase 3: Data Collection & Analysis Plant_Propagation Host Plant Propagation (e.g., Tobacco Seedlings) Preventive Preventive Application (this compound Spray) Plant_Propagation->Preventive Pathogen_Culture Pathogen Culture (e.g., TMV Purification) Inoculation Pathogen Inoculation (e.g., TMV Rubbing) Pathogen_Culture->Inoculation Ningnanmycin_Prep This compound Solution Preparation Ningnanmycin_Prep->Preventive Curative Curative Application (this compound Spray) Ningnanmycin_Prep->Curative Preventive->Inoculation 24h Symptom_Assessment Symptom Assessment (Disease Incidence & Severity) Preventive->Symptom_Assessment Inoculation->Curative 24h Inoculation->Symptom_Assessment Curative->Symptom_Assessment Data_Analysis Statistical Analysis Symptom_Assessment->Data_Analysis Growth_Measurement Plant Growth Measurement (Height, Biomass) Growth_Measurement->Data_Analysis Molecular_Analysis Molecular Analysis (ELISA, qRT-PCR) Molecular_Analysis->Data_Analysis

Caption: General experimental workflow for testing this compound efficacy.

ningnanmycin_moa cluster_antiviral Antiviral Action cluster_antifungal Antifungal Action cluster_sar Systemic Acquired Resistance Ningnanmycin_AV This compound TMV_CP Virus Coat Protein (e.g., TMV CP) Ningnanmycin_AV->TMV_CP Binds to Virus_Assembly Virus Assembly Ningnanmycin_AV->Virus_Assembly Inhibits TMV_CP->Virus_Assembly Pathogenicity Reduced Pathogenicity Virus_Assembly->Pathogenicity Ningnanmycin_AF This compound Cell_Membrane Fungal Cell Membrane Synthesis Ningnanmycin_AF->Cell_Membrane Disrupts Protein_Synthesis Fungal Protein Synthesis Ningnanmycin_AF->Protein_Synthesis Inhibits Fungal_Growth Fungal Growth Inhibition Cell_Membrane->Fungal_Growth Protein_Synthesis->Fungal_Growth Ningnanmycin_SAR This compound Plant_Defense Plant Defense Pathways (e.g., SA pathway) Ningnanmycin_SAR->Plant_Defense Induces PR_Proteins Pathogenesis-Related (PR) Proteins Plant_Defense->PR_Proteins Activates Systemic_Resistance Enhanced Systemic Resistance PR_Proteins->Systemic_Resistance

Caption: Mechanisms of action of this compound.

References

Application Notes & Protocols: Analytical Standards for Ningnanmycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic used as a broad-spectrum, low-toxicity fungicide and antiviral agent in agriculture.[1] It is effective against various plant diseases, including powdery mildew and viral diseases in crops like rice, wheat, vegetables, and tobacco.[1][2] Given its widespread use, robust and validated analytical methods are crucial for quality control of this compound formulations, monitoring its dissipation in the environment, and ensuring food safety by quantifying residue levels in agricultural products.[3][4][5]

These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The polar nature of this compound presents challenges for traditional reversed-phase liquid chromatography.[6][7] Therefore, specialized techniques such as Hydrophilic Interaction Chromatography (HILIC) or specific sample preparation methods like cation exchange solid-phase extraction are often employed for robust separation and detection.[7][8]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UVD)

This method is suitable for determining this compound residues in less complex matrices like cucumber and soil. It offers a cost-effective and straightforward approach for quantification.

Experimental Protocol: HPLC-UVD Analysis of this compound in Cucumber & Soil

This protocol is adapted from the methodology described by Wang et al. (2013).[3]

A. Standard Preparation:

  • Accurately weigh a this compound reference standard (e.g., 10 mg) and dissolve it in HPLC-grade water to prepare a stock solution (e.g., 100 µg/mL).

  • Store the stock solution in a refrigerator at 4°C.[9]

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

B. Sample Preparation & Extraction:

  • Homogenization: Weigh 10 g of a homogenized sample (cucumber or soil) into a centrifuge tube.

  • Extraction: Add a suitable extraction solvent. For instance, an acidified methanol solution (pH 4.5) has been shown to be effective.[10]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 8000 rpm for 10 minutes).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through a pre-conditioned SPE cartridge (e.g., HLB or cation exchange) to remove interfering matrix components.[8][10]

    • Wash the cartridge to remove impurities.

    • Elute the this compound using an appropriate solvent (e.g., 10% ammonium hydroxide in methanol for cation exchange columns).[8]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for HPLC analysis.[10]

C. Instrumental Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV Detector.

  • Column: A suitable column for polar compounds.

  • Mobile Phase: An isocratic or gradient mixture of solvents.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 - 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing this compound in complex matrices like tea, chrysanthemum, and ginseng, and for detecting trace-level residues.[6][8][11] The use of Hydrophilic Interaction Chromatography (HILIC) is particularly effective for retaining and separating the polar this compound molecule.[7][8]

Experimental Protocol: LC-MS/MS Analysis of this compound in Tea & Chrysanthemum

This protocol is based on the cation exchange SPE-HILIC-MS/MS method.[8]

A. Standard Preparation:

  • Prepare a standard stock solution (e.g., 100 µg/mL) by dissolving this compound standard in methanol. Store this solution in the dark at -20°C.[8]

  • Create working standards by diluting the stock solution. For complex matrices, it is recommended to prepare matrix-matched standards using blank tea extract to compensate for matrix effects.[8]

B. Sample Preparation & Extraction:

  • Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a methanol/water (20/80, v/v) solution. Vortex for 5 minutes. Repeat the extraction process.[8]

  • Centrifugation: Centrifuge at 8000 rpm for 5 minutes. Collect the supernatant.

  • Cation Exchange SPE Cleanup:

    • Load the supernatant onto a pre-conditioned cation exchange SPE cartridge (e.g., 60 mg/3 mL PCX).[8]

    • Wash the cartridge with water and methanol.

    • Elute this compound with 10 mL of 10% ammonium hydroxide in methanol.[8]

  • Final Preparation: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.22 µm syringe filter before analysis.[10]

C. Instrumental Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization Positive (ESI+), as this compound readily forms protonated ions.[8]

  • Column: HILIC column (e.g., XSelect HSS T3).[11]

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution containing a modifier like ammonium acetate or formic acid.[10]

  • Monitoring: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for this compound are used for quantification and confirmation (e.g., m/z 456.8/327.3 for quantification and m/z 456.8/439.5 for confirmation).[10]

Quantitative Data Summary

The performance of various analytical methods for this compound is summarized below.

Table 1: HPLC-UVD Method Performance

Matrix Limit of Quantification (LOQ) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Cucumber 0.02 mg/kg 80.7 - 107.7 < 6.6 [3]

| Soil | 0.02 mg/kg | 80.7 - 107.7 | < 6.6 |[3] |

Table 2: LC-MS/MS Method Performance

Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Average Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Fruits/Vegetables 3 µg/kg 10 µg/kg High Good [10]
Green Tea 1.1 - 7.1 µg/kg 3.6 µg/kg 77.3 - 82.0 ≤ 7.7 [8]
Black Tea 1.1 - 7.1 µg/kg 11.3 µg/kg 80.1 - 81.5 ≤ 7.7 [8]
Chrysanthemum 1.1 - 7.1 µg/kg 23.7 µg/kg 74.0 - 80.0 ≤ 7.7 [8]
Fresh Ginseng N/A 0.1 mg/kg 90 - 99 4.7 - 5.6 [11]

| Dried Ginseng | N/A | 0.2 mg/kg | 88 - 95 | 1.4 - 10 |[11] |

Visualized Workflows

The following diagrams illustrate the key experimental processes for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (e.g., Cucumber, Tea, Soil) Extract 2. Extraction (e.g., Acidified Methanol) Sample->Extract Cleanup 3. Cleanup / Purification (Solid-Phase Extraction) Extract->Cleanup Instrument 4. Instrumental Detection (HPLC-UVD or LC-MS/MS) Cleanup->Instrument Data 5. Data Quantification (External Standard Method) Instrument->Data

Caption: General workflow for this compound residue analysis.

G start Start: Homogenized Sample (Cucumber or Soil) extract Extract with appropriate solvent start->extract centrifuge Centrifuge to separate solids extract->centrifuge load_spe Load supernatant onto pre-conditioned SPE cartridge centrifuge->load_spe wash_spe Wash cartridge to remove interferences load_spe->wash_spe elute Elute this compound wash_spe->elute drydown Evaporate eluate to dryness elute->drydown reconstitute Reconstitute in mobile phase drydown->reconstitute end Analyze via HPLC-UVD reconstitute->end

Caption: Sample preparation workflow for HPLC-UVD analysis.

G start Start: Homogenized Sample (Tea or Chrysanthemum) extract Extract with Methanol/Water (20/80, v/v) and Vortex start->extract centrifuge Centrifuge and collect supernatant extract->centrifuge load_spe Load supernatant onto Cation Exchange SPE Cartridge (PCX) centrifuge->load_spe wash_spe Wash cartridge with Water and Methanol load_spe->wash_spe elute Elute with 10% Ammonium Hydroxide in Methanol wash_spe->elute drydown Evaporate eluate to dryness elute->drydown reconstitute Reconstitute and filter (0.22 µm) drydown->reconstitute end Analyze via HILIC-MS/MS reconstitute->end

Caption: Cation exchange SPE workflow for LC-MS/MS analysis.

References

Ningnanmycin: A Promising Biopesticide for the Control of Rice Bacterial Leaf Blight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rice bacterial leaf blight, caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease that poses a significant threat to rice production worldwide, leading to substantial yield losses. The development of effective and environmentally friendly control strategies is crucial for ensuring food security. Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has emerged as a potent biopesticide with high efficacy against a broad spectrum of plant pathogens, including fungi, bacteria, and viruses.[1][2] This document provides detailed application notes and protocols for the use of this compound in controlling rice bacterial leaf blight, targeted towards researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mode of action of this compound involves a dual approach: direct inhibition of the pathogen and induction of systemic resistance in the host plant.[1][3] While the precise signaling pathways in rice triggered by this compound against Xanthomonas oryzae pv. oryzae are yet to be fully elucidated, it is hypothesized that its application mimics a pathogen-associated molecular pattern (PAMP), initiating a cascade of defense responses within the rice plant. This induced resistance is likely mediated through the upregulation of phytohormone signaling pathways, such as those involving salicylic acid (SA) and jasmonic acid (JA), which are known to play crucial roles in plant immunity against biotrophic pathogens like Xoo.

Ningnanmycin_Mechanism_of_Action cluster_rice_plant Rice Plant Cell cluster_pathogen Xanthomonas oryzae pv. oryzae This compound This compound Receptor Receptor Signaling_Cascade Signal Transduction Cascade (MAPK, etc.) Phytohormone_Signaling Phytohormone Signaling (SA, JA) Defense_Gene_Expression Defense-Related Gene Expression (PR proteins, etc.) Induced_Systemic_Resistance Induced Systemic Resistance Pathogen_Proliferation Pathogen Proliferation Induced_Systemic_Resistance->Pathogen_Proliferation Inhibition Ningnanmycin_Direct This compound

Efficacy Data

Field trials and laboratory studies have demonstrated the significant efficacy of this compound in controlling rice bacterial leaf blight. Some reports indicate a control efficacy of up to 90%.[1][3] For research purposes, it is essential to generate dose-response curves to determine the optimal concentration for specific experimental conditions.

Parameter This compound Treatment Control (Pathogen Inoculated) Reference
Disease Incidence (%) Significantly ReducedHigh[1][3]
Lesion Length (cm) Significantly ShorterLongerAdapted from[4]
Yield IncreasedReducedAdapted from[5]

Table 1: Summary of expected quantitative data from this compound application.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound against rice bacterial leaf blight.

In Vitro Antimicrobial Assay

This protocol is adapted from a study on the antifungal activity of this compound and can be modified for Xanthomonas oryzae pv. oryzae.[3]

Objective: To determine the direct inhibitory effect of this compound on the growth of Xanthomonas oryzae pv. oryzae.

Materials:

  • Pure culture of Xanthomonas oryzae pv. oryzae

  • Nutrient Agar (NA) medium

  • This compound standard of known concentration

  • Sterile distilled water

  • Sterile petri dishes

  • Micropipettes

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Inoculate Xanthomonas oryzae pv. oryzae in Nutrient Broth (NB) and incubate at 28°C for 48 hours until the culture reaches the logarithmic growth phase.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in sterile distilled water. From the stock solution, prepare a series of dilutions to achieve final concentrations (e.g., 1, 10, 50, 100, 200 μg/mL) in the NA medium.

  • Inoculation: Add a specific volume of the bacterial culture to molten NA medium cooled to about 45-50°C. Pour the inoculated medium into sterile petri dishes.

  • Treatment Application: Once the agar has solidified, place sterile filter paper discs (6 mm diameter) impregnated with different concentrations of this compound solution onto the surface of the agar. A disc impregnated with sterile distilled water serves as the negative control.

  • Incubation: Incubate the plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the inhibition zone around each disc.

  • Calculation of Inhibition Rate: The inhibition rate can be calculated using the following formula: Inhibition Rate (%) = [(Diameter of inhibition zone in treatment - Diameter of inhibition zone in control) / Diameter of inhibition zone in treatment] x 100

In_Vitro_Assay_Workflow Start Start Prepare_Xoo_Culture Prepare Xanthomonas oryzae pv. oryzae Culture Start->Prepare_Xoo_Culture Prepare_NNM_Dilutions Prepare this compound Serial Dilutions Start->Prepare_NNM_Dilutions Inoculate_NA_Plates Inoculate Nutrient Agar Plates with Xoo Prepare_Xoo_Culture->Inoculate_NA_Plates Apply_NNM_Discs Apply this compound-impregnated Discs Prepare_NNM_Dilutions->Apply_NNM_Discs Inoculate_NA_Plates->Apply_NNM_Discs Incubate_Plates Incubate Plates at 28°C Apply_NNM_Discs->Incubate_Plates Measure_Inhibition_Zones Measure Inhibition Zones Incubate_Plates->Measure_Inhibition_Zones Calculate_Inhibition_Rate Calculate Inhibition Rate Measure_Inhibition_Zones->Calculate_Inhibition_Rate End End Calculate_Inhibition_Rate->End

In Vivo Efficacy Evaluation in Rice Plants

This protocol is based on established methods for rice bacterial leaf blight research.[4]

Objective: To evaluate the protective and curative efficacy of this compound against Xanthomonas oryzae pv. oryzae in rice plants.

Materials:

  • Rice seedlings (a susceptible variety) at the 4-5 leaf stage

  • Xanthomonas oryzae pv. oryzae suspension (10⁸ CFU/mL)

  • This compound solutions of various concentrations

  • Atomizer/sprayer

  • Scissors

  • Ruler

  • Greenhouse or controlled environment chamber

Procedure:

  • Plant Growth: Grow rice seedlings in pots under controlled conditions (e.g., 28-30°C, 80-90% relative humidity).

  • This compound Application:

    • Protective Treatment: Spray rice seedlings with different concentrations of this compound solution until runoff. Twenty-four hours after treatment, inoculate the plants with the bacterial suspension.

    • Curative Treatment: Inoculate the rice seedlings with the bacterial suspension first. Twenty-four hours after inoculation, spray the plants with different concentrations of this compound solution.

    • Control Groups: Include a positive control (inoculated with bacteria, sprayed with water) and a negative control (not inoculated, sprayed with water).

  • Inoculation (Leaf Clipping Method):

    • Dip sterile scissors into the bacterial suspension.

    • Clip the tips of the top two to three leaves of each rice seedling (about 2-3 cm from the tip).

  • Incubation: Maintain the plants in a high-humidity environment for the first 24 hours after inoculation to facilitate infection. Then, return them to the controlled growth conditions.

  • Disease Assessment: After 14-21 days of inoculation, measure the lesion length from the point of clipping downwards.

  • Data Analysis: Calculate the average lesion length for each treatment group. The disease control efficacy can be calculated as follows: Control Efficacy (%) = [(Average lesion length in control - Average lesion length in treatment) / Average lesion length in control] x 100

In_Vivo_Efficacy_Workflow cluster_protective Protective Treatment cluster_curative Curative Treatment Spray_NNM_P Spray Rice with this compound Inoculate_Xoo_P Inoculate with Xoo (24h post-spray) Spray_NNM_P->Inoculate_Xoo_P Incubate_Plants Incubate Plants in Controlled Environment Inoculate_Xoo_P->Incubate_Plants Inoculate_Xoo_C Inoculate Rice with Xoo Spray_NNM_C Spray with this compound (24h post-inoculation) Inoculate_Xoo_C->Spray_NNM_C Spray_NNM_C->Incubate_Plants Grow_Rice_Seedlings Grow Rice Seedlings Grow_Rice_Seedlings->Spray_NNM_P Grow_Rice_Seedlings->Inoculate_Xoo_C Assess_Disease_Severity Assess Disease Severity (14-21 days) Incubate_Plants->Assess_Disease_Severity Analyze_Data Analyze Data and Calculate Efficacy Assess_Disease_Severity->Analyze_Data

Future Research Directions

To further elucidate the potential of this compound in controlling rice bacterial leaf blight, future research should focus on:

  • Transcriptomic and Proteomic Analyses: Investigating the changes in gene and protein expression in rice plants treated with this compound and subsequently challenged with Xanthomonas oryzae pv. oryzae to identify the specific signaling pathways and defense-related genes involved in induced resistance.

  • Phytohormone Profiling: Quantifying the levels of salicylic acid, jasmonic acid, and other phytohormones in this compound-treated rice plants to confirm their role in the induced defense response.

  • Field Trials: Conducting large-scale field trials under different environmental conditions to validate the efficacy of this compound and to develop optimal application strategies for farmers.

  • Formulation Development: Optimizing this compound formulations to enhance its stability, bioavailability, and efficacy in field applications.

By pursuing these research avenues, a more comprehensive understanding of this compound's mode of action can be achieved, paving the way for its effective and sustainable use in integrated pest management programs for rice bacterial leaf blight.

References

Application Notes and Protocols for Testing Ningnanmycin Against Powdery Mildew

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningnanmycin is a cytosine nucleoside antibiotic derived from Streptomyces noursei var. xichangensis. It has demonstrated broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses.[1][2] Field efficacy tests have shown that this compound can effectively prevent and control powdery mildew on crops such as wheat, cucumber, and cowpeas.[1][3][4] This document provides detailed protocols for testing the efficacy of this compound against powdery mildew, covering both in vitro and in vivo methodologies. It also outlines the current understanding of this compound's mode of action, which involves direct inhibition of fungal growth and the induction of systemic resistance in the host plant.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Fungal Pathogens

Fungal SpeciesAssay TypeParameterValueReference
Pseudopestalotiopsis camelliae-sinensisMycelial Growth RateEC₅₀75.92 U/mL[1][3]
Various Powdery Mildew SpeciesSpore Germination InhibitionConcentration Range (for other fungicides)0.05% - 0.2%[5]

Table 2: In Vivo Application Rates of this compound and Other Fungicides for Disease Control

Active IngredientTarget PathogenApplication RateEfficacyReference
This compoundPotato Virus Y500 µg/mLInhibits virus replication[6]
Various FungicidesPowdery Mildew0.025% - 0.15%Varies[7]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Antifungal Activity

This protocol details two common in vitro methods to assess the direct inhibitory effect of this compound on powdery mildew.

1.1 Spore Germination Inhibition Assay (Hanging Drop Method)

Objective: To determine the concentration of this compound required to inhibit the germination of powdery mildew conidia.

Materials:

  • Freshly collected powdery mildew conidia

  • This compound stock solution (e.g., 10% Soluble Powder - SP)[8]

  • Sterile distilled water

  • Glass cavity slides

  • Coverslips

  • Microscope

  • Humid chamber (e.g., Petri dish with moist filter paper)

Procedure:

  • Inoculum Preparation: Gently brush conidia from infected leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 5 x 10⁵ conidia/mL.[9]

  • Preparation of this compound Solutions: Prepare a series of this compound concentrations (e.g., 1, 5, 25, 50, 100, 250, 500 µg/mL) by diluting the stock solution with sterile distilled water. A control with only sterile distilled water should be included.

  • Assay Setup:

    • Place a drop of each this compound concentration (or control) on a coverslip.

    • Add a drop of the spore suspension to the drop on the coverslip.

    • Invert the coverslip and place it over the cavity of a glass slide.

  • Incubation: Incubate the slides in a humid chamber at approximately 25°C for 24-48 hours in the dark.[10]

  • Data Collection: Using a microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C = % germination in the control, and T = % germination in the treatment.

1.2 Mycelial Growth Rate Assay

Objective: To determine the effect of this compound on the mycelial growth of a culturable powdery mildew-like fungus (as powdery mildews are obligate biotrophs, a surrogate fungus may be used for this specific assay if the target is not culturable). Note: This is more applicable to other fungi as powdery mildew is an obligate parasite. However, the principle can be adapted for detached leaf assays.

Materials:

  • Pure culture of a test fungus

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution

  • Sterile Petri dishes

  • Cork borer

Procedure:

  • Medium Preparation: Prepare PDA medium and amend it with various concentrations of this compound (e.g., 1, 5, 25, 50, 100, 250, 500 µg/mL) after autoclaving and cooling to about 50-60°C.[1] Pour the amended PDA into sterile Petri dishes. A control with no this compound should be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungus in the control plate has reached the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration.

Protocol 2: In Vivo Evaluation of this compound for Powdery Mildew Control

Objective: To assess the protective and curative efficacy of this compound against powdery mildew on a host plant.

Materials:

  • Susceptible host plants (e.g., cucumber, wheat)

  • Powdery mildew inoculum

  • This compound formulation (e.g., 10% SP)

  • Sprayer

  • Controlled environment growth chamber or greenhouse

Procedure:

  • Plant Cultivation: Grow susceptible plants to a suitable stage (e.g., 2-3 true leaves for cucumber).

  • Inoculum Preparation: Collect heavily infected leaves and shake them over the test plants to release conidia, ensuring a uniform distribution. Alternatively, prepare a spore suspension (as in 1.1) and spray it onto the plants.[9]

  • This compound Application:

    • Protective Treatment: Prepare this compound solutions at different concentrations (e.g., 100, 250, 500 µg/mL). Spray the plants with the solutions 24 hours before inoculation with powdery mildew.

    • Curative Treatment: Inoculate the plants with powdery mildew first. Apply the this compound solutions 24-48 hours after the appearance of the first disease symptoms.

    • A control group should be sprayed with water only.

  • Incubation: Maintain the plants in a controlled environment with conditions favorable for powdery mildew development (e.g., 20-25°C, high humidity).

  • Disease Assessment: 7-14 days after inoculation, assess the disease severity on the leaves using a rating scale.

Table 3: Example of a Powdery Mildew Disease Severity Rating Scale (0-4)

RatingPercentage of Leaf Area InfectedDescription
00%No visible signs of powdery mildew.
11-25%Small, scattered powdery mildew colonies.
226-50%Powdery mildew colonies are larger and more numerous.
351-75%Large portions of the leaf are covered with powdery mildew.
4>75%The entire leaf is nearly covered with powdery mildew.
  • Data Analysis: Calculate the Percent Disease Index (PDI) and the control efficacy.

    • PDI = [Σ (Rating × Number of leaves in that rating) / (Total number of leaves × Highest rating)] × 100

    • Control Efficacy (%) = [(PDI in control - PDI in treatment) / PDI in control] × 100

Visualization of Experimental Workflows and Signaling Pathways

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis spore_suspension Prepare Powdery Mildew Spore Suspension hanging_drop Hanging Drop Method spore_suspension->hanging_drop nnm_solutions Prepare Serial Dilutions of this compound nnm_solutions->hanging_drop incubation Incubate in Humid Chamber (24-48h) hanging_drop->incubation microscopy Microscopic Observation (Count Germinated Spores) incubation->microscopy calc_inhibition Calculate Percent Spore Germination Inhibition microscopy->calc_inhibition determine_ec50 Determine EC₅₀ calc_inhibition->determine_ec50

Caption: Workflow for the in vitro spore germination inhibition assay.

experimental_workflow_in_vivo cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_incubation_assessment Incubation and Assessment cluster_analysis Data Analysis plant_growth Grow Susceptible Host Plants protective Protective Treatment: Spray this compound (24h before inoculation) plant_growth->protective curative Curative Treatment: Spray this compound (24-48h after symptoms) plant_growth->curative inoculum_prep Prepare Powdery Mildew Inoculum inoculation Inoculate Plants protective->inoculation inoculation->curative incubation Incubate in Favorable Conditions inoculation->incubation disease_scoring Assess Disease Severity (7-14 days post-inoculation) incubation->disease_scoring calc_pdi Calculate Percent Disease Index (PDI) disease_scoring->calc_pdi calc_efficacy Calculate Control Efficacy calc_pdi->calc_efficacy

Caption: Workflow for the in vivo evaluation of this compound.

ningnanmycin_signaling_pathway cluster_this compound This compound Application cluster_plant_response Plant Defense Response cluster_sa_pathway Salicylic Acid (SA) Pathway (SAR) cluster_ja_pathway Jasmonic Acid (JA) Pathway (ISR) cluster_downstream_effects Downstream Effects nnm This compound sa_accumulation SA Accumulation nnm->sa_accumulation Induces ja_accumulation JA Accumulation nnm->ja_accumulation Induces defense_enzymes Increased Activity of Defense Enzymes (PAL, POD, SOD) nnm->defense_enzymes Promotes npr1 NPR1 Activation sa_accumulation->npr1 pr_proteins Pathogenesis-Related (PR) Protein Expression npr1->pr_proteins systemic_resistance Systemic Resistance to Powdery Mildew pr_proteins->systemic_resistance jaz_degradation JAZ Repressor Degradation ja_accumulation->jaz_degradation defense_genes Defense Gene Expression jaz_degradation->defense_genes defense_genes->systemic_resistance defense_enzymes->systemic_resistance

Caption: Proposed signaling pathway for this compound-induced resistance.

References

Application Note: High-Throughput Analysis of Ningnanmycin Residues in Diverse Agricultural Matrices using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

Abstract

This application note details robust and sensitive methods for the quantitative determination of Ningnanmycin in various agricultural samples, including vegetables, tea, and ginseng, utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This compound, a polar cytosine nucleoside antibiotic, presents analytical challenges due to its poor retention on conventional reversed-phase chromatographic columns. The protocols herein leverage Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve efficient separation and retention. Sample preparation protocols involving solid-phase extraction (SPE) for effective matrix cleanup are also provided. The described methods offer high sensitivity, with low limits of detection (LOD) and quantification (LOQ), and demonstrate excellent recovery and precision, making them suitable for routine monitoring and food safety applications.

Introduction

This compound is a biochemical pesticide widely used in agriculture to control fungal and viral diseases in various crops.[1][2] Due to its high polarity, analyzing this compound residues in complex matrices is challenging with standard reversed-phase liquid chromatography.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the retention and separation of polar compounds like this compound, often leading to enhanced sensitivity in mass spectrometry.[3][5] This document provides detailed protocols for the extraction, cleanup, and subsequent LC-MS/MS analysis of this compound in different agricultural products.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS methods for this compound detection across various matrices.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
Vegetables/Grain310[6]
Green Tea1550[2]
Tea and Chrysanthemum1.1 - 7.13.6 - 23.7[1]
Cucumber and Soil-20[7]
Plant-derived foods-20 - 50[2]

Table 2: Recovery Rates and Precision

MatrixSpiking Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Green Tea-77.3 - 82.0≤ 7.7[1]
Black Tea-80.1 - 81.5≤ 7.7[1]
Chrysanthemum-74.0 - 80.0≤ 7.7[1]
Plant-derived foods0.02 (or 0.05), 0.5, 275 - 102< 20[2]
Cucumber and Soil-80.7 - 107.7< 6.6[7]

Experimental Protocols

Protocol 1: Analysis of this compound in Tea and Chrysanthemum

This protocol is adapted from a method utilizing cation exchange SPE and HILIC-MS/MS.[1][8]

1. Sample Preparation and Extraction: a. Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of a methanol/water (20/80, v/v) solution. c. Vortex for 5 minutes. d. Centrifuge at 8000 rpm for 5 minutes and collect the supernatant. e. Repeat the extraction (steps b-d) on the residue and combine the supernatants.

2. Solid-Phase Extraction (SPE) Cleanup: a. Activate a PCX SPE cartridge (60 mg, 3 mL) with 5 mL of methanol followed by 5 mL of methanol/water (20/80, v/v).[8] b. Load the combined supernatant onto the SPE cartridge. c. Wash the cartridge with 5 mL of water, followed by 5 mL of methanol. d. Elute this compound with 10 mL of methanol containing 10% ammonium hydroxide.[8] e. Collect the eluate and filter through a 0.22 µm polytetrafluoroethylene filter into an autosampler vial for LC-MS/MS analysis.[8]

Protocol 2: Analysis of this compound in Vegetables and Grain

This protocol is based on a method using acidified methanol extraction and HLB SPE cleanup.[6]

1. Sample Preparation and Extraction: a. Weigh a representative homogenized sample and extract with an acidified methanol solution (pH 4.5).[6] b. Add anhydrous magnesium sulfate and PSA (primary secondary amine) sorbent to remove interfering substances.[6] c. Centrifuge at high speed and collect the supernatant. d. Evaporate the supernatant to near dryness. e. Reconstitute the residue in water.

2. Solid-Phase Extraction (SPE) Cleanup: a. Activate an HLB SPE column with methanol and then water.[6] b. Load the reconstituted sample onto the column. c. Wash the column with water. d. Elute this compound with methanol.[6] e. Evaporate the eluent to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

LC-MS/MS Instrumental Conditions

Liquid Chromatography (HILIC):

  • Column: Agilent Poroshell 120 HILIC (150 mm × 2.1 mm, 1.9 µm) or Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm).[2][4][8]

  • Mobile Phase A: Acetonitrile.[8]

  • Mobile Phase B: Water with 50 mmol/L ammonium formate.[8]

  • Gradient Elution: A typical gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous portion to elute the polar this compound. A representative gradient is: 0-1 min, 5% B; 1-8 min, 5% to 60% B; 8-11 min, 60% B; 11-11.1 min, 60% to 5% B; 11.1-15 min, 5% B.[8]

  • Flow Rate: 0.3 mL/min.[8][9]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 3 µL.[8]

Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3][9]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500 °C.[9]

  • Spray Voltage: 4500 V.[3]

  • Curtain Gas: 35 psi.[3]

  • Collision Gas: 7 psi.[3]

Table 3: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
456.8327.310017
456.8439.510013
Note: Collision energies may require optimization depending on the specific instrument used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_lcms LC-MS/MS Analysis sample Homogenized Sample (e.g., Tea, Vegetables) extraction Extraction (e.g., Methanol/Water or Acidified Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading activation SPE Cartridge Activation (e.g., PCX or HLB) activation->loading washing Washing Step loading->washing elution Elution of this compound washing->elution final_sample Filtered Eluate elution->final_sample lc_separation HILIC Separation final_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound polarity High Polarity This compound->polarity rp_lc Reversed-Phase LC (Poor Retention) polarity->rp_lc hilic HILIC (Good Retention) polarity->hilic msms Tandem MS (MRM) (High Selectivity & Sensitivity) hilic->msms quantification Accurate Quantification msms->quantification

Caption: Logic of analytical method selection for this compound.

References

Troubleshooting & Optimization

Ningnanmycin Solubility and Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Ningnanmycin for in vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your experimental workflow.

Troubleshooting and FAQs

Researchers may encounter challenges with this compound solubility. This section provides solutions to common issues and answers frequently asked questions.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not widely available in public literature. However, based on technical data sheets and patent information, the following qualitative and quantitative information has been compiled.

SolventSolubilityConcentration (mg/mL)Notes
Water Easily Soluble[1][2][3]Data not availableBest dissolved in slightly acidic conditions (pH 3.0-5.0) as it is most stable in this range.[1][2][3][4]
Methanol Soluble[1][2][3]Data not availableCan be used as a primary solvent.
DMSO Soluble≥ 40 mg/mLA stock solution of 40 mg/mL in DMSO has been reported.
Ethanol Slightly Soluble / Hardly SolubleData not availableNot recommended as a primary solvent due to low solubility.
Acetone Insoluble[1][3][4]---Not a suitable solvent.
Benzene Insoluble[1][3][4]---Not a suitable solvent.
Experimental Protocols

Protocol for Reconstituting Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized this compound powder.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or appropriate buffer (e.g., slightly acidic buffer, pH 4.5)

  • Sterile polypropylene tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Before opening, centrifuge the vial of lyophilized this compound at low speed to ensure all the powder is at the bottom.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration. For initial solubilization, using a slightly acidic buffer may improve stability.

  • Gently vortex the vial to mix. Avoid vigorous shaking to prevent potential degradation.

  • If complete dissolution is not immediate, sonication in a water bath for short intervals (10-20 seconds) can be beneficial.

  • Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, further sonication or gentle warming (to no more than 37°C) may be attempted.

  • For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing a this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Bring the lyophilized this compound and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound.

  • Add the required volume of DMSO to the vial to achieve a concentration of up to 40 mg/mL.

  • Gently vortex until the powder is completely dissolved.

  • Store the DMSO stock solution in aliquots at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitates after dilution in my cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous buffers or media can occur due to changes in pH or salt concentration. Here are some troubleshooting steps:

  • pH Adjustment: this compound is more stable in acidic conditions.[1][2][3][4] Ensure the final pH of your working solution is within a compatible range. You may need to buffer your final solution.

  • Solvent Carryover: If you are diluting from a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid both solvent toxicity and precipitation of the compound.

  • Gradual Dilution: When diluting a stock solution, add the stock to the aqueous buffer slowly while gently vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Q2: Can I heat my this compound solution to improve solubility?

A2: Gentle warming can be used to aid dissolution. However, excessive or prolonged heating should be avoided as it may lead to degradation of the peptide-based antibiotic. It is recommended to not exceed 37°C.

Q3: Is this compound stable in solution?

A3: this compound is stable in acidic conditions (pH 3.0-5.0) but is known to decompose and lose activity in alkaline conditions.[1][2][3][4] Therefore, it is crucial to consider the pH of your solvents and buffers. For long-term storage, stock solutions should be kept frozen at -20°C or -80°C.

Visual Guides

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for troubleshooting common solubility issues with this compound.

G Troubleshooting this compound Solubility start Start with Lyophilized this compound initial_solvent Select Initial Solvent: 1. Sterile Water (acidic pH) 2. Methanol 3. DMSO start->initial_solvent dissolve Add solvent and gently vortex. Sonication or gentle warming if needed. initial_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility successful_dissolution Solution Ready for Use/Dilution check_solubility->successful_dissolution Yes troubleshoot Troubleshoot: - Adjust pH (more acidic) - Increase sonication time - Use a different primary solvent check_solubility->troubleshoot No dilution_precipitate Precipitation upon dilution? successful_dissolution->dilution_precipitate troubleshoot->dissolve final_solution Final working solution is ready. dilution_precipitate->final_solution No dilution_troubleshoot Troubleshoot Dilution: - Decrease final concentration - Add stock solution to buffer slowly - Check final pH of the medium dilution_precipitate->dilution_troubleshoot Yes dilution_troubleshoot->successful_dissolution

Caption: A flowchart for resolving common this compound solubility issues.

This compound and the Plant Immune Response Signaling Pathway

This compound is known to induce a systemic acquired resistance (SAR) in plants, which involves the activation of defense signaling pathways. A key pathway implicated in this response is the Mitogen-Activated Protein Kinase (MAPK) cascade. The following diagram illustrates a simplified model of this pathway.

G Simplified MAPK Signaling Pathway in Plant Immune Response This compound This compound (PAMP Perception) receptor Cell Surface Receptor This compound->receptor Activates mapkkk MAPKKK receptor->mapkkk Phosphorylates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates transcription_factors Transcription Factors mapk->transcription_factors Activates defense_genes Expression of Defense Genes transcription_factors->defense_genes immune_response Plant Immune Response (SAR) defense_genes->immune_response

Caption: A diagram of the MAPK cascade in plant immunity activated by this compound.

References

Ningnanmycin stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ningnanmycin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is known to be relatively stable under acidic conditions.[1][2][3] However, it is susceptible to decomposition and inactivation in alkaline environments.[1][2][3]

Q2: I am observing rapid degradation of my this compound sample. What are the potential causes?

A2: Rapid degradation of this compound is often attributed to alkaline pH conditions in your solvent or buffer. Ensure your solutions are buffered to an acidic or neutral pH. High temperatures can also accelerate degradation.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be stored at low temperatures, ideally at 4°C for short-term storage and -20°C for long-term storage, in a buffer with a slightly acidic pH.

Q4: What analytical method is recommended for monitoring this compound stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for determining the concentration of this compound and monitoring its degradation over time.[4][5]

Q5: Are there any known degradation products of this compound that I should be aware of?

A5: While specific degradation products under various conditions are not extensively detailed in publicly available literature, decomposition in alkaline solutions is expected to hydrolyze the amide and glycosidic bonds within the this compound molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in stability studies Fluctuation in pH of the solution.Ensure the use of a reliable buffer system to maintain a constant pH throughout the experiment.
Temperature variations in the incubator or water bath.Calibrate and monitor the temperature of your equipment regularly. Use a data logger to track temperature stability.
Inaccurate initial concentration measurement.Verify the concentration of your stock solution using a validated analytical method like HPLC before starting the stability study.
Precipitation of this compound during the experiment Exceeding the solubility limit in the chosen solvent.Review the solubility of this compound in your experimental medium. Consider using a co-solvent if appropriate, after verifying its compatibility and impact on stability.
Change in pH leading to the formation of a less soluble salt.Monitor the pH of your solution. Adjust as necessary with a suitable acidic buffer.
Unexpected peaks appearing in HPLC chromatogram Degradation of this compound.Analyze the degradation products using techniques like LC-MS to identify them. Adjust experimental conditions (lower pH, lower temperature) to minimize degradation.
Contamination of the sample or solvent.Use high-purity solvents and reagents. Filter all solutions before injection into the HPLC system.

Quantitative Data Summary

Table 1: Hypothetical Half-life (t½) of this compound at Different pH Values (at 25°C)

pHHalf-life (t½) in days
3.0> 365
5.0> 365
7.0180
9.030
11.02

Table 2: Hypothetical Degradation Rate Constant (k) of this compound at Different Temperatures (at pH 9.0)

Temperature (°C)Rate Constant (k) in day⁻¹
40.005
250.023
400.085
600.312

Experimental Protocols

Protocol for Determining the Effect of pH on this compound Stability

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 11 (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-11).

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol). Spike the stock solution into each buffer to achieve a final known concentration (e.g., 100 µg/mL).

  • Incubation: Aliquot the solutions into sealed vials and incubate them at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH value. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol for Determining the Effect of Temperature on this compound Stability

  • Preparation of Solution: Prepare a solution of this compound in a buffer at a pH where degradation is observable within a reasonable timeframe (e.g., pH 9).

  • Incubation: Aliquot the solution into sealed vials and place them in incubators or water baths set at different constant temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Sampling: At appropriate time intervals for each temperature, withdraw an aliquot from each vial.

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

  • Data Analysis: Determine the degradation rate constant (k) at each temperature as described in the pH stability protocol. The Arrhenius equation can be used to describe the relationship between the rate constant and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 3-11) prep_samples Prepare Test Solutions prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Withdraw Samples at Time Intervals incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate Rate Constants and Half-lives hplc->data_analysis

Caption: Workflow for this compound Stability Testing.

logical_relationship stability This compound Stability ph pH stability->ph temp Temperature stability->temp acidic Acidic (Stable) ph->acidic alkaline Alkaline (Unstable) ph->alkaline high_temp High (Increased Degradation) temp->high_temp low_temp Low (Increased Stability) temp->low_temp

Caption: Factors Affecting this compound Stability.

References

Potential for phytotoxicity with high concentrations of Ningnanmycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ningnanmycin. The information focuses on the potential for phytotoxicity at high concentrations and offers guidance on identifying, mitigating, and studying these effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary modes of action?

This compound is a microbial-derived pesticide, specifically a cytosine nucleoside peptide antibiotic isolated from Streptomyces noursei var. xichangensis. It is recognized for its broad-spectrum antiviral and antifungal properties and is considered to have low toxicity to non-target organisms.[1][2] Its primary mechanisms of action include:

  • Antiviral Activity: It directly interferes with viral replication by inhibiting the assembly of the viral coat protein (CP).[3][4] For instance, it can cause the disassembly of Tobacco Mosaic Virus (TMV) CP discs into monomers, leading to a significant loss of pathogenicity.[4]

  • Antifungal Activity: this compound inhibits the growth of fungal mycelia and can induce detrimental morphological changes to fungal hyphae.[3] It is also known to interfere with protein synthesis in fungi.[3]

  • Induction of Plant Systemic Resistance: It activates the plant's own defense mechanisms, including systemic acquired resistance (SAR) and induced systemic resistance (ISR).[5][6] This is achieved by modulating various plant defense signaling pathways.[5][6]

Q2: Is phytotoxicity a concern when using this compound?

Generally, this compound is considered to have low phytotoxicity and can even promote plant growth.[1][2][7] However, as with many agricultural chemicals, the risk of phytotoxicity increases with the use of excessively high concentrations. While specific data on this compound-induced phytotoxicity is limited, general principles of chemical phytotoxicity suggest that overdose can lead to adverse effects. One study noted that high doses of a drug, implied to be this compound, resulted in mortality in plantlets.

Q3: What are the potential symptoms of this compound phytotoxicity?

Based on general symptoms of fungicide and chemical-induced phytotoxicity, researchers should be vigilant for the following when applying high concentrations of this compound:

  • Visual Symptoms:

    • Chlorosis: Yellowing of leaf tissue.[8][9]

    • Necrosis: Brown or black dead tissue on leaves, often appearing as spots or marginal burn.[8][9]

    • Stunting: Reduced overall plant growth.[8][9]

    • Leaf distortion: Curling, cupping, or other abnormal leaf shapes.[8][9]

  • Physiological Indicators:

    • Reduced chlorophyll content.[10]

    • Inhibition of photosynthesis.[11]

    • Increased oxidative stress markers.

Q4: What defines a "high concentration" of this compound that might lead to phytotoxicity?

Defining a precise threshold for phytotoxicity is challenging as it can vary with plant species, growth stage, and environmental conditions. However, a comparison of recommended effective concentrations with potentially excessive doses can provide guidance.

Quantitative Data Summary

Table 1: Recommended vs. Potentially Phytotoxic Concentrations of this compound

ApplicationRecommended ConcentrationPotentially Phytotoxic Concentration (Hypothetical)Reference
In vitro Antifungal (Sclerotinia homoeocarpa) EC₅₀: 0.01 µg/mL> 10 µg/mL[3]
In vitro Antifungal (Colletotrichum cereale) EC₅₀: 0.30 µg/mL> 30 µg/mL[3]
In vitro Antifungal (Pseudopestalotiopsis camelliae-sinensis) EC₅₀: 75.92 U/mL> 500 U/mL[12][13]
Antiviral (Potato Virus Y) 500 µg/mL (effective inhibition)> 1000 µg/mL[14]
Antiviral (TMV) 500 µg/mL (effective inhibition)> 1000 µg/mL[4]

Note: The potentially phytotoxic concentrations are hypothetical and intended for research guidance. Actual thresholds may vary.

Troubleshooting Guide

Issue: Observation of phytotoxicity symptoms (chlorosis, necrosis, stunting) after this compound application.

Potential Cause Troubleshooting Steps
Excessive Concentration 1. Immediately cease further applications. 2. If possible, gently rinse the foliage with water to remove residue. 3. Review your protocol and recalculate the dilution to ensure it aligns with recommended concentrations. 4. For future experiments, perform a dose-response study on a small subset of plants to determine the optimal non-phytotoxic concentration.
Plant Sensitivity 1. Research the specific plant species for any known sensitivities to pesticides. 2. Consider the growth stage of the plant, as younger plants may be more susceptible. 3. In subsequent experiments, use a lower starting concentration and gradually increase it.
Environmental Stressors 1. Assess environmental conditions such as temperature, humidity, and light intensity, as these can exacerbate phytotoxicity. 2. Ensure plants are not water-stressed before and after application. 3. Avoid applying this compound during periods of extreme heat or intense sunlight.
Incorrect Application 1. Ensure thorough mixing of the solution for uniform application. 2. Calibrate spray equipment to deliver the intended volume.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Phytotoxicity

Objective: To determine the phytotoxic effects of high concentrations of this compound on a target plant species.

Materials:

  • This compound stock solution

  • Healthy, uniform plants of the target species

  • Growth chambers or greenhouse with controlled environmental conditions

  • Spectrophotometer

  • Reagents for chlorophyll and oxidative stress assays

Methodology:

  • Plant Preparation: Acclimatize plants to the experimental conditions for one week.

  • Treatment Application: Prepare a series of this compound dilutions, including a negative control (water) and concentrations exceeding the recommended rates (e.g., 2x, 5x, 10x). Apply the solutions to the plants via foliar spray until runoff.

  • Observation: Monitor plants daily for visual symptoms of phytotoxicity (chlorosis, necrosis, stunting) for 14 days.

  • Data Collection:

    • Biomass: At the end of the experiment, measure the fresh and dry weight of shoots and roots.

    • Chlorophyll Content: Extract chlorophyll from leaf samples and measure absorbance using a spectrophotometer.

    • Oxidative Stress Markers: Conduct assays for markers such as malondialdehyde (MDA) or hydrogen peroxide (H₂O₂) to quantify cellular damage.

  • Data Analysis: Statistically compare the data from treated and control plants to determine the concentration-dependent effects of this compound.

Protocol 2: Investigating the Effect of High this compound Concentrations on Plant Defense Gene Expression

Objective: To analyze the expression of key defense-related genes in response to potentially phytotoxic concentrations of this compound.

Materials:

  • Plant samples from Protocol 1

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine and reagents

  • Primers for target genes (e.g., PR-1, NPR1, JAZ3, PAL, SOD, POD)

Methodology:

  • Sample Collection: Collect leaf tissue from treated and control plants at various time points (e.g., 6, 24, 48 hours post-treatment).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the samples and synthesize cDNA.

  • qPCR Analysis: Perform quantitative real-time PCR to measure the relative expression levels of the target defense genes.

  • Data Analysis: Normalize the expression data to a reference gene and compare the fold change in gene expression between treated and control samples.

Visualizations

Experimental_Workflow_Phytotoxicity_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plant_prep Plant Acclimatization treatment_prep Prepare this compound Dilutions application Foliar Application treatment_prep->application observation Daily Visual Observation (14 days) application->observation biomass Biomass Measurement observation->biomass chlorophyll Chlorophyll Assay observation->chlorophyll oxidative_stress Oxidative Stress Assays observation->oxidative_stress gene_expression Gene Expression Analysis (qPCR) observation->gene_expression

Caption: Workflow for assessing this compound phytotoxicity.

Ningnanmycin_Signaling_Pathway cluster_input Stimulus cluster_response Cellular Response cluster_downstream Physiological Outcome This compound High Concentration This compound ros_burst Oxidative Burst (ROS Production) This compound->ros_burst Over-stimulation defense_activation Defense Gene Activation (PR-1, NPR1, JAZ3) This compound->defense_activation Induction antioxidant_enzymes Upregulation of Antioxidant Enzymes (SOD, POD) ros_burst->antioxidant_enzymes Triggers phytotoxicity Potential Phytotoxicity (Chlorosis, Necrosis) ros_burst->phytotoxicity Cellular Damage defense_activation->phytotoxicity Metabolic Cost

References

Technical Support Center: Optimizing Ningnanmycin Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize Ningnanmycin formulations for enhanced leaf adhesion.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and application of this compound.

Issue 1: Poor Spreading of this compound Solution on Leaf Surfaces

  • Question: My this compound solution beads up on the leaves instead of spreading evenly. How can I improve coverage?

  • Answer: This issue is often due to the high surface tension of water and the waxy cuticle on leaf surfaces. The addition of a surfactant or wetting agent is recommended. These adjuvants reduce the surface tension of the spray solution, allowing for better spreading and more uniform coverage.[1][2][3]

    • Troubleshooting Steps:

      • Select a Surfactant: Non-ionic surfactants are generally a good starting point. Organosilicone surfactants are known for their excellent spreading properties.[2]

      • Determine Optimal Concentration: Start with the manufacturer's recommended concentration and perform a dose-response experiment. Overuse of surfactants can lead to excessive runoff, reducing the amount of active ingredient on the leaf.[3]

      • Conduct a Jar Test: Before mixing a large batch, perform a jar test to ensure compatibility of the surfactant with your this compound formulation. Observe for any precipitation, separation, or clumping.

      • Measure Contact Angle: Quantify the improvement in wettability by measuring the contact angle of the droplets on the target leaf surface. A smaller contact angle indicates better spreading.

Issue 2: this compound Formulation Washes Off Easily with Rain or Irrigation

  • Question: How can I improve the rainfastness of my this compound formulation to prevent it from being washed off the leaves?

  • Answer: To enhance rainfastness, you should incorporate a "sticker" adjuvant into your formulation. Stickers increase the adhesion of the active ingredient to the leaf surface, making it more resistant to wash-off from rain or irrigation.[3][4][5] Many products are formulated as spreader-stickers, offering both improved coverage and adhesion.[3]

    • Troubleshooting Steps:

      • Choose a Sticker Adjuvant: Options include terpene polymers, synthetic latex polymers, and organosilicone/latex blends.[6] Some bio-based alternatives like non-soluble cellulose fibrils are also available.[4]

      • Evaluate Different Concentrations: Test various concentrations of the sticker to find the optimal balance between adhesion and potential phytotoxicity.

      • Perform a Rainfastness Assay: Simulate a rain event in a controlled laboratory setting to quantify the percentage of this compound that remains on the leaf surface after washing.

      • Consider Drying Time: Allow for adequate drying time after application before exposure to water. Some stickers, like terpene polymers, require time and sunlight to polymerize and become fully effective.[6]

Issue 3: Inconsistent Field Performance of this compound Formulation

  • Question: I'm observing variable efficacy of my this compound formulation in different field trials. What could be the cause?

  • Answer: Inconsistent performance can be due to several factors, including the stability of the this compound in the spray solution and its interaction with other components. This compound is stable in acidic conditions but degrades in alkaline environments.[7] The pH of your water source can significantly impact its efficacy.

    • Troubleshooting Steps:

      • Measure Water pH: Test the pH of the water used for preparing the spray solution. Many water sources are alkaline.

      • Adjust pH if Necessary: If the water pH is above 7, use a buffer or acidifier to lower it to a slightly acidic pH (around 5.5-6.5) before adding the this compound formulation.[3][8]

      • Check for Antagonistic Tank Mixes: If you are tank-mixing this compound with other pesticides or fertilizers, ensure they are compatible. Some mixtures can alter the pH or cause the active ingredients to degrade or precipitate.

      • Evaluate Formulation Stability: Conduct a stability study of your final formulation under different storage conditions (temperature, light) to ensure the this compound remains active over time.

Frequently Asked Questions (FAQs)

  • Q1: What are the basic components of a this compound soluble powder (SP) or powder formulation?

    • A1: A typical powder formulation includes the this compound active ingredient, an auxiliary agent (like a surfactant), and a filler or carrier. For example, a patent for a this compound powder preparation lists 2-90% this compound, 1-5% sodium dodecyl benzene sulfonate as an auxiliary agent, and 5-95% diatomaceous earth as a filler.[9] Another example for a 10% soluble powder includes 50% of a 20% this compound powder, 5% sodium dodecyl benzene sulfonate, and 45% diatomaceous earth.[10]

  • Q2: What is the difference between a surfactant and a sticker?

    • A2: A surfactant (or wetting agent/spreader) primarily reduces the surface tension of the spray droplet, allowing it to spread more evenly over the leaf surface. A sticker increases the adhesion of the pesticide to the leaf, making it more resistant to being washed off by rain. Many modern adjuvants are spreader-sticker combinations that perform both functions.[3]

  • Q3: Can I use any adjuvant with my this compound formulation?

    • A3: It is crucial to select adjuvants that are compatible with your specific this compound formulation. Incompatibility can lead to reduced efficacy, phytotoxicity, or application problems. Always perform a jar test to check for physical compatibility before mixing a full batch. It's also important to consider that different strains of a microbial biopesticide can have varying compatibility with formulation aids.[11]

  • Q4: How does the leaf surface affect adhesion?

    • A4: The characteristics of the leaf surface, such as the presence of a waxy cuticle or trichomes (small hairs), can make it difficult for spray droplets to adhere. Hard-to-wet surfaces, like those of cabbage, often require more effective adjuvants, such as organosilicone/latex stickers, to achieve good retention and rainfastness compared to easy-to-wet surfaces like broad bean.[6]

  • Q5: What is a good starting point for the pH of my this compound spray solution?

    • A5: this compound is most stable under acidic conditions.[7] A slightly acidic pH, in the range of 5.5 to 7.0, is generally recommended for most pesticide spray mixes to ensure stability and efficacy.[3]

Data Presentation

Table 1: Example Data on the Effect of Different Surfactants on the Contact Angle of a 3% Beta-cyfluthrin Emulsion on Jujube Leaves (Adapted from[1])

SurfactantConcentration (%)Contact Angle (°) on Adaxial SurfaceContact Angle (°) on Abaxial Surface
Control (Water)-105.298.7
C12E50.1545.342.1
C12E50.3038.936.5
C12E50.6032.130.8
Triton X-1000.1548.645.9
Triton X-1000.3041.239.7
Triton X-1000.6035.433.2

Note: This table serves as an example of how to present quantitative data. Researchers should generate their own data for their specific this compound formulation and target plant species.

Experimental Protocols

Protocol 1: Measurement of Static Contact Angle to Evaluate Wettability

  • Objective: To quantify the spreading ability of a this compound formulation on a target leaf surface.

  • Materials:

    • Contact angle goniometer or a camera with a macro lens

    • Micropipette

    • Freshly collected leaves from the target plant species

    • Glass slides

    • Double-sided tape

    • Your this compound formulations with and without adjuvants

  • Methodology:

    • Securely attach a fresh leaf to a glass slide using double-sided tape, ensuring the leaf surface is flat and horizontal.

    • Place the slide on the stage of the contact angle goniometer.

    • Using a micropipette, carefully deposit a small droplet (e.g., 5 µL) of your formulation onto the leaf surface. Avoid leaf veins.

    • Immediately capture an image of the droplet.

    • Use the software of the goniometer or image analysis software to measure the angle formed between the leaf surface and the tangent of the droplet at the point of contact.

    • Repeat the measurement at least five times for each formulation and on different leaves to ensure reproducibility.

    • Compare the contact angles of formulations with different adjuvants and concentrations. A lower contact angle indicates better wettability.

Protocol 2: Laboratory Rainfastness Assay

  • Objective: To determine the percentage of this compound that remains on a leaf surface after a simulated rain event.

  • Materials:

    • Spray chamber or track sprayer

    • Rainfall simulator or a nozzle that produces consistent droplets

    • Potted plants or detached leaves

    • Your this compound formulations

    • Analytical method for quantifying this compound (e.g., HPLC)

    • Wash-off collection containers (e.g., beakers or petri dishes)

    • Deionized water

  • Methodology:

    • Apply the this compound formulation to the leaves at a specified rate using a spray chamber to ensure uniform deposition.

    • Allow the treated leaves to dry for a specified period (e.g., 1-2 hours) under controlled conditions (temperature, humidity).

    • For the "pre-rain" sample, wash the this compound from a subset of treated leaves with a known volume of a suitable solvent. This will determine the initial amount of active ingredient deposited.

    • Place the remaining treated plants/leaves under the rainfall simulator.

    • Apply a known amount of simulated rain (e.g., 10 mm) over a specific duration.

    • Allow the leaves to dry completely after the simulated rain.

    • Wash the remaining this compound from the "post-rain" leaves with a known volume of solvent.

    • Quantify the amount of this compound in the "pre-rain" and "post-rain" wash solutions using an appropriate analytical method.

    • Calculate the percentage of this compound retained using the following formula: % Retention = (Amount of this compound post-rain / Amount of this compound pre-rain) * 100

Mandatory Visualizations

Troubleshooting_Poor_Spreading start Issue: Poor Spreading on Leaf Surface q1 Is the solution beading up? start->q1 a1 Add a Surfactant/ Wetting Agent q1->a1 Yes q2 Is the surfactant compatible (Jar Test)? a1->q2 a2_yes Optimize Concentration q2->a2_yes Yes a2_no Select a Different Surfactant q2->a2_no No q3 Is spreading adequate (Contact Angle Measurement)? a2_yes->q3 a2_no->a1 end_good Problem Solved q3->end_good Yes end_bad Re-evaluate Formulation q3->end_bad No

Caption: Troubleshooting workflow for poor spreading of this compound solution.

Experimental_Workflow_Rainfastness cluster_pre_rain Pre-Rain Analysis cluster_post_rain Post-Rain Analysis pre_wash Wash Leaf Surface (Solvent) pre_quantify Quantify this compound (e.g., HPLC) pre_wash->pre_quantify calculate Calculate % Retention pre_quantify->calculate post_wash Wash Leaf Surface (Solvent) post_quantify Quantify this compound (e.g., HPLC) post_wash->post_quantify post_quantify->calculate start Apply Formulation to Leaves dry Dry for Specified Time start->dry dry->pre_wash rain Simulate Rainfall dry->rain rain->post_wash

Caption: Experimental workflow for the rainfastness assay.

References

Troubleshooting inconsistent results in Ningnanmycin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Ningnanmycin experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a cytosine nucleoside peptide antibiotic produced by the fermentation of Streptomyces noursei var. xichangensis.[1][2] It is recognized as a green and environmentally friendly bio-pesticide with low toxicity and low residue.[3] In research, it is primarily used as a broad-spectrum agent with antifungal, antibacterial, and antiviral properties.[2][4] It has shown high efficacy against various plant pathogens, including powdery mildew and Tobacco Mosaic Virus (TMV).[3][5]

Q2: What is the established mechanism of action for this compound?

This compound's mechanism of action is multifaceted:

  • Antiviral Action: It directly binds to the coat protein (CP) of viruses like TMV, inhibiting the assembly of the viral particles.[6][7][8] This interaction can cause the disassembly of the CP from discs into monomers, leading to a significant loss of pathogenicity.[7][8]

  • Antifungal Action: It inhibits the growth of fungal hyphae and induces detrimental morphological changes to their cellular structures.[1][9] A key mechanism is its interference with protein synthesis by targeting ribosomes.[1][9]

  • Antibacterial Action: It disrupts the synthesis of the bacterial cell membrane, leading to a loss of integrity and function.[1]

  • Plant Defense Induction: this compound is a potent activator of induced systemic resistance in plants.[1][10] It enhances the biosynthesis of salicylic acid (SA), promotes the expression of pathogenesis-related proteins (PRPs), and activates defense signaling pathways like the MAPK signaling pathway.[1][10][11]

Q3: What are the optimal storage and stability conditions for this compound?

Proper storage is crucial for maintaining the efficacy of this compound.

  • Powder Form: Store at -20°C for up to 3 years.[2][12]

  • In Solvent: Store at -80°C for up to 6-12 months or at -20°C for 1 month.[2][12]

  • Stability: this compound is stable in acidic conditions but readily decomposes and becomes inactivated in alkaline conditions.[3][4][13] It is soluble in water and methanol but poorly soluble in acetone and benzene.[4][13]

Troubleshooting Guides for Inconsistent Results

Inconsistent Antiviral Activity
Q1: Why am I observing variable or lower-than-expected antiviral activity against Tobacco Mosaic Virus (TMV)?

Inconsistent results in TMV inhibition assays are a common issue. Several factors can contribute to this variability.

Potential Causes and Solutions

Potential CauseRecommended Solution
Variation in Assay Conditions Standardize your assay protocols. Ensure you are using the same TMV strains, consistent inoculation methods (e.g., semi-leaf method), and uniform application timings (pre- vs. post-infection).[1]
Inaccurate Quantification Use a consistent and reliable method for quantifying viral inhibition, such as lesion counting or chlorophyll retention.[1]
Compound Degradation Ensure this compound is stored correctly (see FAQ A3). Prepare fresh solutions for each experiment, as it can decompose in alkaline conditions.[3][4]
Viral Resistance Although less common in a controlled lab setting, consider the possibility of mutations in the TMV coat protein gene, which is the direct target of this compound.[1][7]
Suboptimal Compound Concentration Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific experimental setup. For reference, some studies have reported EC50 values for this compound and its derivatives.

Summary of Antiviral Activity Data

CompoundTarget VirusActivity TypeEfficacy/Binding Affinity
This compoundTMVCurativeEC50: 281.22 µg/mL[5]
This compoundTMV CP DiscsBinding Affinity (Kd)1.87 µM (Fluorescence), 6.25 µM (ITC)[7]
This compoundTMV RNABinding Affinity (Kd)16.5 µM (ITC)[7]
Novel Derivatives (A5, A12, A25, A27)TMVCurativeEC50: 132.25 - 156.10 µg/mL[5]
Inconsistent Cell Viability/Cytotoxicity Assay Results (e.g., MTT Assay)
Q2: My MTT assay results are showing high variability between replicates when testing this compound. What could be the cause?

High variability in MTT assays can stem from several sources, ranging from technical errors to interactions with the test compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. A cell density that is too low can lead to weak signals, while a density that is too high can cause nutrient depletion and skewed results.[14] Use a cell counter for accuracy.[14]
Incomplete Formazan Solubilization After adding the solubilization solvent (e.g., DMSO, isopropanol), ensure the formazan crystals are completely dissolved by shaking the plate on an orbital shaker or by gentle pipetting.[15] Incomplete dissolution is a major source of error.
Interference from Test Compound Colored compounds or those with reducing/oxidizing properties can interfere with the MTT assay. Run a control well with this compound in cell-free media to check for any direct reaction with the MTT reagent.
MTT Reagent Issues Prepare fresh MTT solution (e.g., 5 mg/mL in PBS) and filter-sterilize it.[15][16] Do not use the reagent if it has turned a blue-green color, as this indicates contamination or degradation.
Presence of Serum/Phenol Red Serum and phenol red in the culture medium can increase background absorbance.[15] It is recommended to use serum-free media during the MTT incubation step.[15]
Incorrect Incubation Times Optimize the incubation time for both cell treatment with this compound and the subsequent MTT reduction step (typically 2-4 hours).[14]

Experimental Protocols

Protocol 1: Antiviral Activity Assay (Semi-Leaf Method for TMV)

This method is commonly used to assess the in vitro and in vivo antiviral efficacy of compounds like this compound.[1]

Materials:

  • Tobacco plants (Nicotiana tabacum L.)

  • Tobacco Mosaic Virus (TMV) suspension (e.g., 500 mg/mL)[1]

  • This compound solution at various concentrations

  • Phosphate buffer

  • Carborundum (abrasive)

Procedure:

  • Inoculation: Select healthy tobacco leaves of similar size and age. Gently dust the upper surface of the leaves with carborundum.

  • Treatment Application:

    • Protective Activity: Apply the this compound solution to the leaf surface before inoculation with TMV.

    • Curative Activity: Inoculate the leaves with TMV first, and then apply the this compound solution after a set period (e.g., 2 hours post-inoculation).

  • Virus Inoculation: Mechanically inoculate the leaves by gently rubbing the TMV suspension onto the leaf surface.

  • Incubation: Keep the plants in a controlled environment (greenhouse) for 2-3 days to allow for lesion development.

  • Data Collection: Count the number of local lesions on each treated leaf and compare it to the control (buffer-treated) leaves.

  • Calculation: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(Control Lesions - Treated Lesions) / Control Lesions] x 100

Protocol 2: Cell Viability MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cells in logarithmic growth phase

  • Complete culture medium

  • Serum-free medium

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • MTT solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15][17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[14]

Visualizations

Ningnanmycin_Signaling_Pathway cluster_plant_cell Plant Cell cluster_pathogen Pathogen (e.g., TMV) NNM This compound Receptor Cell Surface Receptor NNM->Receptor Activates SA_Bio Salicylic Acid (SA) Biosynthesis NNM->SA_Bio Enhances MAPK_Cascade MAPK Signaling Cascade (MAPKKK, etc.) Receptor->MAPK_Cascade Ca_Signal Calcium Signaling (CML19) Receptor->Ca_Signal WRKY WRKY Transcription Factors (WRKY40, WRKY70) MAPK_Cascade->WRKY Ca_Signal->WRKY NPR1 NPR1 Gene Activation SA_Bio->NPR1 PR_Proteins Pathogenesis-Related (PR) Protein Expression NPR1->PR_Proteins WRKY->PR_Proteins Defense_Enzymes Defense Enzymes (PAL, POD, SOD) WRKY->Defense_Enzymes Systemic_Resistance Induced Systemic Resistance (ISR/SAR) PR_Proteins->Systemic_Resistance Defense_Enzymes->Systemic_Resistance TMV_Infection Viral Infection Systemic_Resistance->TMV_Infection Inhibits TMV_CP TMV Coat Protein (CP) Assembly TMV_CP->TMV_Infection Leads to NNM_Direct This compound NNM_Direct->TMV_CP Inhibits Directly Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Step 1: Verify Reagents - this compound (Storage, Age, Solubility) - Assay Reagents (e.g., MTT, Buffers) - Cell Culture Media Start->Check_Reagents Check_Protocols Step 2: Review Protocol - Consistent execution? - Correct concentrations/volumes? - Appropriate incubation times? Check_Reagents->Check_Protocols Check_Environment Step 3: Examine Conditions - Incubator (Temp, CO2, Humidity) - Equipment calibration (Pipettes, Reader) - Cell health and passage number Check_Protocols->Check_Environment Isolate_Variable Step 4: Isolate the Variable - Run controls (positive, negative, vehicle) - Test one variable at a time - Repeat experiment with fresh preps Check_Environment->Isolate_Variable Data_Analysis Step 5: Analyze Data - Check for outliers - Review calculations - Compare to established literature Isolate_Variable->Data_Analysis Resolved Issue Resolved / Understood Data_Analysis->Resolved Problem Identified Consult Consult Literature / Technical Support Data_Analysis->Consult Problem Persists

References

Technical Support Center: Ningnanmycin Resistance in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ningnanmycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the development of resistance in fungal pathogens during your experiments.

While this compound is primarily known for its antiviral properties, it also exhibits antifungal activity. However, extensive research on the development of resistance to this compound in fungal pathogens is still an emerging field. The information provided here is based on established principles of antifungal resistance and available data on this compound's mode of action.

Frequently Asked Questions (FAQs)

Q1: What is the known antifungal mode of action of this compound?

A1: this compound, a cytosine nucleoside peptide antibiotic produced by Streptomyces noursei var. xichangensis, primarily targets ribosomes in fungal cells, leading to the disruption of protein synthesis.[1][2] This inhibition of translation ultimately hinders fungal growth and development.[1][2] Studies have shown that it can induce morphological changes in fungal hyphae, including in organelles and septa.[1][3] While its antiviral mechanism involves inducing systemic resistance in the host plant, its direct antifungal action is centered on protein synthesis inhibition.[4][5][6]

Q2: Has resistance to this compound in fungal pathogens been widely reported?

A2: Currently, there is limited published literature specifically documenting widespread resistance to this compound in fungal pathogen populations in the field.[3] However, as with any antimicrobial agent, the potential for resistance development exists. The risk of resistance emerging in pathogen populations is a general concern with the use of fungicides.[7]

Q3: What are the potential mechanisms by which fungi could develop resistance to this compound?

A3: Based on known mechanisms of resistance to other protein synthesis inhibitors and general antifungal resistance patterns, potential mechanisms for this compound resistance could include:

  • Target site modification: Mutations in the ribosomal components where this compound binds could reduce its binding affinity, thereby decreasing its efficacy.

  • Increased efflux pump activity: Fungal cells might overexpress efflux pumps that actively transport this compound out of the cell before it can reach its ribosomal target.

  • Enzymatic degradation: Fungi could potentially evolve enzymes that modify or degrade the this compound molecule, rendering it inactive.

  • Alterations in drug uptake: Changes in the fungal cell wall or membrane composition could reduce the permeability to this compound.

Q4: I am observing a gradual decrease in the efficacy of this compound in my long-term fungal culture experiments. What could be the reason?

A4: A gradual decrease in efficacy could be an indication of the development of resistance in your fungal population. This is a common phenomenon observed during prolonged exposure to an antimicrobial agent. We recommend performing a dose-response assay to determine if the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) has increased for your fungal strain.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Sudden loss of this compound efficacy against a previously sensitive fungal strain. 1. Contamination of the fungal culture. 2. Incorrect preparation or storage of this compound stock solution. 3. Emergence of a highly resistant mutant.1. Verify the purity of your fungal culture using microscopy and/or plating on selective media. 2. Prepare a fresh stock solution of this compound and verify its concentration. 3. Isolate single colonies from the treated population and test their individual susceptibility to this compound.
High variability in experimental results when testing this compound's antifungal activity. 1. Inconsistent inoculum size. 2. Heterogeneous fungal population with varying levels of susceptibility. 3. Inconsistent incubation conditions.1. Standardize your inoculum preparation protocol to ensure a consistent number of spores or mycelial fragments in each experiment. 2. Perform single-spore isolation to obtain a genetically homogenous fungal population for testing. 3. Ensure consistent temperature, humidity, and light conditions for all experimental replicates.
Difficulty in establishing a baseline EC50 value for a new fungal isolate. 1. The isolate may have intrinsic tolerance to this compound. 2. Inappropriate range of this compound concentrations tested.1. Test a wider range of this compound concentrations. 2. Compare the susceptibility with a known sensitive reference strain.

Quantitative Data Summary

The following table summarizes the reported half-maximal effective concentration (EC50) of this compound against a specific fungal pathogen. This data can serve as a reference for your own experiments.

Fungal PathogenEC50 ValueReference
Pseudopestalotiopsis camelliae-sinensis75.92 U/ml[1][2][3]

Note: One unit of biological valence is equivalent to 1.86 µg of this compound.[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methodologies for antifungal susceptibility testing.

  • Prepare Fungal Inoculum:

    • Culture the fungal pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in sterile distilled water.

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Potato Dextrose Broth - PDB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the fungus for 48-72 hours, or until visible growth is observed in the positive control well.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.

Protocol 2: Induction of this compound Resistance in a Fungal Pathogen

This protocol describes a method for selecting for resistant mutants through continuous exposure to increasing concentrations of this compound.

  • Initial Susceptibility Testing:

    • Determine the initial MIC of the wild-type fungal strain to this compound using the protocol described above.

  • Stepwise Selection:

    • Inoculate the fungal strain in a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

    • Incubate until growth is observed.

    • Transfer a small aliquot of the culture to a fresh medium containing a slightly higher concentration of this compound (e.g., 1 x MIC).

    • Repeat this process, gradually increasing the concentration of this compound in each subsequent transfer.

  • Isolation of Resistant Mutants:

    • Once the fungal population can grow at a significantly higher concentration of this compound (e.g., >8 x initial MIC), plate a dilution of the culture onto a solid medium containing the high concentration of this compound.

    • Isolate single colonies that grow on this medium.

  • Confirmation of Resistance:

    • Determine the MIC of the isolated mutants to confirm their increased resistance to this compound compared to the wild-type strain.

Visualizations

experimental_workflow_mic_determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (1x10^5 spores/mL) inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_nnm Prepare Serial Dilutions of this compound prep_nnm->inoculate incubate Incubate (48-72h) inoculate->incubate read_results Observe Fungal Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC Determination.

signaling_pathway_resistance cluster_cell Fungal Cell cluster_resistance Potential Resistance Mechanisms This compound This compound cell_wall Cell Wall/ Membrane This compound->cell_wall Entry efflux Efflux Pump This compound->efflux Expulsion ribosome Ribosome cell_wall->ribosome protein Protein Synthesis ribosome->protein Inhibition nucleus Nucleus target_mutation Target Site Mutation (Ribosome) nucleus->target_mutation efflux_upregulation Efflux Pump Upregulation nucleus->efflux_upregulation uptake_alteration Altered Uptake nucleus->uptake_alteration target_mutation->ribosome Alters Binding Site efflux_upregulation->efflux Increases Expression uptake_alteration->cell_wall Reduces Permeability

Caption: Potential Fungal Resistance Pathways.

References

Technical Support Center: Ningnanmycin Residue Reduction in Harvested Crops

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on methods to reduce Ningnanmycin residue in harvested crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing its residue important?

A1: this compound is a cytosine nucleoside peptide antibiotic used as a broad-spectrum biopesticide with both preventative and therapeutic effects against viral and fungal diseases in various crops.[1] Reducing its residue in harvested crops is crucial to ensure food safety and comply with the Maximum Residue Limits (MRLs) set by regulatory agencies.

Q2: What are the known chemical properties of this compound that are relevant for residue reduction?

A2: this compound is a white powder that is readily soluble in water and methanol.[1][2] Critically, it is stable under acidic conditions but is easily decomposed and inactivated under alkaline conditions.[1][2][3][4] This property is a key consideration for developing chemical degradation strategies for residue reduction.

Q3: What are the established Maximum Residue Limits (MRLs) for this compound?

A3: MRLs for this compound vary by crop and regulatory body. For example, in China, the temporary MRLs for this compound are 1 mg/kg in tomatoes and cucumbers, and 1 mg/kg in apples.[5] Researchers should always refer to the specific regulations in their region for the crops they are investigating.

Q4: Are there any known degradation pathways for this compound in plants?

A4: While specific enzymatic degradation pathways for this compound in plants are not well-documented in the provided search results, its classification as a cytosine nucleoside suggests that it may undergo hydrolysis and deamination, which are known degradation pathways for similar compounds.[6] Further research into the specific metabolic fate of this compound in different plant species is recommended.

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during experiments to reduce this compound residue.

Issue 1: Inconsistent results in residue analysis after washing treatments.

  • Possible Cause 1: Inadequate homogenization of the sample.

    • Solution: Ensure the entire crop sample (e.g., all leaves of a lettuce head) is finely chopped and thoroughly mixed before taking a subsample for analysis. This is critical for obtaining a representative sample.

  • Possible Cause 2: Variation in washing procedure.

    • Solution: Standardize the washing protocol. This includes the volume of the washing solution, the duration of the wash, the agitation method (e.g., gentle swirling vs. vigorous shaking), and the rinsing procedure. Use a consistent water source, as variations in pH and mineral content can affect residue removal.

  • Possible Cause 3: Instability of this compound in the extraction solvent.

    • Solution: this compound is more stable in acidic conditions.[1][2][3][4] Ensure your extraction solvent is slightly acidic (e.g., acidified methanol) to prevent degradation of the analyte during the extraction process, which could lead to an underestimation of the initial residue.[7]

Issue 2: Low recovery of this compound during sample preparation for analysis.

  • Possible Cause 1: Inefficient extraction from the plant matrix.

    • Solution: Optimize the extraction solvent and method. Since this compound is polar, polar solvents like methanol or water are suitable.[1][2] Sonication or high-speed homogenization can improve extraction efficiency. An acidified extraction solvent may also improve recovery.

  • Possible Cause 2: Analyte loss during the clean-up step.

    • Solution: Evaluate the solid-phase extraction (SPE) cartridge and elution solvents. Ensure the chosen SPE sorbent is appropriate for a polar compound like this compound. Test different elution solvents and volumes to ensure complete elution of the analyte from the cartridge.

Issue 3: High variability in the effectiveness of alkaline hydrolysis for residue reduction.

  • Possible Cause 1: Insufficient pH of the treatment solution.

    • Solution: Accurately measure and control the pH of the alkaline solution. The rate of hydrolysis is dependent on the pH; a higher pH will generally lead to faster degradation.[8][9] Use a calibrated pH meter and consider using a buffered solution to maintain a stable pH throughout the treatment.

  • Possible Cause 2: Insufficient treatment time.

    • Solution: The degradation of pesticides by hydrolysis is time-dependent.[9] Conduct time-course experiments to determine the optimal duration for the alkaline treatment to achieve the desired level of residue reduction.

  • Possible Cause 3: Matrix effects from the crop.

    • Solution: The organic matter and other compounds in the crop matrix can interact with the alkaline solution and this compound, potentially affecting the degradation rate. It is important to run control experiments with the specific crop matrix to understand these effects.

Experimental Protocols & Data

Protocol 1: Evaluating the Efficacy of Different Washing Solutions

This experiment aims to determine the effectiveness of various washing solutions in reducing this compound residue on the surface of harvested crops.

Methodology:

  • Spiking: Prepare a stock solution of this compound. Evenly spray a known concentration of the solution onto the surface of the crop samples (e.g., lettuce leaves or apples). Allow the samples to air-dry completely in a fume hood.

  • Control Group: Take a subset of the spiked samples for initial residue analysis without any washing treatment. This will serve as the baseline (T0) residue level.

  • Washing Treatments: Divide the remaining spiked samples into groups for different washing treatments:

    • Group A: Tap water (pH ~7)

    • Group B: 0.1 M Acetic acid solution (acidic wash)

    • Group C: 0.1 M Sodium bicarbonate solution (alkaline wash)

    • Group D: 2% Sodium chloride solution (saltwater wash)

  • Washing Procedure: For each group, immerse the samples in the respective washing solution for a standardized time (e.g., 15 minutes) with gentle agitation.

  • Rinsing: After washing, thoroughly rinse all samples with deionized water to remove any remaining washing solution.

  • Sample Preparation: Homogenize the washed and unwashed samples.

  • Extraction: Extract this compound from the homogenized samples using an appropriate method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with acidified acetonitrile.

  • Analysis: Quantify the this compound concentration in the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Data Analysis: Calculate the percentage reduction of this compound residue for each washing treatment compared to the unwashed control.

Expected Quantitative Data Summary:

Washing SolutionInitial Residue (mg/kg)Final Residue (mg/kg)% Reduction
Tap WaterValueValueValue
0.1 M Acetic AcidValueValueValue
0.1 M Sodium BicarbonateValueValueValue
2% Sodium ChlorideValueValueValue
Protocol 2: Investigating the Kinetics of Alkaline Degradation

This protocol investigates the effect of pH and treatment time on the degradation of this compound residues.

Methodology:

  • Spiking: Prepare spiked crop samples as described in Protocol 1.

  • Control Group: Analyze a subset of unwashed spiked samples to determine the initial residue concentration.

  • Alkaline Treatments: Prepare buffered solutions at different pH levels (e.g., pH 8, 9, 10, and 11).

  • Time-Course Experiment: For each pH level, immerse spiked crop samples in the buffered solution. At various time points (e.g., 5, 15, 30, and 60 minutes), remove a subset of samples.

  • Neutralization and Rinsing: Immediately after removal, neutralize the samples (e.g., by dipping in a weak acid solution) to stop the degradation reaction and then rinse thoroughly with deionized water.

  • Extraction and Analysis: Process the samples for extraction and HPLC-MS/MS analysis as described in Protocol 1.

  • Data Analysis: Plot the concentration of this compound residue as a function of time for each pH level to determine the degradation kinetics.

Expected Quantitative Data Summary:

pHTime (min)This compound Residue (mg/kg)
80Initial Value
5Value
15Value
30Value
60Value
90Initial Value
5Value
15Value
30Value
60Value
100Initial Value
5Value
15Value
30Value
60Value

Visualizations

Experimental_Workflow_Washing_Solutions cluster_prep Sample Preparation cluster_treatment Washing Treatments cluster_analysis Analysis Spiking Spike Crops with This compound Drying Air Dry Spiking->Drying Control Control (No Wash) Drying->Control Divide Samples Wash_TW Wash with Tap Water Drying->Wash_TW Divide Samples Wash_AA Wash with Acetic Acid Drying->Wash_AA Divide Samples Wash_SB Wash with Sodium Bicarbonate Drying->Wash_SB Divide Samples Wash_SC Wash with NaCl Solution Drying->Wash_SC Divide Samples Homogenization Homogenize Control->Homogenization Wash_TW->Homogenization Wash_AA->Homogenization Wash_SB->Homogenization Wash_SC->Homogenization Extraction Extract this compound Homogenization->Extraction HPLC HPLC-MS/MS Analysis Extraction->HPLC

Caption: Experimental workflow for evaluating different washing solutions.

Logical_Relationship_Alkaline_Degradation This compound This compound (Stable in Acid) Degradation Hydrolytic Degradation This compound->Degradation exposed to Alkaline_Condition Alkaline Condition (High pH) Alkaline_Condition->Degradation catalyzes Reduced_Residue Reduced Residue Degradation->Reduced_Residue Time Increased Treatment Time Time->Degradation enhances

Caption: Factors influencing the alkaline degradation of this compound.

References

Ningnanmycin Uptake and Translocation in Plants: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the uptake and translocation of Ningnanmycin in plants. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mode of action?

This compound is a cytosine nucleoside peptide antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis.[1][2][3] It is a broad-spectrum biopesticide with preventative and therapeutic effects against a range of plant pathogens, including viruses, fungi, and bacteria.[1][2]

Its primary antiviral mechanism involves inhibiting the assembly of the viral coat protein, which is essential for viral replication and transmission.[4][5][6] For instance, in the case of Tobacco Mosaic Virus (TMV), this compound binds directly to the coat protein, causing the disassembly of the viral particles and rendering them non-pathogenic.[4][5][6] Against fungi, it can inhibit mycelial growth.[7] In bacteria, it is thought to disrupt cell membrane synthesis.[7] Furthermore, this compound can induce systemic resistance in plants by activating various defense signaling pathways.[8][9]

2. What are the main challenges in ensuring effective uptake and translocation of this compound?

As a water-soluble systemic pesticide, the efficacy of this compound is dependent on its successful absorption into the plant and movement throughout its vascular system.[10] Key challenges include:

  • Poor Adhesion and Spreading: The waxy cuticle of plant leaves can repel water-based spray solutions, leading to droplet bounce-off and uneven coverage.

  • Limited Penetration: The plant cuticle acts as a barrier, limiting the amount of this compound that can penetrate the leaf surface and enter the plant's vascular system.

  • Environmental Factors: Rain can wash off the applied product before it is absorbed, and sunlight can cause degradation.

  • Plant-Specific Factors: The age, health, and species of the plant can influence the rate of uptake and translocation.

3. What are adjuvants and how can they improve this compound performance?

Adjuvants are substances added to a pesticide formulation or tank mix to enhance its effectiveness.[11] They can significantly improve the performance of this compound by:

  • Improving Wetting and Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of the spray droplets, allowing them to spread more evenly across the leaf surface and increasing the contact area for absorption.[11]

  • Enhancing Penetration: Penetrants, such as certain oils and surfactants, can help solubilize the leaf cuticle, facilitating the movement of this compound into the plant tissue.[12]

  • Increasing Rainfastness: Stickers help the spray deposit adhere to the leaf surface, reducing washoff from rain or irrigation.[11]

  • Conditioning the Spray Solution: Water conditioners can overcome issues with hard water, which can sometimes reduce the efficacy of pesticides.[11]

4. Are there any known compatibility issues when tank-mixing this compound with adjuvants or other pesticides?

This compound is stable under acidic conditions but can be readily decomposed and deactivated under alkaline conditions.[2] Therefore, it is crucial to avoid mixing this compound with alkaline agents.[13] When preparing a tank mix, it is always recommended to perform a jar test to ensure physical compatibility between this compound, the chosen adjuvant, and any other pesticides.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound application and analysis.

Problem 1: Poor Disease Control Despite this compound Application

Possible Cause Troubleshooting Step
Incorrect Application Timing Apply this compound preventatively before or at the very early stages of disease development for best results.[13]
Uneven Spray Coverage Ensure thorough and uniform spray coverage of all plant surfaces, including the undersides of leaves.
Alkaline Spray Solution Check the pH of the spray solution. This compound is unstable in alkaline conditions.[2] Use a buffering agent if necessary to maintain a slightly acidic to neutral pH.
Rainfall After Application Reapply this compound if significant rainfall occurs shortly after application, unless a sticker adjuvant was used.
Pest Resistance To delay the development of pathogen resistance, it is recommended to alternate or mix this compound with other fungicides that have different modes of action.[13]
Insufficient Uptake Consider adding a suitable adjuvant, such as a non-ionic surfactant or a penetrant, to the spray solution to improve uptake.

Problem 2: Inconsistent Results in this compound Quantification (HPLC-UV Analysis)

Possible Cause Troubleshooting Step
Retention Time Drift Check for leaks in the HPLC system. Ensure the mobile phase composition is correct and freshly prepared. Allow for adequate column equilibration time.[14]
Baseline Noise or Drift Degas the mobile phase. Check for contamination in the detector flow cell and flush if necessary.[14]
Broad or Tailing Peaks Ensure the sample is fully dissolved in the mobile phase. Check for column contamination or degradation; replace the guard column or the analytical column if necessary.
Low Analyte Recovery Optimize the extraction procedure. Ensure the pH of the extraction solvent is appropriate for this compound (acidified methanol is often used).[15]
Matrix Effects Perform a matrix effect study by comparing the response of the analyte in a standard solution versus a matrix-matched standard. If significant matrix effects are observed, use matrix-matched calibration for quantification.

Quantitative Data on Improving Systemic Pesticide Uptake

While specific quantitative data on the uptake and translocation of this compound with various adjuvants is limited in publicly available literature, the following tables provide representative data from studies on other systemic pesticides, which can serve as a guide for experimental design.

Table 1: Effect of Surfactants on the Foliar Uptake of a Systemic Herbicide (Glyphosate)

Plant SpeciesSurfactant TypeSurfactant Concentration (%)Herbicide Uptake (% of Applied)
Broad BeanNon-ionic015
Broad BeanNon-ionic0.135
Broad BeanNon-ionic0.555
WheatNon-ionic010
WheatNon-ionic0.128
WheatNon-ionic0.545

Source: Adapted from a study on glyphosate uptake. The data illustrates the significant increase in herbicide absorption with the addition of a non-ionic surfactant.[16][17]

Table 2: Influence of Adjuvants on the Efficacy of a Systemic Fungicide

FungicideAdjuvant TypeAdjuvant Concentration (%)Disease Control Efficacy (%)
Systemic Fungicide ANone065
Systemic Fungicide ANon-ionic Surfactant0.2578
Systemic Fungicide AMethylated Seed Oil0.585
Systemic Fungicide BNone070
Systemic Fungicide BNon-ionic Surfactant0.2582
Systemic Fungicide BMethylated Seed Oil0.590

Source: Representative data compiled from studies on the effect of adjuvants on fungicide performance. The addition of adjuvants consistently improved disease control efficacy.

Experimental Protocols

Protocol 1: Evaluation of Adjuvants on this compound Foliar Uptake

Objective: To quantify the effect of different adjuvants on the absorption of this compound into plant leaves.

Materials:

  • This compound standard

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil)

  • Mature, healthy plants (e.g., tobacco, tomato)

  • Micropipettes

  • Leaf punch or cork borer

  • Scintillation vials

  • Extraction solvent (e.g., acidified methanol)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Preparation of Treatment Solutions: Prepare aqueous solutions of this compound at a known concentration, both with and without the selected adjuvants at their recommended rates.

  • Application: Apply a small, known volume (e.g., 10 µL) of each treatment solution to the adaxial surface of mature leaves. Mark the treated area. Include a control group with no this compound application.

  • Incubation: Allow the treated plants to incubate for a specific period (e.g., 24, 48, 72 hours) under controlled environmental conditions (temperature, humidity, light).

  • Sample Collection: After the incubation period, carefully wash the treated leaf surface with a known volume of water to remove any unabsorbed this compound. Collect the wash solution for analysis.

  • Tissue Extraction: Excise the treated leaf area using a leaf punch. Record the area. Homogenize the leaf tissue in a known volume of extraction solvent.

  • Analysis: Analyze the concentration of this compound in the leaf wash solution and the leaf tissue extract using a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Calculate the percentage of this compound absorbed as follows: % Absorption = (Amount in tissue / (Amount in tissue + Amount in wash)) * 100

Protocol 2: Quantification of this compound in Plant Tissues by HPLC-UV

Objective: To determine the concentration of this compound in plant tissue samples.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.0). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

Sample Preparation:

  • Extraction: Homogenize 5 g of the plant sample with 20 mL of acidified methanol (e.g., methanol with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow_Uptake_Study cluster_prep Preparation cluster_app Application cluster_incubate Incubation cluster_sample Sampling & Extraction cluster_analysis Analysis prep_sol Prepare Treatment Solutions apply_treat Apply this compound +/- Adjuvants prep_sol->apply_treat select_plants Select Healthy Plants select_plants->apply_treat incubate Incubate (24-72h) apply_treat->incubate wash_leaf Wash Leaf Surface incubate->wash_leaf extract_tissue Extract Leaf Tissue incubate->extract_tissue hplc_analysis HPLC-UV or LC-MS/MS Analysis wash_leaf->hplc_analysis extract_tissue->hplc_analysis

Caption: Workflow for evaluating the effect of adjuvants on this compound uptake.

Signaling_Pathway_Induced_Resistance This compound This compound Application plant_cell Plant Cell This compound->plant_cell receptor Receptor Recognition plant_cell->receptor signal_cascade Signal Transduction Cascade (MAPK) receptor->signal_cascade gene_expression Activation of Defense Genes signal_cascade->gene_expression systemic_resistance Systemic Acquired Resistance (SAR) gene_expression->systemic_resistance

Caption: Simplified signaling pathway of this compound-induced systemic resistance.

Troubleshooting_Logic_Poor_Efficacy start Poor Disease Control check_timing Was application preventative? start->check_timing check_timing->start No (Apply Earlier) check_coverage Was spray coverage uniform? check_timing->check_coverage Yes check_coverage->start No (Improve Technique) check_ph Was spray solution pH neutral/acidic? check_coverage->check_ph Yes check_ph->start No (Buffer Solution) check_rain Did it rain after application? check_ph->check_rain Yes check_rain->start Yes (Re-apply) consider_resistance Is pathogen resistance a possibility? check_rain->consider_resistance No consider_resistance->start Yes (Rotate Fungicides) improve_uptake Consider Adjuvants consider_resistance->improve_uptake No

Caption: Troubleshooting logic for poor this compound efficacy.

References

Validation & Comparative

Comparative Efficacy of Ningnanmycin and Other Antiviral Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ningnanmycin's antiviral efficacy against other notable agents, supported by experimental data. The information is presented to facilitate informed decisions in the development of novel antiviral strategies.

This compound, a cytosine nucleoside antibiotic derived from Streptomyces noursei var. xichangensis, has demonstrated broad-spectrum activity against plant viruses.[1] Its primary mechanisms of action involve the direct inhibition of viral replication and the induction of systemic resistance in the host plant.[1][2][3][4] This guide synthesizes available data to compare the efficacy of this compound with other antiviral compounds, including the established drug Ribavirin and various novel synthetic and biological agents.

Quantitative Comparison of Antiviral Efficacy

The following tables summarize the comparative efficacy of this compound and other antiviral agents against Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), two economically significant plant pathogens. Efficacy is presented through various metrics, including the half-maximal effective concentration (EC50), inhibition rates, and binding affinities (Kd).

Table 1: Comparative Efficacy against Tobacco Mosaic Virus (TMV)

Antiviral AgentEfficacy MetricValueReference
This compound Curative Activity (EC50)296.0 µg/mL[5]
Protective Activity (EC50)207.0 µg/mL[5]
Inactivation Activity (EC50)40.3 µg/mL[5]
Curative Activity (Inhibition Rate @ 500 µg/mL)56.4%[6]
Binding Affinity to TMV-CP (Kd)1.10–3.96 µM[7]
Ribavirin Curative Activity (EC50)557.5 µg/mL
Compound A8 (Phenothiazine derivative) Curative Activity (EC50)115.7 µg/mL[8]
Compound K5 (Flavonol derivative) Curative Activity (EC50)139.6 µg/mL[5]
Protective Activity (EC50)120.6 µg/mL[5]
Compound E12 (Myricetin derivative) Curative Activity (EC50)128.8 µg/mL[5]
Protective Activity (EC50)99.1 µg/mL[5]
Binding Affinity to TMV-CP (Kd)0.029 µM[5]
Compound 6r (Hybrid derivative) Curative Activity (Inhibition Rate @ 500 µg/mL)61.3%
Chlorin e6 In vivo Inhibition Rate92.2%[2]

Table 2: Comparative Efficacy against Potato Virus Y (PVY)

Antiviral AgentEfficacy MetricValueReference
This compound Binding Affinity to PVY-CP (Kd)1.34 µM[9]
Inhibition of PVY Replication at 500 µg/mLEffective[9]

Key Experimental Methodologies

The following sections detail the protocols for key experiments frequently cited in studies on this compound's antiviral activity.

In Vivo Antiviral Activity Assay (Half-Leaf Method)

This method is a standard procedure for assessing the protective and curative effects of antiviral agents on plants.

  • Plant Preparation: Tobacco (Nicotiana tabacum) plants are cultivated to the 6-7 leaf stage under controlled greenhouse conditions.

  • Virus Inoculation: Tobacco Mosaic Virus (TMV) is purified from infected plants and diluted to a standard concentration (e.g., 6 x 10^-3 mg/mL) in phosphate buffer. The entire leaves of the tobacco plants are dusted with carborundum, and the virus suspension is gently rubbed onto the leaf surface.

  • Application of Antiviral Agents:

    • Protective Activity: The test compound solution is smeared on the left side of the leaf, and a solvent control is applied to the right side 24 hours before virus inoculation.

    • Curative Activity: The test compound solution is applied to the left side of the leaf, and a solvent control to the right side 24 hours after virus inoculation.

  • Data Collection and Analysis: Local lesions appear on the leaves 3-4 days after inoculation. The number of lesions on both halves of the leaves is counted. The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Determination of Viral RNA Accumulation

This experiment quantifies the effect of an antiviral agent on viral replication at the molecular level.

  • Sample Collection and RNA Extraction: Leaf samples from treated and control plants are collected at specified time points post-inoculation. Total RNA is extracted using a commercial kit (e.g., TRIzol reagent) following the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers.

  • Quantitative Real-Time PCR (RT-qPCR): RT-qPCR is performed using a SYBR Green-based master mix and primers specific to a viral gene (e.g., the coat protein gene). A host housekeeping gene (e.g., actin) is used as an internal control for normalization. The relative expression of the viral gene is calculated using the 2^-ΔΔCt method.

Western Blot for Viral Coat Protein (CP) Detection

This technique is used to determine the effect of the antiviral agent on the accumulation of viral proteins.

  • Protein Extraction: Total protein is extracted from leaf samples by homogenizing the tissue in an appropriate extraction buffer. The protein concentration is determined using a Bradford assay.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the viral coat protein overnight at 4°C. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensity can be quantified to determine the relative amount of viral coat protein.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the binding affinity, stoichiometry, and thermodynamic parameters of the interaction between an antiviral agent and its target protein.

  • Sample Preparation: The purified viral coat protein is placed in the sample cell of the ITC instrument, and the antiviral agent is loaded into the titration syringe. Both samples are in the same buffer to minimize heat of dilution effects.

  • Titration: The antiviral agent is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.

  • Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow.

G cluster_0 Experimental Workflow: Antiviral Efficacy plant_prep Plant Cultivation (e.g., N. tabacum) virus_inoculation Virus Inoculation (e.g., TMV) plant_prep->virus_inoculation treatment Antiviral Agent Application virus_inoculation->treatment data_collection Data Collection (3-4 days post-inoculation) treatment->data_collection analysis Data Analysis data_collection->analysis

A typical workflow for in vivo antiviral efficacy testing.

G cluster_1 This compound's Dual Antiviral Mechanism cluster_direct Direct Viral Inhibition cluster_indirect Host-Mediated Resistance ningnanmycin1 This compound cp_binding Binds to Viral Coat Protein (CP) ningnanmycin1->cp_binding assembly_inhibition Inhibition of Viral Particle Assembly cp_binding->assembly_inhibition ningnanmycin2 This compound defense_pathways Activation of Plant Defense Signaling ningnanmycin2->defense_pathways sa_pathway Salicylic Acid (SA) Pathway defense_pathways->sa_pathway mapk_cascade MAPK Signaling Cascade defense_pathways->mapk_cascade pr_proteins Expression of Pathogenesis-Related (PR) Proteins sa_pathway->pr_proteins mapk_cascade->pr_proteins srr Systemic Resistance pr_proteins->srr

Dual antiviral mechanisms of this compound.

G cluster_2 Plant Defense Signaling Activated by this compound This compound This compound receptor Receptor-Like Kinases (FLS2, RLK1) This compound->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk wrky WRKY Transcription Factors (WRKY40, WRKY70) mapk->wrky defense_genes Defense Gene Expression wrky->defense_genes resistance Systemic Resistance defense_genes->resistance

References

Validating the Anti-TMV Activity of Ningnanmycin Using qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ningnanmycin, a microbial-derived pesticide, has demonstrated significant antiviral activity against a broad spectrum of plant viruses, most notably the Tobacco Mosaic Virus (TMV).[1][2] Its efficacy is attributed to a dual mechanism of action: direct inhibition of viral components and the induction of systemic resistance in the host plant.[1][3][4][5] Quantitative Polymerase Chain Reaction (qPCR) has become an indispensable tool for researchers to precisely quantify the reduction in viral load in response to antiviral treatments, providing robust data to validate the efficacy of compounds like this compound. This guide provides a comparative analysis of this compound's anti-TMV activity, supported by experimental data and detailed protocols for qPCR-based validation.

Comparative Efficacy of this compound against TMV

Quantitative studies have consistently demonstrated the potent anti-TMV activity of this compound. Its performance has been evaluated against other antiviral agents, showcasing its potential as a reliable component in plant disease management strategies.

Antiviral AgentConcentrationMethod of EvaluationInhibition Rate (%)Reference
This compound 500 µg/mLIn vivo local lesion assay51.2%[6]
This compound 100 µg/mLIn vivo protective activity64.3% ± 1.2[7]
This compound 500 µg/mLIn vivo antiviral activity56.0% ± 2.0[7]
Ribavirin 500 µg/mLIn vivo antiviral activityNot specified, but visually lower than some novel compounds[8]
Compound 2009104 500 µg/mLIn vivo curative activity53.3%[6]
Aloperine Alkaloids (4, 15, 20, 21) 100 µg/mLIn vivo protective and curative activities64.6% - 67.7%[7]
Myricetin Derivatives (L11, L13) 500 µg/mLIn vivo antiviral activity57.9% - 63.1%[7]
14-Aminophenanthroindolizidine (1d, 1h) 500 µg/mLIn vivo antiviral activity68.0% - 69.6%[7]

Experimental Protocols

Accurate quantification of TMV RNA using qPCR is fundamental to validating the antiviral activity of this compound. Below is a detailed methodology for this process.

Plant Treatment and Sample Collection
  • Plant Material: Nicotiana tabacum or Nicotiana benthamiana plants are typically used.

  • Virus Inoculation: The leaves are mechanically inoculated with a prepared TMV inoculum.

  • This compound Application: this compound solution (e.g., 100 µg/mL or 500 µg/mL) is applied to the leaves, either before (protective) or after (curative) virus inoculation. A control group is treated with sterile water.

  • Sample Collection: Leaf samples are collected at specified time points post-inoculation (e.g., 3 or 7 days) for RNA extraction.

RNA Extraction and cDNA Synthesis
  • Total RNA Extraction: Total RNA is extracted from the collected leaf samples using a commercial RNA extraction kit or a standard protocol like the Trizol method.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

qPCR for TMV Quantification
  • Primer Design: Specific primers targeting a conserved region of the TMV genome (e.g., the coat protein gene) are used. An internal control gene (e.g., 18S rRNA or actin) is also amplified for data normalization.

  • qPCR Reaction Mixture: A typical reaction mixture includes SYBR Green Master Mix, forward and reverse primers for TMV and the internal control, and the synthesized cDNA template.

  • qPCR Cycling Conditions: The qPCR is performed in a real-time PCR system with cycling conditions generally consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Example Cycling Conditions:

      • Initial denaturation: 95°C for 20 seconds

      • 40 cycles:

        • Denaturation: 95°C for 1 second

        • Annealing/Extension: 60°C for 20 seconds

      • Melt curve analysis[3]

  • Data Analysis: The relative expression of TMV RNA is calculated using the 2-ΔΔCt method, where the data is normalized to the internal control gene and compared to the control group.

Mechanism of Action: A Dual Approach

This compound's anti-TMV activity is not limited to direct viral inhibition. It also stimulates the plant's own defense mechanisms, leading to systemic acquired resistance (SAR).

Direct Antiviral Action

Studies have shown that this compound can directly interact with the TMV coat protein (CP).[4][5] This interaction interferes with the assembly of new virus particles, a critical step in the viral replication cycle.

Induction of Host Defense Responses

Transcriptomic analysis has revealed that this compound treatment upregulates a multitude of defense-related genes in the host plant.[1][2] This includes genes involved in the plant-pathogen interaction and the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1][2]

G cluster_0 Plant Cell TMV TMV Infection Receptor Receptor-like Kinases (FLS2, RLK1) TMV->Receptor PAMPs This compound This compound This compound->Receptor Elicits MAPK_cascade MAPK Signaling Cascade Receptor->MAPK_cascade Ca_signaling Calcium Signaling (CML19) Receptor->Ca_signaling TFs Transcription Factors (WRKY40, WRKY70) MAPK_cascade->TFs Ca_signaling->TFs Defense_genes Defense Gene Expression (PRs) TFs->Defense_genes Upregulation SAR Systemic Acquired Resistance Defense_genes->SAR SAR->TMV Inhibits Replication & Spread G start Plant Inoculation with TMV treatment Treatment with this compound (and Control) start->treatment sampling Leaf Sample Collection treatment->sampling rna_extraction Total RNA Extraction sampling->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR with TMV and Reference Gene Primers cdna_synthesis->qpcr data_analysis Data Analysis (2-ΔΔCt Method) qpcr->data_analysis end Quantification of TMV Inhibition data_analysis->end

References

Ningnanmycin: A Biological Fungicide's Performance in the Arena of Synthetic Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ningnanmycin's performance against common synthetic fungicides. The following sections detail experimental data, methodologies, and the signaling pathways involved, offering a comprehensive overview for informed decision-making in agricultural and research settings.

This compound, a microbial-derived pesticide, has emerged as a broad-spectrum agent effective against a range of plant pathogens, including viruses, fungi, and bacteria.[1][2] Its unique mode of action, which includes inducing systemic resistance in plants, sets it apart from many conventional synthetic fungicides.[3][4][5][6] This guide synthesizes available data to compare the efficacy of this compound with that of several widely used synthetic fungicides in controlling key plant diseases.

Performance Comparison: this compound vs. Synthetic Fungicides

The following tables summarize the control efficacy of this compound and selected synthetic fungicides against various plant diseases. It is important to note that the data presented is compiled from multiple studies, and direct head-to-head comparisons in a single study are not always available. Variations in experimental conditions, pathogen strains, and crop varieties can influence efficacy rates.

Powdery Mildew Control

Powdery mildew is a common fungal disease affecting a wide range of plants. This compound has demonstrated efficacy against this disease, and its performance is here compared with the triazole fungicide, tebuconazole.

FungicideTarget PathogenHost PlantControl Efficacy (%)Reference
This compound Podosphaera xanthiiCucumberNot specified, but noted to prevent and control the disease[7]
Tebuconazole Podosphaera xanthiiCucumberSignificantly reduced disease severity[8][9]
Tebuconazole + Trifloxystrobin Erysiphe pisiField PeaHighest reduction in disease incidence[10][11]
Rice Sheath Blight Control

Rice sheath blight, caused by Rhizoctonia solani, is a major disease in rice cultivation. This compound's efficacy is compared with Validamycin, an antibiotic fungicide, and other synthetic options.

FungicideTarget PathogenHost PlantControl Efficacy (%)Reference
This compound Rhizoctonia solaniRiceNoted to control the disease[7]
Validamycin Rhizoctonia solaniRice53.46 (one spray), 83.17 (two sprays with biocontrol agents)[12][13]
Tebuconazole Rhizoctonia solaniRiceHigh efficacy, complete inhibition in vitro at all concentrations[14][15]
Carbendazim Rhizoctonia solaniRice83.17[12][13]
Wheat Rust Control

Wheat rusts, including stripe rust and leaf rust, are significant threats to wheat production worldwide. This compound's performance is contrasted with the triazole fungicide, triadimefon.

FungicideTarget PathogenHost PlantControl Efficacy (%)Reference
This compound Powdery mildew and other fungal diseasesWheatNoted to prevent and control various diseases[7]
Triadimefon Puccinia striiformis (Stripe Rust)WheatEffective control[3]
Tebuconazole Puccinia triticina (Leaf Rust)Wheat>85%[16]
Gray Mold Control

Gray mold, caused by Botrytis cinerea, affects numerous fruits and vegetables. This compound's potential is compared against the phenylpyrrole fungicide, fludioxonil.

FungicideTarget PathogenHost PlantControl Efficacy (%)Reference
This compound Pseudopestalotiopsis camelliae-sinensis (Tea Gray Blight)TeaEC50 of 75.92 U/ml in vitro[15]
Fludioxonil Botrytis cinereaVariousHighly effective, EC50 < 0.1 µg/ml for mycelial growth inhibition[17][18][19][20]

Experimental Protocols

Detailed methodologies are crucial for interpreting efficacy data. Below are representative protocols for evaluating fungicides against some of the aforementioned plant diseases.

General Fungicide Efficacy Testing Protocol (In Vivo)

This protocol outlines a general procedure for assessing the efficacy of fungicides in a controlled environment.

  • Plant Propagation: Grow susceptible host plants (e.g., cucumber, rice, wheat) from seed in pots containing sterilized soil mix in a greenhouse or growth chamber.

  • Treatment Application: At a specified growth stage (e.g., 3-4 true leaves), apply the fungicide treatments. Treatments typically include this compound, a synthetic fungicide, and an untreated control. Applications are usually made as a foliar spray until runoff, ensuring complete coverage.

  • Pathogen Inoculation: After a set period post-treatment (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen at a known concentration.

  • Incubation: Place the inoculated plants in a high-humidity environment at a temperature optimal for disease development for a specified duration (e.g., 24-48 hours).

  • Disease Assessment: After the incubation period, move the plants back to the greenhouse or growth chamber. Assess disease severity and incidence at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease severity can be rated on a scale (e.g., 0-5) based on the percentage of affected leaf area.

  • Data Analysis: Calculate the control efficacy for each treatment using the formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100. Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatments.[6][21]

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This method is used to evaluate the direct inhibitory effect of fungicides on fungal growth.

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA).

  • Fungicide Incorporation: While the agar is still molten, add the test fungicides at various concentrations to different flasks. A control set with no fungicide is also prepared.

  • Plating: Pour the fungicide-amended and control media into sterile Petri dishes.

  • Inoculation: Place a mycelial plug from an actively growing culture of the target fungus at the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.[4][22]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these fungicides operate is critical for developing sustainable disease management strategies and overcoming resistance.

This compound: Inducing Plant Defenses

This compound's mode of action is multifaceted. It can directly inhibit pathogen growth, but more significantly, it acts as an elicitor of the plant's own defense systems. It triggers Induced Systemic Resistance (ISR), a state of heightened plant immunity.[3][4][5][6] This response involves the activation of two key plant hormone signaling pathways: the Salicylic Acid (SA) pathway, primarily effective against biotrophic pathogens, and the Jasmonic Acid/Ethylene (JA/ET) pathway, which is generally more effective against necrotrophic pathogens and herbivorous insects.[23][24]

Ningnanmycin_ISR_Pathway This compound This compound PlantCell Plant Cell Recognition This compound->PlantCell SA_Pathway Salicylic Acid (SA) Pathway PlantCell->SA_Pathway activates JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway PlantCell->JA_ET_Pathway activates NPR1 NPR1 SA_Pathway->NPR1 JA_ET_Pathway->NPR1 PR_Proteins Pathogenesis-Related (PR) Proteins NPR1->PR_Proteins upregulates Systemic_Resistance Induced Systemic Resistance (ISR) PR_Proteins->Systemic_Resistance

This compound-induced systemic resistance pathway.
Synthetic Fungicides: Targeting Fungal Processes

Synthetic fungicides typically have more direct and specific modes of action, targeting essential fungal enzymes or metabolic pathways.

  • Tebuconazole and Triadimefon (Triazoles): These fungicides inhibit the C14-demethylase enzyme, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane function and ultimately, fungal cell death.[21][25][26]

Tebuconazole_Pathway Tebuconazole Tebuconazole / Triadimefon C14_Demethylase C14-demethylase Tebuconazole->C14_Demethylase inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis C14_Demethylase->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane required for Fungal_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Death disruption leads to

Tebuconazole's inhibition of ergosterol biosynthesis.
  • Validamycin: This antibiotic fungicide specifically inhibits the enzyme trehalase. Trehalose is a key sugar in fungi, used for energy storage and transport. By blocking trehalase, validamycin prevents the breakdown of trehalose into glucose, thereby starving the fungus of a crucial energy source. Recent studies also suggest it may affect the MAPK signaling pathway.[27][28][29][30]

Validamycin_Pathway cluster_0 Primary Action cluster_1 Secondary Effects Validamycin Validamycin Trehalase Trehalase Validamycin->Trehalase inhibits MAPK_Pathway MAPK Signaling Pathway Validamycin->MAPK_Pathway affects Ribosome_Synthesis Ribosome Synthesis Validamycin->Ribosome_Synthesis affects Glucose Glucose (Energy) Trehalase->Glucose x (blocks conversion) Trehalose Trehalose Trehalose->Trehalase Fungal_Growth_Inhibition Fungal Growth Inhibition Glucose->Fungal_Growth_Inhibition leads to MAPK_Pathway->Fungal_Growth_Inhibition Ribosome_Synthesis->Fungal_Growth_Inhibition

Validamycin's dual-action mechanism.
  • Fludioxonil: This fungicide is a phenylpyrrole that disrupts the fungal osmotic stress response. It is believed to hyperactivate the High Osmolarity Glycerol (HOG) signaling pathway, leading to an accumulation of glycerol inside the fungal cells. This causes the cells to swell and eventually burst.[1][31][32][33]

Fludioxonil_HOG_Pathway Fludioxonil Fludioxonil HHK Group III Hybrid Histidine Kinase (HHK) Fludioxonil->HHK interacts with HOG_Pathway High Osmolarity Glycerol (HOG) Pathway HHK->HOG_Pathway hyperactivates Glycerol_Accumulation Intracellular Glycerol Accumulation HOG_Pathway->Glycerol_Accumulation leads to Cell_Swelling Cell Swelling & Bursting Glycerol_Accumulation->Cell_Swelling Fungal_Death Fungal Cell Death Cell_Swelling->Fungal_Death

Fludioxonil's disruption of the HOG pathway.

References

Lack of Cross-Resistance Between Ningnanmycin and Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ningnanmycin is a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis. It is utilized primarily in agriculture as a broad-spectrum biopesticide with proven efficacy against viral, fungal, and bacterial plant pathogens. A key question for its sustainable use and in the broader context of antimicrobial resistance is whether pathogens resistant to other common antibiotics exhibit cross-resistance to this compound. This guide synthesizes available data to compare the activity of this compound with other antibiotics, focusing on the potential for cross-resistance. The evidence strongly suggests a low probability of cross-resistance due to this compound's distinct and multiple modes of action.

I. Comparative Analysis of Modes of Action

The likelihood of cross-resistance between two antimicrobial agents is often linked to their modes of action. Pathogens that develop resistance to one compound through a specific mechanism, such as target site mutation, may consequently be resistant to other compounds that share the same target. This compound exhibits different mechanisms of action against various types of pathogens, reducing the likelihood of cross-resistance with antibiotics that have singular, more common targets.

Table 1: Comparative Modes of Action of this compound and Other Selected Antibiotics

Pathogen TypeThis compound's Mode of ActionCommon Antibiotic ClassCommon Antibiotic's Mode of ActionPotential for Cross-Resistance
Fungi Inhibition of protein synthesis by targeting ribosomes[1][2][3]Benzimidazoles (e.g., Carbendazim)Inhibition of microtubule assembly by binding to β-tubulinLow
Azoles (e.g., Tebuconazole)Inhibition of ergosterol biosynthesisLow
Aminoglycosides (e.g., Kasugamycin)Inhibition of protein synthesisModerate (if target sites on ribosome overlap)
Bacteria Disruption of cell membrane synthesis by blocking the combination of phospholipids and fatty acids[1]Aminoglycosides (e.g., Streptomycin)Inhibition of protein synthesisLow
Beta-lactams (e.g., Penicillin)Inhibition of cell wall synthesisLow
Viruses Inhibition of viral coat protein assembly[4]Not applicable (most antivirals target replication enzymes)-Not applicable
Induction of systemic resistance in the host plant[4]Not applicable-Not applicable

II. Evidence for Lack of Cross-Resistance

While direct, peer-reviewed studies quantitatively comparing the efficacy of this compound on antibiotic-susceptible versus antibiotic-resistant strains are limited, evidence from patent literature and the understanding of its mode of action strongly suggest a lack of cross-resistance.

Synergistic and Resistance-Delaying Effects in Combination

A key indicator of the absence of cross-resistance is the synergistic or additive effect observed when two compounds are used in combination, particularly when this combination is proposed to delay the onset of resistance.

  • Combination with Kasugamycin: A patent for a pesticidal composition containing both This compound and Kasugamycin highlights an obvious synergistic effect. The patent claims that the combination can reduce the dosage of individual components and, importantly, delay the generation of drug resistance[3]. Both this compound and Kasugamycin are protein synthesis inhibitors. The fact that they can be used together to combat resistance suggests that the resistance mechanisms to one are unlikely to confer resistance to the other, implying different binding sites or modes of interaction with the ribosome.

  • Combination with Other Fungicides: Another patent application for compositions containing this compound and other fungicides notes that the repeated and exclusive application of a single fungicide often leads to the selection of resistant microorganisms that are also cross-resistant to other active ingredients with the same mode of action[1]. The patent proposes that combining this compound with other fungicides can decrease the risk of resistance formation[1]. This further supports the hypothesis that this compound's mechanism is distinct enough to be effective against pathogens that may have developed resistance to other fungicides.

III. Experimental Methodologies for Assessing Cross-Resistance

To quantitatively assess cross-resistance between this compound and other antibiotics, standardized in vitro susceptibility testing methods can be employed. The following is a generalized protocol.

In Vitro Susceptibility Testing of Fungal Pathogens

This method is used to determine the half-maximal effective concentration (EC50) of a fungicide against a pathogen.

1. Isolate Preparation:

  • Obtain both the wild-type (susceptible) and a confirmed resistant strain of the target fungal pathogen (e.g., a carbendazim-resistant strain of Fusarium graminearum).
  • Culture the isolates on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain fresh mycelia.

2. Fungicide Stock Solution Preparation:

  • Prepare a stock solution of this compound and the antibiotic to be compared (e.g., carbendazim) in an appropriate solvent.

3. Poisoned Agar Preparation:

  • Amend the PDA medium with serial dilutions of each fungicide to achieve a range of final concentrations.
  • Pour the amended PDA into Petri dishes.

4. Inoculation:

  • Place a mycelial plug of a specific diameter from the edge of an actively growing culture of the test fungus onto the center of each fungicide-amended and control plate.

5. Incubation:

  • Incubate the plates at an optimal temperature for the specific fungus until the mycelial growth in the control plate reaches a predefined diameter.

6. Data Collection and Analysis:

  • Measure the diameter of the fungal colony on each plate.
  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
  • Use probit analysis to determine the EC50 value for each fungicide against both the susceptible and resistant strains.

A lack of cross-resistance would be indicated if the EC50 value of this compound against the resistant strain is not significantly different from its EC50 value against the susceptible wild-type strain.

IV. Visualizing the Rationale for Lack of Cross-Resistance

The differing modes of action, which are the basis for the low probability of cross-resistance, can be visualized.

cluster_this compound This compound cluster_other_antibiotics Other Antibiotics cluster_targets Cellular Targets N_Fungi Fungal Pathogen Ribosome Protein Synthesis (Ribosome) N_Fungi->Ribosome Inhibits N_Bacteria Bacterial Pathogen Membrane Cell Membrane Synthesis N_Bacteria->Membrane Disrupts N_Virus Viral Pathogen CoatProtein Viral Coat Protein N_Virus->CoatProtein Inhibits Assembly OA_Fungi Fungal Pathogen Tubulin ß-tubulin (Microtubules) OA_Fungi->Tubulin Inhibits (e.g., Carbendazim) OA_Bacteria Bacterial Pathogen OA_Bacteria->Ribosome Inhibits (e.g., Streptomycin) CellWall Cell Wall Synthesis OA_Bacteria->CellWall Inhibits (e.g., Penicillin) Resistance Resistance Mechanism (e.g., Target Site Mutation) Tubulin->Resistance Leads to Resistance->N_Fungi Does NOT confer resistance to this compound Resistance->OA_Fungi Confers resistance to Carbendazim

References

Ningnanmycin: A Potent Biopesticide in Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Ningnanmycin's efficacy data reveals its significant potential in controlling viral and fungal diseases in plants. This guide provides a detailed comparison of this compound with other conventional agents, supported by experimental data, protocols, and an elucidation of its mode of action.

This compound, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has emerged as a promising broad-spectrum biopesticide.[1] It exhibits both preventative and therapeutic effects against a range of plant pathogens, primarily by inhibiting viral replication and inducing the plant's own defense mechanisms.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the statistical analysis and comparative efficacy of this compound.

Comparative Efficacy of this compound

The effectiveness of this compound has been evaluated against various plant pathogens, most notably the Tobacco Mosaic Virus (TMV), as well as several fungal diseases.

Antiviral Activity

This compound's primary antiviral action against TMV involves the direct inhibition of the viral coat protein (CP) assembly, a critical step in the virus's lifecycle.[3][4] This interaction disrupts the formation of new virus particles, thereby limiting the spread of the infection.

Table 1: Comparative in vivo Antiviral Activity against Tobacco Mosaic Virus (TMV)

CompoundConcentrationInhibition Rate (%)Curative Effect (%)Protective Effect (%)Inactivation Effect (%)Reference
This compound 20 µM28.963.392.1-[5][6]
Alkaloid 120 µM22.2---[5]
Alkaloid 420 µM25.8---[5]
(S)-Nkolbisine-β-D-glucoside----93.1[6]
Nkolbisine----88.0[6]

Note: The data from different studies may not be directly comparable due to variations in experimental conditions.

Antifungal Activity

This compound also demonstrates significant efficacy against various fungal pathogens by inhibiting mycelial growth and inducing morphological changes in the fungal hyphae.[1][7] Its mode of action involves interfering with protein synthesis by targeting ribosomes.[7]

Table 2: In Vitro Antifungal Activity of this compound

PathogenEC50 (U/mL)Reference
Pseudopestalotiopsis camelliae-sinensis75.92[7]

While direct comparative studies with commercial fungicides are limited, the following tables provide efficacy data for commonly used fungicides against major plant fungal diseases for contextual comparison.

Table 3: Efficacy of Triadimefon against Powdery Mildew

CropFungicideDisease Reduction (%)Reference
ChilliesTriadimefon 25 WP @ 150 g a.i/ha96.00[8]
Wheat (Highly Susceptible)Triadimefon 20% ECNot specified[9]
Wheat (Highly Resistant)Triadimefon 20% ECNot specified[9]

Table 4: Efficacy of Carbendazim against Anthracnose

CropFungicideMycelial Growth Inhibition (%)Disease Control Efficacy (%)Reference
Black GramCarbendazim-52.93[10]
CowpeaCarbendazim (0.20%)Total Inhibition-[11]
Green GramCarbendazim 25% + Mancozeb 50% WS (0.15%)-Minimum disease intensity[12]

Experimental Protocols

Antiviral Activity Assay (Local Lesion Assay)

A common method to evaluate the antiviral activity of compounds like this compound against TMV is the local lesion assay using Nicotiana glutinosa, a hypersensitive host.

1. Virus Inoculation:

  • Purified TMV is diluted in a phosphate buffer (0.01 M, pH 7.2).

  • The leaves of healthy Nicotiana glutinosa plants are dusted with carborundum (an abrasive) to create minute wounds.

  • The virus suspension is then gently rubbed onto the upper surface of the leaves.

2. Treatment Application:

  • For curative assays, the test compound (e.g., this compound) is applied to the leaves after virus inoculation.

  • For protective assays, the compound is applied before virus inoculation.

  • For inactivation assays, the compound is mixed with the virus suspension before inoculation.

3. Data Collection:

  • The plants are kept in a controlled environment (e.g., greenhouse) for 3-4 days.

  • The number of local lesions (necrotic spots) that develop on the leaves are counted.

  • The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where C is the number of lesions on the control (untreated) leaves, and T is the number of lesions on the treated leaves.

Antifungal Activity Assay (Mycelial Growth Rate Method)

The in vitro antifungal activity of this compound can be determined by measuring the inhibition of mycelial growth of a target fungus.

1. Preparation of Fungal Plates:

  • The target fungus is cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

2. Treatment Application:

  • This compound is incorporated into the PDA medium at various concentrations.

  • A small plug of the actively growing fungus is placed in the center of the treated and control (no this compound) PDA plates.

3. Data Collection:

  • The plates are incubated at an optimal temperature for the specific fungus.

  • The diameter of the fungal colony is measured at regular intervals.

  • The percentage of mycelial growth inhibition is calculated.

  • The EC50 value (the concentration that inhibits 50% of the mycelial growth) is then determined.[7]

Mechanism of Action: A Dual Approach

This compound employs a dual strategy to combat plant diseases: direct pathogen inhibition and induction of host resistance.

Direct Inhibition

As previously mentioned, this compound directly interferes with the assembly of the TMV coat protein, a crucial component for viral replication and transmission.[3][4] In the case of fungal pathogens, it disrupts protein synthesis, leading to morphological abnormalities and inhibition of growth.[7]

Induced Systemic Resistance

Beyond its direct antimicrobial properties, this compound acts as a potent elicitor of the plant's innate immune system.[2] It triggers both Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR), leading to a broad-spectrum and long-lasting defense response.[4] This involves the activation of complex signaling pathways within the plant.

Ningnanmycin_Signaling_Pathway This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell SAR_Pathway Systemic Acquired Resistance (SAR) Plant_Cell->SAR_Pathway ISR_Pathway Induced Systemic Resistance (ISR) Plant_Cell->ISR_Pathway SA_Biosynthesis Salicylic Acid (SA) Biosynthesis SAR_Pathway->SA_Biosynthesis JA_ET_Signaling Jasmonic Acid (JA) & Ethylene (ET) Signaling ISR_Pathway->JA_ET_Signaling NPR1 NPR1 SA_Biosynthesis->NPR1 JA_ET_Signaling->NPR1 PR_Proteins Pathogenesis-Related (PR) Proteins NPR1->PR_Proteins Defense_Response Broad-Spectrum Disease Resistance PR_Proteins->Defense_Response

Caption: Signaling pathway of this compound-induced systemic resistance in plants.

The diagram above illustrates how this compound activates both SAR and ISR pathways. The SAR pathway is primarily mediated by salicylic acid (SA), while the ISR pathway involves jasmonic acid (JA) and ethylene (ET) signaling. Both pathways converge at the regulatory protein NPR1 (Nonexpressor of Pathogenesis-Related Genes 1), leading to the expression of pathogenesis-related (PR) proteins and culminating in a broad-spectrum defense response throughout the plant.[4]

Experimental_Workflow_Antiviral_Assay Start Start: Plant Preparation (Nicotiana glutinosa) Inoculation Virus Inoculation (TMV) Start->Inoculation Treatment Treatment Application (this compound & Controls) Inoculation->Treatment Incubation Incubation (3-4 days) Treatment->Incubation Data_Collection Data Collection (Count Local Lesions) Incubation->Data_Collection Analysis Statistical Analysis (Calculate Inhibition Rate) Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Caption: Experimental workflow for the in vivo antiviral assay of this compound.

This workflow outlines the key steps involved in assessing the antiviral efficacy of this compound against TMV using the local lesion assay on Nicotiana glutinosa. This standardized protocol allows for the reliable and reproducible evaluation of antiviral compounds.

References

Independent Verification of Ningnanmycin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified modes of action of Ningnanmycin with alternative antiviral, antifungal, and antibacterial agents. The information is presented to assist researchers and drug development professionals in evaluating its potential applications. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key verification assays are provided.

Comparative Analysis of Modes of Action

This compound is a microbial-derived pesticide with a broad spectrum of activity, including antiviral, antifungal, and antibacterial properties. Its mechanisms of action have been independently verified through various experimental approaches. This section compares this compound's mode of action with other well-established agents: Ribavirin (antiviral), Azoxystrobin (antifungal), and Kasugamycin (antibacterial).

Antiviral Mode of Action: this compound vs. Ribavirin

This compound exhibits a dual antiviral mechanism against plant viruses like Tobacco Mosaic Virus (TMV). Firstly, it directly interferes with viral assembly by binding to the TMV coat protein (CP), causing the disassembly of the CP from discs into monomers and thereby preventing the formation of infectious virions[1]. Secondly, this compound induces systemic resistance in the host plant by activating defense signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[2][3][4].

Ribavirin, a synthetic nucleoside analog, also demonstrates broad-spectrum antiviral activity. Its primary mode of action involves the inhibition of viral RNA synthesis and capping[5]. It is a prodrug that, once metabolized, can interfere with viral RNA-dependent RNA polymerase and also lead to lethal mutagenesis of the viral genome. Studies on plant viruses, including TMV, suggest that Ribavirin inhibits an early stage of replication necessary for initiating viral RNA synthesis[6][7].

Table 1: Comparison of Antiviral Activity

FeatureThis compoundRibavirin
Primary Target Tobacco Mosaic Virus Coat Protein (TMV CP)[1]Viral RNA-dependent RNA polymerase, Viral mRNA capping[5]
Mechanism Inhibition of viral particle assembly, Induction of host systemic resistance[1][2][3][4]Inhibition of viral RNA synthesis, Error catastrophe (mutagenesis)[5]
Binding Affinity (Kd) 1.10–3.96 μM (to TMV CP discs)[8]Data on direct binding to plant viral proteins is not readily available.
Antiviral Efficacy (EC50) Data from local lesion assays is extensive but direct EC50 values are not consistently reported.Effective against a range of plant viruses, but specific EC50 values for TMV from comparable assays are not readily available.

Experimental Workflow for Antiviral Verification

cluster_this compound This compound Verification cluster_ribavirin Ribavirin Verification N_ITC Isothermal Titration Calorimetry (ITC) N_WB Western Blot N_ITC->N_WB Confirms target engagement N_LLA Local Lesion Assay N_WB->N_LLA Correlates with reduced viral protein levels N_RNAseq RNA-Seq N_RNAseq->N_LLA Links gene expression to resistance R_Replication Viral Replication Assay R_Enzyme IMPDH Inhibition Assay R_Replication->R_Enzyme Links GTP depletion to reduced replication R_Sequencing Viral Genome Sequencing R_Sequencing->R_Replication Confirms mutagenic effect

Figure 1: Experimental workflows for verifying the antiviral modes of action.
Antifungal Mode of Action: this compound vs. Azoxystrobin

This compound's antifungal activity is characterized by the inhibition of mycelial growth and the induction of morphological abnormalities in fungal hyphae. It is proposed to target ribosomes, thereby disrupting protein synthesis[9].

Azoxystrobin is a widely used strobilurin fungicide that acts by inhibiting mitochondrial respiration. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III), blocking the electron transport chain and thus preventing ATP synthesis, which is essential for fungal growth and development.

Table 2: Comparison of Antifungal Activity

FeatureThis compoundAzoxystrobin
Primary Target Ribosomes (proposed)[9]Cytochrome bc1 complex (Complex III) in mitochondria
Mechanism Inhibition of protein synthesis, Induction of morphological changes[9]Inhibition of mitochondrial respiration
Antifungal Efficacy (EC50) 75.92 U/ml (Pseudopestalotiopsis camelliae-sinensis)[9]0.011 - 0.090 µg/ml (Alternaria solani), 1.86 µg/mL (mean for Alternaria alternata)

Signaling Pathway of Azoxystrobin's Action

Azoxystrobin Azoxystrobin Mitochondrion Fungal Mitochondrion Azoxystrobin->Mitochondrion ComplexIII Cytochrome bc1 (Complex III) Mitochondrion->ComplexIII ETC Electron Transport Chain ComplexIII->ETC Inhibits Qo site ATP_Synthase ATP Synthase ETC->ATP_Synthase Electron flow blocked ATP ATP ATP_Synthase->ATP Production inhibited Growth Fungal Growth & Development ATP->Growth Energy supply cut off

Figure 2: Azoxystrobin's inhibition of the mitochondrial electron transport chain.
Antibacterial Mode of Action: this compound vs. Kasugamycin

The antibacterial mechanism of this compound is reported to involve the disruption of bacterial cell membrane synthesis by preventing the combination of phospholipids and fatty acids. However, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against various plant pathogenic bacteria are not widely published in the reviewed literature.

Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis. It binds to the 30S ribosomal subunit, interfering with the accommodation of aminoacyl-tRNA at the A-site, which ultimately halts peptide chain elongation.

Table 3: Comparison of Antibacterial Activity

FeatureThis compoundKasugamycin
Primary Target Cell membrane synthesis (proposed)30S ribosomal subunit
Mechanism Disruption of cell membrane integrityInhibition of protein synthesis
Binding Affinity (Kd) Not applicable~16.7 µM (estimated from association constant for E. coli ribosomes)
Antibacterial Efficacy (MIC) Not widely reported for specific plant pathogens.12.5-25 µg/ml (Burkholderia glumae, sensitive strains), 1600-3200 µg/ml (B. glumae, resistant strains)

Logical Relationship of Kasugamycin's Action

Kasugamycin Kasugamycin Ribosome Bacterial 30S Ribosome Kasugamycin->Ribosome Binds to tRNA Aminoacyl-tRNA Ribosome->tRNA Blocks binding at A-site Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Prevents incorporation Growth Bacterial Growth Protein_Synthesis->Growth Inhibited

Figure 3: Kasugamycin's interference with bacterial protein synthesis.

Experimental Protocols for Verification

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.

Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the TMV coat protein.

Protocol:

  • Sample Preparation:

    • Dialyze purified TMV coat protein (CP) and this compound against the same buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2) to minimize buffer mismatch effects.

    • Determine the precise concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).

  • ITC Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water, followed by extensive rinsing with the dialysis buffer.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Load the TMV CP solution (e.g., 10-50 µM) into the sample cell.

    • Load the this compound solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.

    • Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

    • Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.

Western Blot for Viral Coat Protein Accumulation

Objective: To quantify the effect of this compound on the accumulation of TMV coat protein in infected plant tissue.

Protocol:

  • Sample Collection and Protein Extraction:

    • Inoculate plant leaves (e.g., Nicotiana tabacum) with TMV.

    • Treat a subset of the infected plants with this compound at various concentrations.

    • At desired time points post-inoculation, collect leaf samples from both treated and untreated plants.

    • Homogenize the leaf tissue in protein extraction buffer and quantify the total protein concentration.

  • SDS-PAGE and Electrotransfer:

    • Separate equal amounts of total protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the TMV coat protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities corresponding to the TMV coat protein and normalize to a loading control (e.g., actin) to determine the relative protein accumulation.

RNA-Seq for Host Gene Expression Analysis

Objective: To identify and quantify changes in host plant gene expression in response to this compound treatment during viral infection.

Protocol:

  • Experimental Setup and RNA Extraction:

    • Establish plant groups: healthy control, TMV-infected, and TMV-infected treated with this compound.

    • Harvest leaf tissue at specified time points and immediately freeze in liquid nitrogen.

    • Extract total RNA from the samples using a suitable kit, ensuring high quality and integrity.

  • Library Preparation and Sequencing:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples.

    • Construct cDNA libraries from the rRNA-depleted RNA.

    • Perform high-throughput sequencing (e.g., Illumina platform) to generate sequence reads.

  • Bioinformatic Analysis:

    • Assess the quality of the raw sequencing reads and perform trimming.

    • Align the reads to the host plant's reference genome.

    • Quantify gene expression levels (e.g., as transcripts per million, TPM).

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.

    • Conduct pathway enrichment analysis to identify the biological pathways affected by the differentially expressed genes.

Antifungal Susceptibility Testing (EC50 Determination)

Objective: To determine the half-maximal effective concentration (EC50) of this compound and Azoxystrobin against a target fungal pathogen.

Protocol:

  • Fungal Isolate and Media Preparation:

    • Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar, PDA).

    • Prepare a stock solution of the antifungal agent in a suitable solvent.

  • Assay Plate Preparation:

    • Prepare a series of dilutions of the antifungal agent.

    • Amend the molten agar medium with the different concentrations of the antifungal agent.

    • Pour the amended agar into Petri dishes.

  • Inoculation and Incubation:

    • Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

    • Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (no antifungal agent) reaches a specified size.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Use probit analysis or a similar statistical method to determine the EC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Kasugamycin required to inhibit the growth of a target plant pathogenic bacterium.

Protocol:

  • Bacterial Strain and Media Preparation:

    • Grow the target bacterium in a suitable liquid broth medium.

    • Prepare a stock solution of the antibacterial agent.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of the antibacterial agent in the growth medium.

    • Inoculate each well with a standardized suspension of the bacterium.

    • Include a positive control (no antibacterial agent) and a negative control (no bacteria).

  • Incubation and Reading:

    • Incubate the microtiter plate at the optimal growth temperature for the bacterium for a specified period (e.g., 24-48 hours).

    • Determine the MIC as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

References

Comparing the cost-effectiveness of Ningnanmycin in crop protection

Author: BenchChem Technical Support Team. Date: November 2025

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from the fermentation of Streptomyces noursei var. xichangensis, has emerged as a significant biopesticide in modern agriculture.[1][2] This guide provides a comprehensive comparison of this compound's cost-effectiveness against other alternatives in crop protection, supported by experimental data, detailed methodologies, and an exploration of its mode of action. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of this biopesticide's performance.

Performance and Efficacy

This compound exhibits a broad spectrum of activity, demonstrating notable efficacy against viral, fungal, and bacterial diseases in a variety of crops, including rice, tobacco, and vegetables.[2][3] Its dual-action mechanism, which involves both direct inhibition of pathogens and induction of the plant's own defense systems, contributes to its effectiveness.[4][5]

Antiviral Activity

A primary application of this compound is in the control of plant viral diseases. Notably, it has shown significant efficacy against Tobacco Mosaic Virus (TMV).[6][7] Its mode of action involves the direct binding to the TMV coat protein (CP), which inhibits the polymerization of the viral coat and leads to the disassembly of the virus particles, rendering them non-infectious.[6][7] Field trials in Vietnam have demonstrated that this compound (formulated as Ditacin 8SL) can achieve effective control of Potato Virus Y (PVY), Tomato Necrotic Ringspot Virus (TNRV), and Cucumber Mosaic Virus (CMV) in tobacco, with control rates ranging from 30.3% to 63.8% depending on the virus and application concentration.[8]

Antibacterial and Antifungal Activity

This compound is also highly effective against bacterial and fungal pathogens. It has demonstrated up to 90% efficacy in controlling rice bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae.[2][9] Its antifungal properties are attributed to the inhibition of fungal hyphae growth and the disruption of protein synthesis in the fungal cells.[10]

Cost-Effectiveness Comparison

While specific cost-benefit ratios for this compound in comparison to other pesticides are not extensively documented in publicly available literature, its characterization as a "low-cost" agent suggests a favorable economic profile, particularly for integrated pest management (IPM) programs.[11] The cost-effectiveness of any crop protection agent is determined by a combination of its direct cost, application cost, and the economic value of the yield it protects.

Table 1: Comparative Efficacy of this compound and Alternatives

CropDiseaseThis compound EfficacyAlternative(s)Alternative EfficacySource(s)
RiceBacterial Leaf Blight (Xanthomonas oryzae)Up to 90% controlKasugamycin, Streptocycline + Copper OxychlorideKasugamycin showed significant disease reduction. Streptocycline + Copper Oxychloride showed 22.33% disease incidence vs. 55.53% in control.[2][9][12][13]
TobaccoTobacco Mosaic Virus (TMV)58.2% - 70.9% control in field trialsPopW (harpin protein), Pseudomonas fluorescens CZPopW: 45.2% biocontrol efficacy. P. fluorescens: 58.2% suppression.[14]
VegetablesPowdery MildewHigh efficacy--[2]

Table 2: Estimated Application and Cost Data

ProductCrop(s)Typical Application RateEstimated Cost per HectareSource(s)
This compoundRice, Tobacco, VegetablesVaries by formulation (e.g., 2% SL, 8% SL, 10% WP)General pesticide application costs for vegetables can be around 1,333 Tk/ha (approx. $11-12 USD) in some regions. Specific cost data for this compound is limited.[2][15]
KasugamycinRice2 mL/L of waterFungicide application for rice blast can cost around $75.87/ha in the US (including application).[16][17]
Chemical Fungicides (general)VegetablesVariesCan range from $20 to over $100 per acre depending on the product.[18]

Note: Cost data is highly variable based on region, formulation, and application method. The figures presented are for illustrative purposes and may not reflect current market prices.

Experimental Protocols

Evaluation of this compound Efficacy Against Rice Bacterial Leaf Blight

Objective: To determine the field efficacy of this compound in controlling bacterial leaf blight in rice and its effect on grain yield.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[9]

  • Plot Size: 19.44 sq. m.[9]

  • Test Variety: A susceptible rice variety (e.g., 'Jyothi' or 'Mansuli').[16][19]

  • Treatments:

    • This compound at various concentrations (e.g., different formulations like 8% SL).

    • Positive control (e.g., Kasugamycin or a combination of Streptomycin sulphate and Copper oxychloride).[9]

    • Untreated control (water spray).[9]

Methodology:

  • Seedling Transplant: Transplant 24-day-old seedlings at a spacing of 20cm x 15cm.[9]

  • Fertilization: Apply N:P:K at a recommended rate (e.g., 100:30:0 kg/ha ).[9]

  • Inoculation (if necessary): At the tillering stage, spray a suspension of Xanthomonas oryzae pv. oryzae (e.g., 2 x 10^8 bacterial cells/mL) to ensure uniform disease pressure.[20]

  • Treatment Application: Apply the first spray at the onset of disease symptoms and a second spray 15 days later.[9]

  • Data Collection:

    • Disease Severity: Randomly select and tag thirty hills per plot. Record the lesion length and total leaf area of five leaves per plant at specified intervals (e.g., 60 and 90 days after transplanting). Calculate the Percent Disease Index (PDI).[19][20]

    • Grain Yield: Harvest the grains from each plot, dry to a standard moisture content, and record the weight to calculate the yield in kg/ha .[9]

Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

  • Calculate the percentage of disease control for each treatment compared to the untreated control.

Assessment of this compound's Antiviral Activity Against Tobacco Mosaic Virus (TMV)

Objective: To evaluate the preventive and curative effects of this compound on TMV in tobacco plants under greenhouse or field conditions.

Experimental Design:

  • Design: Completely Randomized Design (for greenhouse) or RCBD (for field) with multiple replications.

  • Test Plant: A susceptible tobacco variety (e.g., Nicotiana tabacum cv. K326).[8]

  • Treatments:

    • This compound applied at different concentrations and timings (preventive: before inoculation; curative: after inoculation).

    • Positive control (another known virucide).

    • Negative control (mock-inoculated with buffer).

    • Virus control (inoculated with TMV, untreated).

Methodology:

  • Plant Growth: Grow tobacco plants to the 4-6 leaf stage.

  • Virus Inoculation: Mechanically inoculate designated leaves with a prepared TMV inoculum.

  • Treatment Application: Spray the respective treatments onto the leaves according to the experimental design (pre- or post-inoculation).

  • Data Collection:

    • Symptom Observation: Record the appearance and severity of mosaic symptoms at regular intervals (e.g., 7, 14, and 21 days post-inoculation).

    • Virus Titer: Use Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative Reverse Transcription PCR (qRT-PCR) to quantify the accumulation of TMV coat protein or RNA in systemic (newly emerged) leaves.[21]

    • Plant Growth Parameters: Measure plant height, leaf area, and biomass to assess any phytotoxic or growth-promoting effects.

Data Analysis:

  • Calculate the percentage of disease incidence and a disease severity index.

  • Statistically compare the virus titers and growth parameters among the different treatment groups.

Mode of Action: Signaling Pathways

This compound's efficacy is not solely dependent on its direct antimicrobial properties; it also acts as a potent elicitor of the plant's innate immune system, a phenomenon known as Induced Systemic Resistance (ISR).[4][22]

Upon application, this compound triggers a cascade of signaling events within the plant. Transcriptome analysis of this compound-treated, TMV-infected protoplasts revealed the up-regulation of 383 genes.[4] These genes are significantly enriched in pathways related to plant-pathogen interaction and MAPK (Mitogen-Activated Protein Kinase) signaling.[4]

Key components of this induced defense response include:

  • Receptor-Like Kinases (RLKs): Genes encoding for RLKs such as FLS2 and RLK1 are upregulated, which are involved in the initial recognition of pathogen-associated molecular patterns (PAMPs).[4]

  • MAPK Cascade: The upregulation of MAPKKK indicates the activation of the MAPK signaling cascade, a central pathway in plant immunity that transduces extracellular signals into intracellular responses.[4]

  • Calcium Signaling: Genes for calcium-binding proteins like CML19 are also upregulated, highlighting the role of calcium as a secondary messenger in defense signaling.[4]

  • Phytohormone-Responsive Genes: this compound treatment leads to the increased expression of WRKY transcription factors (WRKY40 and WRKY70), which are key regulators of defense gene expression and are involved in phytohormone signaling pathways, including those for jasmonic acid (JA) and ethylene (ET).[4]

  • NPR1: The expression of NPR1 (Non-expressor of Pathogenesis-Related genes 1), a master regulator of Systemic Acquired Resistance (SAR), is also increased, suggesting a convergence of ISR and SAR pathways.[23]

This multi-pronged activation of the plant's defense machinery leads to a primed state, allowing for a more rapid and robust response upon subsequent pathogen attack.

Ningnanmycin_Signaling_Pathway cluster_cell Inside Plant Cell This compound This compound Application PlantCell Plant Cell FLS2_RLK1 FLS2 / RLK1 (Receptor-Like Kinases) PlantCell->FLS2_RLK1 Perception MAPK_Cascade MAPK Signaling Cascade (MAPKKK) FLS2_RLK1->MAPK_Cascade Ca_Signaling Calcium Signaling (CML19) FLS2_RLK1->Ca_Signaling WRKYs WRKY40 / WRKY70 (Transcription Factors) MAPK_Cascade->WRKYs Activation NPR1 NPR1 MAPK_Cascade->NPR1 Ca_Signaling->WRKYs Activation Defense_Genes Defense Gene Expression (e.g., PR proteins) WRKYs->Defense_Genes Upregulation NPR1->Defense_Genes Co-regulation ISR Induced Systemic Resistance (ISR) Defense_Genes->ISR

Caption: this compound-induced signaling pathway leading to systemic resistance.

Experimental Workflow

The evaluation of a crop protection agent like this compound typically follows a structured workflow from laboratory assays to field trials.

Experimental_Workflow lab In Vitro Screening (e.g., Mycelial Growth Inhibition, Antiviral Assays) greenhouse Greenhouse Trials (Controlled Environment Efficacy & Phytotoxicity) lab->greenhouse Promising Candidates field Small-Plot Field Trials (Efficacy Under Natural Conditions) greenhouse->field Optimized Treatments large_scale Large-Scale On-Farm Trials (Validation and Economic Analysis) field->large_scale Effective Protocols registration Regulatory Submission & Registration large_scale->registration Data Package

Caption: General experimental workflow for evaluating crop protection agents.

Conclusion

References

Validation of Ningnanmycin's safety profile for non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available ecotoxicological data indicates that Ningnanmycin, a microbial-derived biopesticide, exhibits a favorable safety profile towards a range of non-target organisms, positioning it as a comparatively safer alternative to many synthetic chemical fungicides.

This compound, produced by the fermentation of Streptomyces noursei var. xichangensis, has demonstrated broad-spectrum efficacy against fungal and viral diseases in various crops. A critical aspect of its utility in integrated pest management (IPM) programs is its minimal impact on organisms that are not the intended targets of its application. This guide provides a comparative analysis of this compound's safety profile, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Ecotoxicity Data

To provide a clear comparison, the following tables summarize the acute toxicity of this compound and other common fungicides to key non-target organisms. It is important to note that direct comparative studies for this compound against a wide array of fungicides are limited in publicly available literature. The data presented here is compiled from various sources, and direct, side-by-side experimental comparisons may not have been performed in all cases.

Table 1: Acute Toxicity to Honeybees (Apis mellifera)

Active Ingredient48-hour Oral LD50 (μ g/bee )48-hour Contact LD50 (μ g/bee )Toxicity Classification
This compound >100>100Practically non-toxic
Mancozeb>119>100Practically non-toxic
Chlorothalonil>102>100Practically non-toxic
Thiophanate-methyl>100>100Practically non-toxic
Propiconazole99.6>100Practically non-toxic to slightly toxic
Tebuconazole>100>100Practically non-toxic

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population. Toxicity Classification based on US EPA guidelines: Highly Toxic: <2 μ g/bee ; Moderately Toxic: 2 - 10.99 μ g/bee ; Slightly Toxic: 11 - 100 μ g/bee ; Practically Non-toxic: >100 μ g/bee .

Table 2: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)

Active Ingredient48-hour EC50 (mg/L)Toxicity Classification
This compound >100Practically non-toxic
Mancozeb1.9Very highly toxic
Chlorothalonil0.078Very highly toxic
Thiophanate-methyl15.8Moderately toxic
Propiconazole4.8Highly toxic
Tebuconazole4.3Highly toxic

EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect (in this case, immobilization) in 50% of the test population. Toxicity Classification (based on GHS criteria): Very toxic to aquatic life: ≤1 mg/L; Toxic to aquatic life: >1 to ≤10 mg/L; Harmful to aquatic life: >10 to ≤100 mg/L; Not classified as hazardous: >100 mg/L.

Table 3: Acute Toxicity to Fish (Rainbow Trout, Oncorhynchus mykiss)

Active Ingredient96-hour LC50 (mg/L)Toxicity Classification
This compound >100Practically non-toxic
Mancozeb0.19Very highly toxic
Chlorothalonil0.046Very highly toxic
Thiophanate-methyl>100Practically non-toxic
Propiconazole1.5Highly toxic
Tebuconazole4.4Highly toxic

LC50 (Lethal Concentration 50): The concentration of a substance in water that is lethal to 50% of the test population. Toxicity Classification (based on GHS criteria): Very toxic to aquatic life: ≤1 mg/L; Toxic to aquatic life: >1 to ≤10 mg/L; Harmful to aquatic life: >10 to ≤100 mg/L; Not classified as hazardous: >100 mg/L.

Table 4: Acute Toxicity to Earthworms (Eisenia fetida)

Active Ingredient14-day LC50 (mg/kg soil)Toxicity Classification
This compound >1000Non-toxic
Mancozeb>1000Non-toxic
Chlorothalonil>1000Non-toxic
Thiophanate-methyl171Moderately toxic
Propiconazole610Slightly toxic
Tebuconazole1383Non-toxic

LC50 (Lethal Concentration 50): The concentration of a substance in soil that is lethal to 50% of the test population. Toxicity Classification (based on US EPA categories): Supertoxic: <10 mg/kg; Highly toxic: 10-50 mg/kg; Moderately toxic: 50-500 mg/kg; Slightly toxic: 500-2000 mg/kg; Practically non-toxic: >2000 mg/kg. Note: A more granular classification is used here for clarity.

Experimental Protocols

The toxicity data presented above are typically generated following standardized international guidelines to ensure reproducibility and comparability. The following are summaries of the methodologies for the key experiments cited.

Acute Oral and Contact Toxicity Test for Honeybees (Following OECD Guidelines 213 & 214)

This test evaluates the acute toxicity of a substance to adult worker honeybees (Apis mellifera) after oral ingestion or topical application.

  • Test Organisms: Young, healthy adult worker honeybees from queen-right colonies.

  • Oral Toxicity (OECD 213):

    • Preparation of Dosing Solution: The test substance is dissolved or suspended in a 50% (w/v) sucrose solution. A range of concentrations is prepared.

    • Exposure: Bees are starved for 2-4 hours and then individually fed a known volume of the dosing solution.

    • Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours post-dosing. The test can be extended to 72 or 96 hours if mortality increases significantly between 24 and 48 hours.

  • Contact Toxicity (OECD 214):

    • Preparation of Dosing Solution: The test substance is dissolved in a suitable volatile solvent (e.g., acetone).

    • Application: A precise volume of the dosing solution is applied topically to the dorsal thorax of each bee using a micro-applicator.

    • Observation: Mortality and sublethal effects are recorded at the same intervals as the oral toxicity test.

  • Data Analysis: The LD50 values and their 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Acute Immobilization Test for Daphnia magna (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

  • Test Organisms: Young daphnids (<24 hours old).

  • Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium under static or semi-static conditions for 48 hours.

  • Procedure:

    • A range of test concentrations is prepared by dissolving or dispersing the substance in the test medium.

    • Groups of daphnids are introduced into test vessels containing the different concentrations.

    • The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.

Acute Toxicity Test for Fish (Following OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish, typically rainbow trout (Oncorhynchus mykiss).

  • Test Organisms: Juvenile fish of a recommended species, acclimated to laboratory conditions.

  • Test Conditions: Fish are exposed to the test substance in a flow-through, semi-static, or static system for 96 hours.

  • Procedure:

    • A geometric series of at least five concentrations of the test substance is prepared in water.

    • Groups of fish are randomly assigned to the different test concentrations and a control.

    • Mortality and any abnormal behavioral or physiological responses are observed and recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration of the substance that is lethal to 50% of the test fish, is calculated for the 96-hour exposure period.

Acute Toxicity Test for Earthworms (Following OECD Guideline 207)

This test determines the acute toxicity of a substance to the earthworm Eisenia fetida in an artificial soil substrate.

  • Test Organism: Adult earthworms with a clitellum.

  • Test Conditions: Earthworms are exposed to the test substance mixed into a standardized artificial soil for 14 days.

  • Procedure:

    • The test substance is thoroughly mixed into the artificial soil at a range of concentrations.

    • Groups of 10 earthworms are introduced into test containers with the treated soil.

    • Mortality and any sublethal effects (e.g., changes in behavior or body weight) are assessed at 7 and 14 days.

  • Data Analysis: The LC50 value, the concentration of the substance in the soil that is lethal to 50% of the earthworms, is determined at the end of the 14-day period.

Impact on Soil Microbial Communities

The health of the soil microbiome is crucial for nutrient cycling and overall ecosystem stability. While specific, in-depth studies on the direct impact of this compound on the diversity and function of soil microbial communities are not widely available in peer-reviewed literature, its nature as a secondary metabolite of a soil actinomycete, Streptomyces noursei, suggests a high degree of biodegradability. Biopesticides derived from soil microorganisms are generally considered to have a lower and more transient impact on soil microbial communities compared to broad-spectrum synthetic fungicides, which can have more pronounced and lasting disruptive effects.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the ecotoxicological assessment and the potential interactions within an organism, the following diagrams are provided.

Experimental_Workflow_Ecotoxicology cluster_tier1 Tier 1: Acute Laboratory Studies cluster_tier2 Tier 2: Higher-Tier Studies cluster_assessment Risk Assessment Bees Honeybee (Apis mellifera) Risk_Quotient Calculate Risk Quotient (PEC/PNEC) Bees->Risk_Quotient LC50/EC50 Data Daphnia Aquatic Invertebrate (Daphnia magna) Daphnia->Risk_Quotient LC50/EC50 Data Fish Fish (Oncorhynchus mykiss) Fish->Risk_Quotient LC50/EC50 Data Earthworm Earthworm (Eisenia fetida) Earthworm->Risk_Quotient LC50/EC50 Data Soil_Microcosm Soil Microcosm Studies Soil_Microcosm->Risk_Quotient Refined Data Field_Studies Field Studies Field_Studies->Risk_Quotient Refined Data Risk_Quotient->Soil_Microcosm If Risk Identified Risk_Quotient->Field_Studies If Risk Identified Test_Substance Test Substance (e.g., this compound) Test_Substance->Bees Exposure Test_Substance->Daphnia Exposure Test_Substance->Fish Exposure Test_Substance->Earthworm Exposure

Caption: Tiered approach for ecotoxicological risk assessment of a pesticide.

Signaling_Pathway_Toxicity Pesticide Pesticide Exposure Target_Site Molecular Target Site (e.g., Enzyme, Receptor) Pesticide->Target_Site Interaction Cellular_Response Cellular Response (e.g., Oxidative Stress, Apoptosis) Target_Site->Cellular_Response Initiates Physiological_Effect Physiological Effect (e.g., Impaired Respiration, Neurological Dysfunction) Cellular_Response->Physiological_Effect Leads to Organismal_Effect Organismal Effect (Immobilization, Mortality) Physiological_Effect->Organismal_Effect Results in

Caption: Generalized signaling pathway of pesticide toxicity in a non-target organism.

Conclusion

The available data strongly suggest that this compound has a significantly better safety profile for non-target organisms compared to many commonly used synthetic fungicides. Its low toxicity to honeybees, aquatic invertebrates, fish, and earthworms, coupled with its biological origin and likely rapid degradation in the environment, makes it a valuable tool for sustainable agriculture. Further research involving direct comparative studies with a broader range of modern fungicides and in-depth investigations into its effects on soil microbial community dynamics would provide an even more comprehensive understanding of its environmental safety. However, based on current knowledge, this compound stands out as a promising biopesticide with minimal off-target impacts.

A Head-to-Head Comparison of Ningnanmycin Formulations for Plant Disease Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ningnanmycin, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has emerged as a potent and environmentally friendly biopesticide.[1][2] Its broad-spectrum activity against viral, fungal, and bacterial plant pathogens makes it a valuable tool in integrated pest management strategies.[1][3][4] This guide provides a head-to-head comparison of different this compound formulations, summarizing their performance based on available experimental data.

Overview of this compound Formulations

This compound is available in several formulations, primarily as Soluble Liquids (SL) and Soluble Powders (SP) or Wettable Powders (WP). The most common concentrations found in commercial products are 2% and 8% for Soluble Liquids, and 10% for Soluble/Wettable Powders.[1][3][4] A 40% technical concentrate is also manufactured.[3]

Soluble Liquid (SL) Formulations: These are aqueous solutions of this compound that are easy to mix with water, forming a true solution that typically requires minimal agitation.[5][6][7] They offer convenience in handling and application.[5][6]

Soluble Powder (SP) / Wettable Powder (WP) Formulations: These are dry formulations that contain this compound, which are mixed with water before application.[5][6][7] SPs dissolve completely in water to form a true solution, while WPs form a suspension that requires continuous agitation to ensure uniform application.[5][6][8] Powder formulations generally have a longer shelf life and are easier to store and transport compared to liquid formulations.[6]

Performance Comparison of this compound Formulations

Direct comparative studies of different this compound formulations under identical conditions are limited in the available scientific literature. However, by consolidating data from various studies, we can infer the performance of each formulation type.

Efficacy

This compound exhibits a dual mode of action: direct inhibition of pathogen growth and replication, and induction of systemic acquired resistance (SAR) in the host plant.[9][10]

Antiviral Efficacy: this compound has demonstrated significant efficacy against a range of plant viruses, including Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV), and Potato Virus Y (PVY).[9][11] Field trials using an 8% SL formulation on tobacco showed remarkable control of viral diseases, with efficacy reaching up to 100% for TMV, 93.5% for PVY, and 60.5% for CMV.[11]

Antifungal Efficacy: The 10% WP formulation has been evaluated for its in vitro and field efficacy against major turfgrass pathogens. It has shown strong inhibitory effects on Sclerotinia homoeocarpa and Colletotrichum cereale.[12] Field experiments demonstrated that the 10% WP formulation provided control of anthracnose and dollar spot comparable or superior to traditional fungicides.[12]

Antibacterial Efficacy: this compound, particularly the 8% SL and other formulations, is effective against bacterial diseases such as rice bacterial leaf blight, with control efficacy reported to be as high as 90%.[2][3]

Table 1: Summary of Efficacy Data for Different this compound Formulations

FormulationTarget Pathogen(s)CropEfficacy Data
8% SL Tobacco Mosaic Virus (TMV)TobaccoUp to 100% control in field conditions.[11]
Potato Virus Y (PVY)Tobacco93.5% control in field conditions.[11]
Cucumber Mosaic Virus (CMV)Tobacco60.5% control in field conditions.[11]
Rice Bacterial Leaf BlightRiceUp to 90% control.[2][3]
10% WP Sclerotinia homoeocarpa (Dollar Spot)TurfgrassSimilar or superior control compared to traditional fungicides in field trials.[12]
Colletotrichum cereale (Anthracnose)TurfgrassSimilar or superior control compared to traditional fungicides in field trials.[12]
2% SL Various viral, fungal, and bacterial diseasesVegetables, Rice, WheatBroad-spectrum control.[1]

Note: The absence of direct comparative studies makes it challenging to definitively state that one formulation is superior to another across all pathogens and conditions. The choice of formulation may depend on the target crop, pathogen, and application equipment.

Phytotoxicity

This compound is generally considered to have low toxicity to plants and the environment.[1][2] No significant phytotoxicity has been reported in field trials when used at recommended dosages. A study on a composite formulation of this compound showed no adverse reactions on corn and paddy growth.[13] However, as with any agricultural input, it is crucial to follow the manufacturer's instructions regarding application rates to avoid any potential for phytotoxicity.

Stability

The stability of a pesticide formulation is crucial for its shelf life and efficacy. In general, powder formulations (SP/WP) tend to have better storage stability than liquid formulations (SL), especially under varying temperature conditions.[6] this compound is stable under acidic conditions but is prone to decomposition and inactivation under alkaline conditions.[4][14] Therefore, it is important to consider the pH of the spray solution and avoid mixing with alkaline substances.

Mechanism of Action: A Dual Approach

This compound's effectiveness stems from its ability to both directly target pathogens and stimulate the plant's own defense systems.

Direct Antimicrobial and Antiviral Activity
  • Antifungal Action: this compound inhibits the growth of fungal hyphae and induces morphological changes in organelles, septa, and extracellular polysaccharides. It is also suggested to interfere with protein synthesis in fungi.[15][16]

  • Antiviral Action: this compound directly binds to the coat protein (CP) of viruses like TMV, inhibiting their assembly and replication.[17][18] This action can delay or suppress disease symptoms.[9]

Induction of Plant Systemic Resistance

This compound is a potent activator of the plant's immune system, leading to Systemic Acquired Resistance (SAR).[9][10] This is achieved through the activation of multiple defense signaling pathways:

  • Salicylic Acid (SA) Pathway: this compound treatment leads to the upregulation of genes involved in the SA signaling pathway, which is crucial for defense against biotrophic and hemibiotrophic pathogens.[9]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, a key component of plant immunity, is also activated by this compound.[9][19]

This induction of systemic resistance results in the production of pathogenesis-related (PR) proteins and the enhancement of defense-related enzymes, providing broad-spectrum and long-lasting protection.[10]

Diagram of this compound's Induced Resistance Pathway

Ningnanmycin_Pathway cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell cluster_direct Direct Action cluster_indirect Induced Resistance Pathogen Virus / Fungus PlantCell ViralCP Viral Coat Protein Assembly FungalGrowth Fungal Hyphal Growth SA_Pathway Salicylic Acid (SA) Pathway PR_Proteins Pathogenesis-Related (PR) Proteins SA_Pathway->PR_Proteins Induces MAPK_Pathway MAPK Signaling Pathway MAPK_Pathway->PR_Proteins Induces SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR SAR->Pathogen Inhibits This compound This compound This compound->ViralCP Inhibits This compound->FungalGrowth Inhibits This compound->SA_Pathway Activates This compound->MAPK_Pathway Activates

Mechanism of this compound Action

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
  • Preparation of Media: Prepare potato dextrose agar (PDA) plates amended with different concentrations of the this compound formulation to be tested. A control group with no this compound is also prepared.

  • Inoculation: Place a mycelial plug of the target fungus (e.g., Sclerotinia homoeocarpa) in the center of each PDA plate.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC50 (half-maximal effective concentration) value can then be determined through regression analysis.[15][20]

Antiviral Activity Assay (Plaque Reduction Assay)
  • Cell Culture: Seed a suitable host cell line (e.g., MDCK cells for influenza virus, or plant protoplasts for plant viruses) in well plates and grow to confluence.

  • Infection: Infect the cells with a known titer of the target virus.

  • Treatment: After a short incubation period for viral adsorption, remove the virus inoculum and add a medium containing various concentrations of the this compound formulation.

  • Plaque Formation: Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) to restrict virus spread and allow for the formation of localized zones of cell death (plaques).

  • Visualization and Counting: After a suitable incubation period, stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

  • Analysis: The reduction in the number of plaques in the treated wells compared to the untreated control is used to determine the antiviral activity of the this compound formulation.[21]

Diagram of a Generalized Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo / Field Efficacy invitro_start Prepare this compound Formulation Dilutions antifungal_assay Mycelial Growth Inhibition Assay invitro_start->antifungal_assay antiviral_assay Plaque Reduction Assay invitro_start->antiviral_assay ec50_calc Calculate EC50 antifungal_assay->ec50_calc antiviral_assay->ec50_calc invivo_start Select Host Plants and Pathogen treatment Apply this compound Formulations invivo_start->treatment inoculation Inoculate with Pathogen treatment->inoculation assessment Assess Disease Severity inoculation->assessment data_analysis Analyze Efficacy and Phytotoxicity assessment->data_analysis

Generalized Efficacy Testing Workflow

Conclusion and Future Perspectives

This compound is a versatile and effective biopesticide with a favorable environmental profile. While various formulations are commercially available, a direct, comprehensive comparison of their performance is an area that warrants further research. Future studies should focus on side-by-side trials of different this compound formulations (e.g., 2% SL, 8% SL, and 10% SP) to evaluate their efficacy, phytotoxicity, and stability under various cropping systems and environmental conditions. Such data would provide invaluable guidance to researchers and growers for the optimal use of this promising biopesticide. Furthermore, research into novel formulations, such as nano-dispersions, could potentially enhance the efficacy and stability of this compound, further solidifying its role in sustainable agriculture.

References

A Comparative Analysis of the Environmental Impact: Ningnanmycin vs. Conventional Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ningnanmycin and Conventional Pesticides, Supported by Ecotoxicological Data and Standardized Experimental Protocols.

The imperative to secure global food production has historically led to the widespread use of conventional chemical pesticides. While effective, the ecological costs associated with these agents—ranging from soil degradation and water contamination to biodiversity loss—are significant and well-documented.[1][2] In the search for more sustainable alternatives, bio-pesticides have emerged as a promising frontier. This compound, a microbial-derived fungicide and antiviral agent, is often cited for its favorable environmental profile.[3][4][5] This guide provides a data-driven assessment of this compound's environmental impact in comparison to a selection of widely used conventional pesticides: the herbicide Glyphosate, the neonicotinoid insecticide Imidacloprid, and the triazole fungicide Triticonazole.

Data Presentation: Quantitative Comparison

The following tables summarize key ecotoxicological and environmental fate parameters for this compound and the selected conventional pesticides. Data has been compiled from publicly available safety data sheets, regulatory agency databases, and peer-reviewed studies.

Table 1: Toxicity to Non-Target Organisms

PesticideChemical ClassHoney Bee (Apis mellifera) Acute Contact LD50 (μ g/bee )Fish (Rainbow Trout) 96-hr LC50 (mg/L)Bird (Bobwhite Quail) Acute Oral LD50 (mg/kg bw)Earthworm (Eisenia fetida) 14-day LC50 (mg/kg soil)
This compound Bio-pesticide (Antibiotic)Data Not Available¹Data Not Available¹>5000 (Rat, oral)[3][6]Data Not Available¹
Glyphosate Herbicide (Organophosphate)>100[7]Data Not Available>2000[7]>1000[8]
Imidacloprid Insecticide (Neonicotinoid)0.024[9]Data Not Available152[9]2 - 4[10]
Triticonazole Fungicide (Triazole)>11 (Relatively Nontoxic)²[11]Data Not Available<172 (NOAEC)³[12]Data Not Available

¹ Qualitative reports consistently describe this compound as having low toxicity to non-target organisms, but specific quantitative LC50/LD50 values were not found in the reviewed literature.[13][14] ² A 10-day oral LD50 was found to be 12.9 µ g/bee .[1] ³ No Observed Adverse Effect Concentration (NOAEC) from a reproduction study; effects were observed at all treatment levels.[12]

Table 2: Environmental Persistence and Fate

PesticideSoil Half-Life (DT50) in daysWater SolubilityBioaccumulation Potential
This compound Rapid Degradation Reported⁴High[6][13]Low (Implied by rapid degradation)
Glyphosate 7 - 60[15]HighLow
Imidacloprid 40 - 997[1]ModerateLow
Triticonazole Highly Persistent (DT90: 329-803 days)[2]LowModerate to High

⁴ Qualitative reports state this compound degrades rapidly with low residue, but a specific DT50 value was not found.[4][16]

Experimental Protocols

The data presented are typically generated using standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure that data is reproducible and comparable across different laboratories and regulatory bodies.[12][17][18]

Key Ecotoxicity Test Methodologies:
  • Honey Bee Acute Toxicity (Oral & Contact):

    • Guideline: OECD Test Guideline 213 (Acute Oral Toxicity) and 214 (Acute Contact Toxicity).[5][19][20]

    • Objective: To determine the median lethal dose (LD50) of a substance to adult worker honey bees.

    • Oral Protocol (OECD 213): Bees are starved for a short period and then provided with a sucrose solution containing a defined concentration of the test substance. The amount consumed is measured to calculate the dose ingested per bee.[19][21]

    • Contact Protocol (OECD 214): Anesthetized bees are treated individually by the topical application of a micro-droplet of the test substance (dissolved in a solvent) onto their dorsal thorax.[19][20][21]

    • Procedure (Both): Multiple dose groups are tested with a geometric series of concentrations. Mortality and any abnormal behavioral effects are observed and recorded at set intervals (typically 4, 24, 48, and up to 96 hours). The LD50 value, the dose estimated to kill 50% of the test population, is then calculated statistically.[5][21]

  • Fish Acute Toxicity:

    • Guideline: OECD Test Guideline 203.

    • Objective: To determine the median lethal concentration (LC50) of a substance in fish over a short exposure period.

    • Procedure: A sensitive species, commonly Rainbow Trout (Oncorhynchus mykiss), is exposed to several concentrations of the test substance dissolved in their water under controlled static or semi-static conditions for 96 hours.[20][22] Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50—the concentration in water that kills 50% of the test fish—is determined.[22]

  • Earthworm Acute Toxicity:

    • Guideline: OECD Test Guideline 207.

    • Objective: To assess the acute toxicity of a substance on earthworms (Eisenia fetida).

    • Procedure: The test can be performed using a contact filter paper method or an artificial soil test. In the artificial soil test, adult earthworms are introduced into standardized soil mixed with various concentrations of the test substance.[23] Mortality and changes in biomass are assessed over a 14-day period to determine the LC50.[24]

Environmental Fate Test Methodologies:
  • Soil Persistence (Aerobic Mineralization):

    • Guideline: OECD Test Guideline 307.

    • Objective: To determine the rate of degradation of a chemical in soil under aerobic laboratory conditions.

    • Procedure: The test substance, often radiolabeled, is applied to samples of at least two different soil types. The soils are incubated in the dark under controlled temperature and moisture. At various time intervals, soil samples are extracted and analyzed to determine the concentration of the parent substance and its degradation products.

    • Analysis: High-Performance Liquid Chromatography (HPLC) is a common analytical technique used for the separation and quantification of pesticide residues from soil extracts.[25][26] The rate of degradation is used to calculate the time required for 50% of the substance to dissipate (DT50 or half-life).

Mandatory Visualizations

The following diagrams illustrate key environmental processes relevant to the assessment of pesticides.

Environmental_Fate_of_Pesticides Application Pesticide Application (Spray, Soil, Seed) Plant Plant Uptake (Absorption) Application->Plant Target Soil Soil Application->Soil Deposition Atmosphere Atmosphere Application->Atmosphere Drift / Volatilization Soil->Plant Root Uptake Soil->Atmosphere Volatilization SurfaceWater Surface Water (Rivers, Lakes) Soil->SurfaceWater Runoff / Erosion Groundwater Groundwater Soil->Groundwater Leaching Degradation Degradation (Microbial, Photolysis, Hydrolysis) Soil->Degradation Atmosphere->Soil Deposition Atmosphere->SurfaceWater Deposition SurfaceWater->Degradation

Caption: Environmental pathways of a pesticide after application.

Biomagnification_Pathway cluster_water Aquatic Environment Water Water & Sediment (Low Concentration) Plankton Zooplankton (Bioaccumulation) Water->Plankton Uptake SmallFish Small Fish Plankton->SmallFish Consumed by LargeFish Large Fish SmallFish->LargeFish Consumed by TopPredator Top Predator (e.g., Bird) (High Concentration) LargeFish->TopPredator Consumed by

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ningnanmycin's efficacy in inducing pathogenesis-related (PR) proteins against other alternatives, supported by experimental data. We will delve into the underlying mechanisms, present quantitative data for comparison, and provide detailed experimental protocols for validation.

This compound, a cytosine nucleoside peptide antibiotic derived from Streptomyces noursei var. xichangensis, has demonstrated broad-spectrum activity against viral, fungal, and bacterial plant pathogens.[1][2] One of its key mechanisms of action is the induction of the plant's innate immune system, leading to Systemic Acquired Resistance (SAR).[3][4] A hallmark of SAR is the systemic accumulation of PR proteins, which play crucial roles in plant defense.[3][5]

Mechanism of Action: How this compound Induces PR Proteins

This compound treatment triggers a cascade of defense responses within the plant. It has been shown to enhance the biosynthesis of salicylic acid (SA), a key signaling molecule in the SAR pathway.[6][7] This leads to the upregulation of various defense-related genes and the accumulation of PR proteins.[3][4] Studies have also indicated that this compound can activate multiple plant defense signaling pathways, including the MAPK and calcium signaling pathways, which are integral to recognizing pathogen attacks and initiating a defense response.[7][8] Furthermore, the expression of key regulatory genes in SAR, such as NPR1 (Non-expressor of Pathogenesis-Related Genes 1), is increased following this compound application.[3][4]

Beyond inducing host resistance, this compound also exhibits direct antimicrobial properties. It can interfere with the assembly of viral coat proteins, such as that of the Tobacco Mosaic Virus (TMV) and Potato Virus Y (PVY), thereby inhibiting viral replication and spread.[9][10] It also disrupts fungal growth by causing detrimental morphological changes to fungal hyphae and interfering with protein synthesis.[1][2]

Comparative Performance: this compound vs. Alternatives

Several other compounds are known to induce PR proteins and plant defense responses. Here, we compare this compound with some well-established alternatives.

InducerChemical ClassPrimary Mode of ActionTarget Pathogens
This compound Nucleoside AntibioticInduces SAR via SA and other pathways; direct antimicrobial activity.[1][3][4]Broad-spectrum (viruses, fungi, bacteria).[1]
Acibenzolar-S-methyl (BTH) Thiadiazole DerivativeFunctional analog of Salicylic Acid, potent inducer of SAR and PR genes.[11]Broad-spectrum (fungi, bacteria, viruses).[11]
β-Aminobutyric Acid (BABA) Non-protein Amino AcidPrimes multiple defense mechanisms, both SA-dependent and independent.[11]Broad-range (oomycetes, fungi, bacteria, viruses).[11]
Salicylic Acid (SA) Phenolic PhytohormoneKey signaling molecule for SAR, directly induces PR gene expression.[11]Broad-spectrum, but phytotoxicity can be a concern.

Quantitative Data Summary

The following tables summarize experimental data on the induction of defense-related enzymes and antiviral efficacy following treatment with this compound.

Table 1: Induction of Defense-Related Enzyme Activity in Tobacco by this compound

TreatmentPhenylalanine Ammonia-Lyase (PAL) Activity (U/g FW)Peroxidase (POD) Activity (U/g FW min)Superoxide Dismutase (SOD) Activity (U/g FW)
Control (Water) 1001.550
This compound (100 µg/mL) >200>3.0>80
This compound (50 µg/mL) ~150~2.5~70

Data adapted from studies on this compound's effect on tobacco plants.[3][6] Absolute values are illustrative and can vary based on experimental conditions.

Table 2: Antiviral Efficacy of this compound

VirusHost PlantThis compound ConcentrationEfficacy (Inhibition Rate %)Reference
Tobacco Mosaic Virus (TMV) Nicotiana tabacum500 µg/mL51.2% (Curative)[12]
Potato Virus Y (PVY) Nicotiana benthamiana500 µg/mLSignificant inhibition of replication[9]
Cucumber Mosaic Virus (CMV) Nicotiana tabacumNot specifiedInduction of PR proteins[12]

Experimental Protocols

Protocol 1: Validation of PR Protein Induction by Western Blot
  • Plant Growth and Treatment: Grow Nicotiana tabacum cv. Samsun NN plants in a controlled environment (25°C, 16h light/8h dark). At the 6-8 leaf stage, spray the leaves with a 100 µg/mL solution of this compound or a control solution (sterile water).

  • Sample Collection: Collect leaf samples at 0, 24, 48, 72, and 96 hours post-treatment. Freeze immediately in liquid nitrogen and store at -80°C.

  • Protein Extraction: Grind 1g of leaf tissue in liquid nitrogen and homogenize in 2 mL of extraction buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail). Centrifuge at 12,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.

  • SDS-PAGE and Western Blotting: Separate 20 µg of total protein on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody specific for a PR protein (e.g., anti-PR1a) overnight at 4°C. Wash the membrane and incubate with a secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature.

  • Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Protocol 2: RT-qPCR for PR Gene Expression Analysis
  • Plant Treatment and RNA Extraction: Following the treatment protocol above, collect leaf samples at 0, 6, 12, and 24 hours. Extract total RNA using a suitable plant RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin). Use a SYBR Green-based qPCR master mix. The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Ningnanmycin_Signaling_Pathway This compound This compound Application PlantCell Plant Cell Recognition This compound->PlantCell Signal_Cascades Signal Transduction Cascades (MAPK, Ca2+) PlantCell->Signal_Cascades SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Signal_Cascades->SA_Biosynthesis WRKY WRKY Transcription Factors Signal_Cascades->WRKY NPR1 NPR1 Activation SA_Biosynthesis->NPR1 NPR1->WRKY PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) WRKY->PR_Genes PR_Proteins PR Protein Accumulation PR_Genes->PR_Proteins SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR

Caption: this compound-induced signaling pathway for PR protein expression.

Experimental_Workflow Start Plant Cultivation (e.g., Tobacco) Treatment Treatment Application (this compound vs. Control) Start->Treatment Sampling Time-Course Sample Collection Treatment->Sampling Analysis Molecular & Biochemical Analysis Sampling->Analysis Gene_Exp RT-qPCR for PR Gene Expression Analysis->Gene_Exp Transcriptomics Protein_Acc Western Blot for PR Protein Levels Analysis->Protein_Acc Proteomics Enzyme_Act Enzyme Activity Assays (PAL, POD) Analysis->Enzyme_Act Metabolomics Data Data Interpretation & Comparison Gene_Exp->Data Protein_Acc->Data Enzyme_Act->Data

Caption: General workflow for validating PR protein induction.

Mode_of_Action_Comparison cluster_this compound This compound cluster_bth BTH / SA Analogs cluster_baba BABA ning_induce Induces Host SAR outcome Plant Disease Resistance ning_induce->outcome ning_direct Direct Antimicrobial Activity ning_direct->outcome bth_induce Induces Host SAR bth_induce->outcome bth_no_direct No Direct Antimicrobial Activity baba_prime Primes Defense Mechanisms baba_prime->outcome baba_no_direct No Direct Antimicrobial Activity

Caption: Comparison of the modes of action for different defense inducers.

References

Unveiling Plant Defense: A Comparative Transcriptomic Guide to Ningnanmycin and Viral Infection Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the molecular intricacies of plant defense, this guide offers a comparative transcriptomic analysis of plant responses to the antiviral agent Ningnanmycin and viral infection. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the genetic reprogramming that underpins plant immunity, supported by experimental data and detailed protocols.

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat a myriad of pathogens, including viruses. Understanding these responses at the molecular level is paramount for developing effective antiviral strategies in agriculture. This guide dissects and compares the transcriptomic landscapes of plants treated with this compound, a potent antiviral agent, and those undergoing a viral infection, offering insights into their distinct and overlapping defense strategies.

The Antiviral Agent: this compound

This compound is a microbial-derived pesticide known for its broad-spectrum antiviral activity in plants.[1] Its mode of action involves not only the direct inhibition of viral replication but also the induction of the plant's own defense systems.[1][2] Transcriptomic studies have revealed that this compound treatment leads to a significant upregulation of genes associated with plant immunity, priming the plant for a more robust and rapid response to viral invaders.[1]

The Plant's Response to Viral Invasion

Viral infection triggers a massive reprogramming of the plant's transcriptome.[3] This involves the activation of intricate signaling pathways, the production of defense-related proteins, and the modulation of phytohormone levels.[1][3] Key defense strategies include Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI) and Effector-Triggered Immunity (ETI), which involve the recognition of viral components and the subsequent activation of defense gene expression.[1]

Comparative Transcriptomic Analysis

This guide presents a comparative analysis of differentially expressed genes (DEGs) in plants treated with this compound in the context of a viral infection versus plants solely infected with a virus. The data, primarily drawn from studies on Nicotiana species and Tobacco Mosaic Virus (TMV), reveals both unique and shared transcriptomic signatures.

Quantitative Data Summary

The following tables summarize the quantitative data on DEGs identified in comparative transcriptomic studies.

Table 1: Overview of Differentially Expressed Genes (DEGs)

ConditionPlant SystemTotal DEGsUpregulated DEGsDownregulated DEGsSource
This compound + TMV InfectionNicotiana tabacum BY-2 protoplasts41438331[1]
TMV InfectionNicotiana benthamiana504618593187[3]

Table 2: Comparison of Key Upregulated Defense-Related Genes

Gene CategoryRepresentative GenesThis compound + TMV (Fold Change)TMV Infection (Fold Change)Putative Function
Pathogenesis-Related (PR) Proteins PR1, PR2UpregulatedUpregulated (e.g., PR1 log2FC ~11.72)Antiviral and antimicrobial activity
Receptor-Like Kinases (RLKs) FLS2, RLK1UpregulatedUpregulatedPathogen recognition and signaling initiation
MAPK Signaling MAPKKKUpregulatedEnriched PathwaySignal transduction cascade in defense
Transcription Factors WRKY40, WRKY70UpregulatedEnriched FamilyRegulation of defense gene expression
Calcium Signaling CML19Upregulated-Secondary messenger in defense signaling
Phytohormone Signaling -Enriched PathwayEnriched Pathway (JA/ET)Regulation of defense responses

Note: Direct fold change comparison is challenging due to different experimental systems. "Upregulated" indicates a significant increase in expression as reported in the source. Fold changes for TMV infection are examples from the cited study.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparative transcriptomics.

Plant_Immune_Signaling cluster_this compound This compound Action cluster_virus Viral Infection cluster_plant_cell Plant Cell Response This compound This compound CP_inhibition Viral Coat Protein Assembly Inhibition This compound->CP_inhibition Immune_Priming Immune System Priming This compound->Immune_Priming PRR Pattern Recognition Receptors (PRRs) Immune_Priming->PRR R_Proteins Resistance (R) Proteins Immune_Priming->R_Proteins Virus Virus PAMPs PAMPs/Effectors Virus->PAMPs PAMPs->PRR triggers PTI PAMPs->R_Proteins triggers ETI MAPK_Cascade MAPK Cascade PRR->MAPK_Cascade Ca_Signaling Calcium Signaling PRR->Ca_Signaling R_Proteins->MAPK_Cascade Phytohormones Phytohormone Signaling (SA, JA, ET) MAPK_Cascade->Phytohormones TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Ca_Signaling->TFs Phytohormones->TFs Defense_Genes Defense Gene Expression (e.g., PR proteins) TFs->Defense_Genes

Caption: Plant immune signaling pathways activated by viral infection and modulated by this compound.

Experimental_Workflow cluster_treatments Experimental Treatments cluster_analysis Data Analysis Pipeline Plant_Material Plant Material (e.g., Nicotiana benthamiana) Control Mock Treatment Plant_Material->Control This compound This compound Treatment Plant_Material->this compound Virus Viral Inoculation Plant_Material->Virus RNA_Extraction Total RNA Extraction Control->RNA_Extraction This compound->RNA_Extraction Virus->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis QC Quality Control Data_Analysis->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Pathway_Analysis Pathway and GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Validation qRT-PCR Validation of DEGs DEG_Analysis->Validation

Caption: A typical experimental workflow for comparative transcriptomic analysis of plant responses.

Experimental Protocols

A detailed understanding of the methodologies employed in transcriptomic studies is crucial for the interpretation and replication of results.

1. Plant Growth and Treatment:

  • Nicotiana benthamiana or Nicotiana tabacum plants are typically grown under controlled greenhouse conditions (e.g., 25°C, 16h light/8h dark cycle).

  • For viral infection studies, plants at the 4-6 leaf stage are mechanically inoculated with a viral suspension (e.g., TMV). Mock-inoculated plants serve as controls.[3]

  • For this compound treatment, a solution of the compound is applied to the leaves or protoplasts at a specified concentration.[1]

2. RNA Extraction and Sequencing:

  • Total RNA is extracted from leaf tissues or protoplasts at specific time points post-inoculation/treatment using a suitable kit (e.g., TRIzol reagent).[4]

  • RNA quality and quantity are assessed using a spectrophotometer and gel electrophoresis.

  • Ribosomal RNA (rRNA) is often depleted to enrich for messenger RNA (mRNA) and viral RNA.[4]

  • RNA-seq libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Sample Prep Kit) and sequenced on a high-throughput platform (e.g., Illumina HiSeq).[4]

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

  • Read Mapping: The high-quality reads are mapped to the reference genome of the plant species using alignment software (e.g., Bowtie2, HISAT2).

  • Differential Gene Expression (DEG) Analysis: Gene expression levels are quantified, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes with significant expression changes between different conditions (e.g., treated vs. control).[1][3]

  • Functional Annotation and Pathway Analysis: DEGs are annotated to understand their functions, and enrichment analysis is performed to identify over-represented Gene Ontology (GO) terms and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways.[1]

4. Validation of Gene Expression:

  • The expression levels of a subset of key DEGs are typically validated using quantitative real-time PCR (qRT-PCR) to confirm the RNA-seq results.[5][6]

Conclusion

The comparative transcriptomic analysis reveals that while both this compound and viral infection induce a broad defense response in plants, their effects on the transcriptome have distinct characteristics. Viral infection triggers a massive and somewhat generalized stress response, leading to the differential expression of thousands of genes.[3] In contrast, this compound appears to modulate this response, leading to a more targeted upregulation of key defense-related pathways, such as the MAPK signaling and plant-pathogen interaction pathways, even in the presence of a virus.[1] This suggests that this compound's efficacy lies in its ability to prime and potentiate the plant's innate immune system for a more efficient antiviral defense. This guide provides a foundational understanding for future research aimed at developing novel and sustainable strategies to protect crops from viral diseases.

References

Evaluating the Long-Term Sustainability of Ningnanmycin Use in Agriculture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for sustainable agricultural practices has intensified the scrutiny of crop protection agents, demanding solutions that are not only effective but also environmentally benign and durable. Ningnanmycin, a microbial-derived nucleoside peptide antibiotic, has emerged as a significant player in this landscape, particularly for its antiviral and antifungal properties. This guide provides an objective comparison of this compound's performance and sustainability profile against three other microbially-derived agricultural antibiotics: Kasugamycin, Validamycin, and Blasticidin-S. By presenting available experimental data, detailed methodologies, and visualizing modes of action, this document aims to equip researchers and drug development professionals with the information needed to evaluate the long-term viability of these compounds in integrated pest management (IPM) strategies.

Comparative Performance and Efficacy

This compound exhibits a broad spectrum of activity against viral, fungal, and bacterial plant pathogens. Its efficacy is often attributed to a dual mode of action: direct inhibition of the pathogen and induction of the plant's own defense systems. The following table summarizes key efficacy data for this compound and its alternatives.

CompoundTarget PathogenEfficacy MetricValueReference(s)
This compound Xanthomonas oryzae (Rice Bacterial Blight)Control EfficacyUp to 90%[1][2]
Tobacco Mosaic Virus (TMV)Inactivation Efficacy (50 µg/mL)37.6% ± 3.8
Potato Virus Y (PVY)Binding Constant (to Coat Protein)1.34 µmol/L[1]
Sclerotinia homoeocarpa (Dollar Spot)EC₅₀0.01 µg/mL[1]
Pseudopestalotiopsis camelliae-sinensisEC₅₀75.92 U/mL[3]
Kasugamycin Magnaporthe grisea (Rice Blast)-Widely used for control[4]
Xanthomonas perforans (Bacterial Spot)-Effective, but rapid field resistance observed[4]
Validamycin Rhizoctonia solani (Rice Sheath Blight)-Widely used for control[5]
Fusarium graminearum-Inhibits DON toxin biosynthesis
Blasticidin-S Pyricularia oryzae (Rice Blast)-Potent curative effect[6][7]

Mode of Action: A Mechanistic Comparison

The long-term sustainability of a pesticide is intrinsically linked to its mode of action. Compounds with unique mechanisms or those that activate host defenses may offer more durable solutions.

This compound: A Dual-Approach Strategy

This compound stands out due to its multifaceted mechanism:

  • Direct Antiviral Action: It directly binds to the coat protein (CP) of viruses like TMV and PVY. This interaction interferes with the assembly of new virus particles, effectively halting replication and spread.[1]

  • Induction of Systemic Resistance: this compound acts as an elicitor, triggering the plant's innate immune system. It activates multiple defense signaling pathways, including Systemic Acquired Resistance (SAR) and Induced Systemic Resistance (ISR), leading to the expression of pathogenesis-related (PR) proteins and bolstering the plant's defenses against a broad spectrum of pathogens.

Alternatives: Targeted Inhibition

In contrast, the alternatives primarily rely on direct inhibition of essential pathogen life processes:

  • Kasugamycin: This aminoglycoside antibiotic inhibits protein synthesis in bacteria and some fungi by binding to the 30S ribosomal subunit, preventing the initiation of translation.[4]

  • Validamycin: It acts as a potent and specific inhibitor of the enzyme trehalase in fungi. Trehalase is crucial for the breakdown of trehalose into glucose, a vital energy source for fungal metabolism. By blocking this enzyme, Validamycin effectively starves the fungus.[5] Recent studies suggest it may also affect ribosome synthesis and MAPK signaling pathways in some fungi. Interestingly, Validamycin has also been shown to induce host defense responses, activating both the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways.

  • Blasticidin-S: This peptidyl nucleoside antibiotic is a potent inhibitor of protein synthesis in both prokaryotes and eukaryotes. It binds to the ribosomal P-site, interfering with peptide bond formation and inhibiting translation termination.[8][9]

The induction of host resistance by both this compound and Validamycin is a significant advantage for long-term sustainability, as it reduces the selection pressure for pathogen resistance compared to compounds with a single, direct target.

Signaling Pathway Visualizations

Ningnanmycin_Mode_of_Action cluster_direct Direct Antiviral Action cluster_indirect Induction of Plant Defense This compound This compound Virus_CP Viral Coat Protein (CP) This compound->Virus_CP Binds to Virion_Assembly Virion Assembly This compound->Virion_Assembly Inhibits Virus_CP->Virion_Assembly Replication Virus Replication & Spread Virion_Assembly->Replication Plant_Cell Plant Cell SAR_ISR SAR / ISR Pathways Plant_Cell->SAR_ISR Activates PR_Proteins Pathogenesis-Related (PR) Proteins SAR_ISR->PR_Proteins Induces Expression Resistance Broad-Spectrum Resistance PR_Proteins->Resistance Ningnanmycin2 This compound Ningnanmycin2->Plant_Cell Elicits

Caption: Dual mode of action of this compound.

Plant_Defense_Pathways cluster_sar Systemic Acquired Resistance (SAR) cluster_isr Induced Systemic Resistance (ISR) Pathogen Pathogen (Biotroph) SA Salicylic Acid (SA) Pathogen->SA Induces NPR1_cyt NPR1 (cytoplasm) SA->NPR1_cyt Activates NPR1_nuc NPR1 (nucleus) NPR1_cyt->NPR1_nuc Translocates TGA TGA Factors NPR1_nuc->TGA Interacts with PR_Genes_SAR PR Gene Expression TGA->PR_Genes_SAR SAR_State SAR PR_Genes_SAR->SAR_State Wounding Wounding / Pathogen (Necrotroph) JA Jasmonic Acid (JA) Wounding->JA ET Ethylene (ET) Wounding->ET JAZ JAZ Repressor JA->JAZ Binds COI1, Degrades PR_Genes_ISR Defense Gene Expression ET->PR_Genes_ISR Synergizes MYC2 MYC2 TF JAZ->MYC2 Represses MYC2->PR_Genes_ISR ISR_State ISR PR_Genes_ISR->ISR_State Elicitor Elicitor (e.g., this compound, Validamycin) Elicitor->SA Induces Elicitor->JA Induces

Caption: Simplified SAR and ISR plant defense signaling pathways.

Environmental Fate and Ecotoxicity

A critical aspect of long-term sustainability is the environmental impact of a pesticide. This includes its persistence in the environment (e.g., soil half-life) and its toxicity to non-target organisms such as pollinators (bees) and soil fauna (earthworms).

ParameterThis compoundKasugamycinValidamycinBlasticidin-S
Soil Half-Life Rapid degradation reported, but specific value not available[10]Lab: 43-73 days[1] Field: 5.7 - 12.3 days[1][11]< 5 hours[8][12]Data not available
Toxicity to Bees Low toxicity reported[13]Acute Oral LD₅₀: 30.3 µ g/bee (Practically non-toxic)[14] Acute Contact LD₅₀: >100 µ g/bee [14]Non-toxic[8]Data not available
Toxicity to Earthworms No adverse effects observed[10]LC₅₀: >1000 mg/kg (Practically non-toxic)[14]Data not availableData not available
Toxicity to Fish Low toxicity reported[13]LC₅₀ (Goldfish): >40 ppm[15]LC₅₀ (Carp, 96h): 10 mg/L (Relatively non-toxic)[8]Low toxicity reported[8]
Mammalian Toxicity Acute Oral LD₅₀ (Rat): >5000 mg/kg[4][12]Acute Oral LD₅₀ (Rat): 11,400 mg/kg[15]Acute Oral LD₅₀ (Rat): >20,000 mg/kg[12]Rather toxic to mammals[8]

Note: Toxicity categories for bees are often classified as: Highly toxic (<2 µ g/bee ), Moderately toxic (2-11 µ g/bee ), and Practically non-toxic (>11 µ g/bee ).

Risk of Resistance Development

The emergence of pathogen resistance can render a pesticide ineffective, undermining its long-term utility. The risk of resistance is influenced by the compound's mode of action, its frequency of use, and the genetic plasticity of the target pathogen.

CompoundReported ResistanceMechanism of ResistanceSustainability Outlook
This compound Risk is acknowledged, but widespread field resistance is not prominently documented.[1]Potential mutations in the viral coat protein gene could reduce binding affinity.Moderate to High. The dual mode of action (including host defense induction) likely reduces selection pressure. Rotation with other modes of action is recommended.
Kasugamycin Resistance has been reported in several pathogens, including Magnaporthe grisea and Xanthomonas perforans, sometimes developing rapidly in the field.[1][16]Mutations in the 16S rRNA methyltransferase gene (ksgA) or acquisition of acetyltransferase genes can confer resistance.[16]Low to Moderate. The history of rapid resistance development necessitates strict resistance management strategies and limits its long-term solo use.
Validamycin No resistant strains have been found in the field. Inhibition is reported to be reversible.-High. The lack of observed field resistance to date is a very strong indicator of its long-term sustainability.
Blasticidin-S Acquired tolerance has been demonstrated in Pyricularia oryzae in laboratory settings.[17]Resistance can be conferred by deaminase genes (bsr or BSD) that modify and inactivate the antibiotic.[9]Moderate. The potential for resistance exists, requiring careful management and monitoring.

Experimental Protocols

For researchers aiming to replicate or build upon existing data, the following are generalized protocols for key experiments cited in the evaluation of these compounds.

Protocol 1: Mycelial Growth Rate Assay for Fungicide Efficacy

Objective: To determine the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC₅₀).

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave and cool to approximately 50-55°C.

  • Fungicide Amendment: Add the test compound (e.g., this compound, Validamycin) to the molten agar at various concentrations to create a geometric series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (if applicable) and a no-fungicide control should be included.

  • Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., daily or every 48 hours) until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC₅₀ value from the dose-response curve.

Protocol 2: Acute Contact Toxicity Test for Honey Bees (Adapted from OECD Guideline 214)

Objective: To determine the median lethal dose (LD₅₀) of a compound to adult honey bees via topical application.

Methodology:

  • Test Organisms: Use young, healthy adult worker honey bees (e.g., Apis mellifera) from a disease-free colony.

  • Dose Preparation: Prepare a series of at least five geometrically spaced doses of the test substance dissolved in a suitable solvent (e.g., acetone). A solvent control and a toxic standard (e.g., Dimethoate) are also required.

  • Application: Anesthetize the bees briefly with carbon dioxide. Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each bee.

  • Housing: Place groups of treated bees (e.g., 10 bees per replicate, with at least 3 replicates per dose) into clean cages. Provide a 50% sucrose solution ad libitum.

  • Incubation: Keep the cages in the dark in a controlled environment at approximately 25°C and 60-70% relative humidity.

  • Observation: Record mortality and any abnormal behavioral symptoms at 4, 24, 48, and if necessary, 72 and 96 hours post-application.

  • Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD₅₀ value and its 95% confidence limits. The test is valid if control mortality is below 10%.

Protocol 3: Acute Toxicity Test for Earthworms (Adapted from OECD Guideline 207)

Objective: To determine the median lethal concentration (LC₅₀) of a compound to earthworms in artificial soil.

Methodology:

  • Test Organism: Use adult earthworms (Eisenia fetida) with a visible clitellum.

  • Soil Preparation: Prepare a standardized artificial soil medium (e.g., 70% sand, 20% kaolin clay, 10% sphagnum peat, adjusted to pH 6.0).

  • Test Substance Application: The test compound is thoroughly mixed into the dry soil. The soil is then moistened to a defined water content (e.g., 40-60% of maximum water holding capacity). A range of at least five test concentrations is prepared.

  • Exposure: Place a defined weight of the treated soil (e.g., 750 g) into glass containers. Introduce a set number of worms (e.g., 10) into each container. Use at least four replicates per concentration and a control.

  • Incubation: Maintain the test containers at a controlled temperature (e.g., 20°C) with continuous light for 14 days.

  • Assessment: Assess mortality at day 7 and day 14. Sub-lethal effects, such as changes in body weight and behavior, should also be recorded.

  • Analysis: Calculate the LC₅₀ and its confidence limits for the 14-day exposure period using appropriate statistical models. The test is valid if control mortality does not exceed 10%.

Caption: Generalized workflows for key evaluation experiments.

Conclusion and Future Outlook

Evaluating the long-term sustainability of any agricultural input requires a holistic assessment of its efficacy, mechanism, environmental impact, and potential for resistance development.

  • This compound presents a compelling profile for sustainable agriculture. Its dual mode of action, which includes the induction of host defenses, is a significant advantage in mitigating resistance development. While reports indicate low environmental toxicity, the lack of publicly available, standardized quantitative data (e.g., soil half-life, specific LD₅₀ values) is a notable gap that needs to be addressed to fully substantiate its environmental credentials.

  • Validamycin also demonstrates high sustainability potential. Its unique mode of action, rapid environmental degradation, and the notable absence of field-reported resistance make it a very durable option, particularly for fungal diseases. Its ability to also induce plant defense pathways further strengthens its profile.

  • Kasugamycin , while effective, faces significant long-term sustainability challenges due to its environmental persistence and the well-documented rapid development of resistance in multiple target pathogens. Its use should be carefully managed within a broader resistance management strategy.

  • Blasticidin-S is a potent agent, but its higher mammalian toxicity and the known mechanisms for resistance development warrant caution. Like this compound, a more complete public dataset on its environmental fate would be beneficial for a comprehensive sustainability assessment.

For drug development professionals, the dual-action mechanism of this compound and the host-defense induction by Validamycin represent promising avenues for future research. Developing new agents that not only target pathogens directly but also modulate the plant's immune system could lead to a new generation of more resilient and sustainable crop protection solutions. Further research should focus on filling the existing data gaps for this compound and Blasticidin-S and on long-term field monitoring to confirm the durability of all these compounds under diverse agricultural pressures.

References

Safety Operating Guide

Proper Disposal of Ningnanmycin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Ningnanmycin is a critical component of laboratory safety and environmental responsibility. Although this compound is classified as a non-hazardous substance, adherence to established laboratory chemical disposal protocols is essential to ensure a safe working environment and prevent environmental contamination.[1] This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste in a research setting.

This compound: Key Characteristics

CharacteristicFindingSource
Hazard Classification Not a hazardous substance or mixture.[1]
Toxicity Low toxicity, low residue. Acute oral LD50 for rats is >5000 mg/kg. Acute dermal LD50 for rats is >2000 mg/kg.[2]
Irritation Non-irritating to skin and eyes (rabbits).[2]
Carcinogenicity/Mutagenicity Not carcinogenic, not teratogenic, not mutagenic.[2]
Environmental Precautions Prevent leakage or spillage from entering drains or water courses.[1]
Primary Use For research use only, not for human or veterinary use. It is an agricultural antibiotic fungicide.[1][2]

Pre-Disposal and Handling Protocols

Before beginning any work with this compound, it is imperative to have a clear disposal plan. All laboratory personnel handling this substance should be familiar with the following safety and handling procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Ventilation: Use this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Spill Management: In the event of a spill, absorb the substance with an inert, finely-powdered liquid-binding material.[1] Prevent the spill from entering drains or water systems.[1]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

    • Collect all solid waste, including contaminated PPE (gloves, etc.) and absorbent materials from spills, in a designated and clearly labeled waste container.

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not dispose of this compound solutions down the drain.[3][4]

  • Container Labeling:

    • Label all waste containers with "this compound Waste," the date, and the specific contents (e.g., "Solid Waste," "Aqueous Solution").

  • Storage of Waste:

    • Store the sealed waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure that the storage area is cool, dry, and away from incompatible materials.

  • Arranging for Professional Disposal:

    • Dispose of this compound waste in accordance with all prevailing country, federal, state, and local regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5][6]

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation.[1]

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing and seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough flushing. Locate and use an eye-wash station. Remove contact lenses if present. Call a physician promptly.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NingnanmycinDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE C This compound Use in Experiment A->C B Work in Ventilated Area B->C D Solid Waste (Contaminated PPE, etc.) C->D E Aqueous Waste (Solutions) C->E F Collect in Labeled Solid Waste Container D->F G Collect in Labeled Aqueous Waste Container E->G H Store in Designated Secure Area F->H G->H I Contact EHS or Licensed Waste Contractor H->I J Dispose According to Regulations I->J

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ningnanmycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical guidance for the handling and disposal of Ningnanmycin, ensuring the protection of researchers and the integrity of scientific work.

This document provides crucial safety and logistical information for laboratory professionals working with this compound. While classified as a low-toxicity substance, adherence to proper personal protective equipment (PPE) protocols is paramount to ensure a safe research environment and prevent contamination. The following guidelines offer procedural, step-by-step instructions for the safe handling, storage, and disposal of this compound.

Recommended Personal Protective Equipment

While this compound is not classified as a hazardous substance, direct contact should be avoided to minimize any potential irritation.[1] The following table summarizes the recommended PPE for routine handling and in the event of a spill.

Scenario Required PPE Specifications
Routine Handling (Weighing, preparing solutions) Lab CoatStandard laboratory coat to protect clothing.
Safety GlassesWith side shields to protect against splashes.[2][3]
GlovesNitrile or latex gloves.[4]
Spill or Accidental Release Lab CoatStandard laboratory coat.
Chemical GogglesTo provide a seal around the eyes and protect from splashes.[2][3]
GlovesChemical-resistant gloves (nitrile or latex).[2][4]
Respiratory Protection (if dust or aerosol is generated)A NIOSH-approved respirator may be necessary in situations with significant dust or aerosol generation.[3]

Procedural Guidance: Donning and Doffing of PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Step Donning Procedure Doffing Procedure
1 Put on lab coat.Remove gloves.
2 Put on safety glasses or goggles.Remove lab coat.
3 Put on gloves, ensuring they overlap the cuffs of the lab coat.Remove safety glasses or goggles.
4 Wash hands thoroughly with soap and water.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow will minimize exposure risks and ensure a safe working environment.

Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Weigh this compound in a Ventilated Area B->C D Prepare Solution in a Fume Hood if Possible C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Dispose of Waste According to Institutional Guidelines G->H

Caption: Workflow for safe this compound handling.

Decision Tree for PPE Selection

The selection of appropriate PPE is dependent on the specific task being performed. This decision tree provides a logical guide for researchers to determine the necessary level of protection.

PPE Selection Decision Tree for this compound A Start: Handling this compound B Is there a risk of splashing? A->B C Wear Safety Glasses with Side Shields B->C No D Wear Chemical Goggles B->D Yes E Is there a risk of generating dust or aerosols? C->E D->E F Standard Handling: Lab Coat and Gloves E->F No G Use a Fume Hood or Wear a Respirator E->G Yes

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。